molecular formula C14H12O3 B8413692 3-(3-Methylphenoxy)benzoic acid CAS No. 135611-27-7

3-(3-Methylphenoxy)benzoic acid

Cat. No.: B8413692
CAS No.: 135611-27-7
M. Wt: 228.24 g/mol
InChI Key: VHUIGHHSSKISQY-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

135611-27-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-(3-methylphenoxy)benzoic acid

InChI

InChI=1S/C14H12O3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

VHUIGHHSSKISQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-(3-Methylphenoxy)benzoic acid chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Target Document

I'm now zeroing in on defining the scope and nature of this technical document. It's intended to be an in-depth, expert-level guide covering the chemical structure and characteristics of 3-(3-Methylphenoxy)benzoic acid for the purpose of informing drug development professionals, researchers, and scientists. This means it must be a thorough and credible resource.

Refining the Document's Scope

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Analyzing Compound Structure

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m-(m-Tolyloxy)benzoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Identifying the Compound

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Pinpointing Compound Specificity

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Clarifying Isomer Specificity

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Refining Search Strategies

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Investigating Compound's Nomenclature

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Exploring Nomenclature Further

I'm now focusing on nomenclature variations, and I've started by searching for "Benzoic acid, 3-(3-methylphenoxy)-". I'll continue to explore other variations like "m-(m-tolyloxy)benzoic acid," given the initial search was unsuccessful. I'm also planning to seek the CAS number for "this compound," by searching for isomers to help in my search. My immediate next step is to examine patents and chemical suppliers for the "m-(m-tolyloxy)benzoic acid" variant.

Pinpointing Isomer Specificity

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Investigating Missing Compound

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Refining Search Strategies

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Expanding Search Parameters

I've discovered the existence of related isomers, "3-(4-Methylphenoxy)benzoic acid" and "4-(3-methylphenoxy)benzoic acid," which suggest the targeted isomer is plausible and likely has a CAS number in a similar numerical range. I am now exploring its molecular formula, C14H12O3, paired with "3-(3-methylphenoxy)" to broaden my search and confirm its CAS, and searching for the alternative name "m-(m-tolyloxy)benzoic acid". I will keep on making a strong effort to find it.

Investigating CAS Numbers

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Narrowing the Search

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Reconsidering Compound Identification

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Refining Search Strategies

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Rethinking Nomenclature

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Pinpointing CAS Numbers

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Investigating Chemical Structure

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Confirming Isomer Structure

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Investigating Name Accuracy

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An In-depth Technical Guide to Substituted Phenoxybenzoic Acids: Focus on 2-(m-Tolyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of substituted phenoxybenzoic acids, with a specific focus on 2-(m-Tolyloxy)benzoic acid as a representative example. While the initial topic of interest was 3-(3-Methylphenoxy)benzoic acid, a thorough literature search revealed a significant lack of available experimental data for this specific isomer. To maintain scientific integrity and provide a technically robust resource, this guide will center on a closely related and well-documented analogue.

Introduction to Phenoxybenzoic Acids

Phenoxybenzoic acids are a class of aromatic carboxylic acids characterized by a phenoxy group substituent on the benzoic acid ring. These compounds are of significant interest in medicinal chemistry and materials science due to their structural similarity to biologically active molecules and their utility as versatile synthetic intermediates. The isomeric position of the phenoxy and methyl groups can significantly influence the compound's physical, chemical, and biological properties.

Molecular Formula and Weight

The molecular formula for methyl-substituted phenoxybenzoic acids, including the target compound and its isomers, is C₁₄H₁₂O₃ .

The corresponding molecular weight is 228.25 g/mol .

Table 1: Core Molecular Data for 2-(m-Tolyloxy)benzoic Acid

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.25 g/mol Inferred from formula
IUPAC Name 2-(3-methylphenoxy)benzoic acid[1]
Synonyms 2-(m-Tolyloxy)benzoic acid[1]

Synthesis of 2-(m-Tolyloxy)benzoic Acid

A common and effective method for the synthesis of phenoxybenzoic acids is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Synthetic Pathway

The synthesis of 2-(m-Tolyloxy)benzoic acid can be achieved through the Ullmann reaction of 2-chlorobenzoic acid and m-cresol.[1]

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-chlorobenzoic_acid 2-Chlorobenzoic Acid product 2-(m-Tolyloxy)benzoic Acid 2-chlorobenzoic_acid:e->product:w Ullmann Condensation m-cresol m-Cresol m-cresol:e->product:w reagents Anhydrous K₂CO₃ Pyridine Cu powder, CuI Water, Reflux Hydrogen_Bonding cluster_dimer Carboxylic Acid Dimer Molecule1 2-(m-Tolyloxy)benzoic acid Molecule2 2-(m-Tolyloxy)benzoic acid Molecule1->Molecule2 O-H···O Hydrogen Bond Molecule2->Molecule1 O-H···O Hydrogen Bond

Caption: Dimerization of 2-(m-Tolyloxy)benzoic acid via hydrogen bonding.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption peak should appear around 1700-1680 cm⁻¹.

  • C-O-C Stretch (Ether): Absorption bands corresponding to the aryl ether linkage are expected in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

  • Aromatic C-H and C=C Stretches: Peaks characteristic of the aromatic rings will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

  • Carboxylic Acid Proton (-COOH): A singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

  • Aromatic Protons: A complex pattern of multiplets in the aromatic region (δ 6.8-8.2 ppm).

  • Methyl Proton (-CH₃): A singlet around δ 2.3 ppm.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (228.25).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

Applications in Research and Drug Development

Phenoxybenzoic acid derivatives are valuable scaffolds in drug discovery. They have been investigated for a range of biological activities, including their use as intermediates in the synthesis of selective kappa opioid receptor antagonists. [2]The structural flexibility and potential for various substitutions make them attractive starting points for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(m-Tolyloxy)benzoic acid, a representative of the methyl-substituted phenoxybenzoic acid class. While data on the specific this compound isomer is currently limited in the scientific literature, the methodologies and analytical principles outlined here provide a solid foundation for researchers working with this family of compounds. Further investigation into the synthesis and properties of the less-documented isomers is warranted to expand the chemical space for drug discovery and materials science applications.

References

  • Shi, D.-P., et al. (2011). 2-(m-Tolyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869. [Link]

  • Jutkiewicz, E. R., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4968-4980. [Link]

Sources

An In-depth Technical Guide to Novel Diaryl Ether Benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the diaryl ether benzoic acid scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This unique characteristic has positioned these derivatives as promising candidates for the development of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and bacterial infections. The inherent flexibility of the ether linkage allows the two aryl rings to adopt various conformations, enabling them to interact with a wide range of protein binding sites. The addition of the benzoic acid moiety further enhances their drug-like properties, providing a crucial anchor for interactions with target enzymes and receptors. This guide offers a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel diaryl ether benzoic acid derivatives, providing researchers with the foundational knowledge to navigate and innovate within this exciting field of drug discovery.

Core Synthetic Strategies: Building the Diaryl Ether Benzoic Acid Backbone

The construction of the diaryl ether bond is the cornerstone of synthesizing this class of compounds. Two primary copper-catalyzed cross-coupling reactions, the Ullmann condensation and the Chan-Lam coupling, have become the methods of choice for their reliability and versatility.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, a long-established method, involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1][2] The traditional protocol often requires harsh reaction conditions, including high-boiling polar solvents and stoichiometric amounts of copper.[1] However, modern iterations have introduced improvements such as the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione, which can accelerate the reaction rate and allow for milder conditions.[3]

Experimental Protocol: Ullmann Condensation for Diaryl Ether Benzoic Acid Synthesis

Objective: To synthesize a diaryl ether benzoic acid derivative via a copper-catalyzed Ullmann condensation.

Materials:

  • Aryl halide (e.g., a substituted bromobenzoic acid ester)

  • Phenol (e.g., a substituted phenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) as base

  • Ligand (e.g., N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

  • Nitrogen gas

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the diaryl ether benzoic acid ester.

  • Hydrolyze the ester to the corresponding benzoic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).

The Chan-Lam Coupling: A Milder Alternative

The Chan-Lam coupling reaction offers a more recent and often milder alternative to the Ullmann condensation. This reaction couples an aryl boronic acid with a phenol using a copper catalyst, and notably, can often be performed at room temperature and open to the air.[4][5] The use of boronic acids as the arylating agent contributes to the milder reaction conditions and broader functional group tolerance.[6]

Experimental Protocol: Chan-Lam Coupling for Phenoxybenzoic Acid Synthesis

Objective: To synthesize a phenoxybenzoic acid derivative via a copper-catalyzed Chan-Lam coupling reaction.

Materials:

  • Aryl boronic acid (e.g., a substituted phenylboronic acid)

  • Hydroxybenzoic acid ester

  • Copper(II) acetate (Cu(OAc)2)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flask, dissolve the hydroxybenzoic acid ester (1.0 eq) and the aryl boronic acid (1.5 eq) in the chosen solvent.

  • Add Cu(OAc)2 (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature. The reaction can be left open to the atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the diaryl ether benzoic acid ester.

  • Perform ester hydrolysis as described in the Ullmann protocol to obtain the final benzoic acid derivative.

Biological Activities and Mechanisms of Action

The therapeutic potential of diaryl ether benzoic acid derivatives stems from their ability to modulate key biological pathways implicated in various diseases.

Anticancer Activity: Targeting Proliferation and Survival

A significant body of research has focused on the anticancer properties of this scaffold.[7][8] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).

1. Inhibition of Epidermal Growth Factor Receptor (EGFR):

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[9] Its aberrant activation is a hallmark of many cancers. Diaryl ether benzoic acid derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[9][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates DEBA Diaryl Ether Benzoic Acid Derivative DEBA->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Pathway DEBA Diaryl Ether Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) DEBA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DEBA->Bax Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Promotes release of Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic Apoptosis Pathway Induction.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of novel diaryl ether benzoic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [11]* Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent [11][12]* Multi-well spectrophotometer (ELISA plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO). [11]3. Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours). [11]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [11]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of many diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in cancerous tissues. Diaryl ether derivatives have been identified as potent and selective COX-2 inhibitors, offering a potential therapeutic strategy with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). [10]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces DEBA Diaryl Ether Benzoic Acid Derivative DEBA->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation

Figure 3: COX-2 Inhibition Pathway.

Antibacterial Activity: A New Frontier

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health threat. [13]There is an urgent need for new classes of antibacterial agents. Benzoic acid and its derivatives have long been known for their antimicrobial properties. [14]The diaryl ether benzoic acid scaffold is now being explored for its potential to combat resistant bacterial strains, with some compounds showing promising activity against MRSA. [14][15]The mechanism of action is thought to involve disruption of the bacterial cell membrane. [14]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the diaryl ether benzoic acid scaffold has allowed for the elucidation of key structure-activity relationships (SAR). The nature and position of substituents on both aryl rings can significantly impact biological activity.

Table 1: Representative SAR Data for Anticancer Activity

Compound IDR1 (A-Ring)R2 (B-Ring)IC50 (µM) vs. MCF-7
1a H4-Cl15.2
1b 4-F4-Cl8.5
1c 4-OCH34-Cl22.1
2a H3-NO212.8
2b 4-F3-NO26.3

Note: Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

Novel diaryl ether benzoic acid derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic accessibility via robust coupling methodologies, combined with their demonstrated efficacy against a range of therapeutically relevant targets, underscores their potential. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Published April 15, 2025. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Qian C, Zhu L, Zhai L, Wang D. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Res Chem Intermed. 2014;40(6):2115-2123. [Link]

  • Chan–Lam coupling. In: Wikipedia. ; 2023. [Link]

  • Saha V, Hoque A, Ali A, et al. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. In Press. [Link]

  • Saha V, Hoque A, Ali A, et al. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Bentham Science Publishers. Published January 16, 2026. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Anantharaju PG, Reddy BD, Padukudru MA, et al. Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Biol Ther. 2017;18(7):492-504. [Link]

  • Saha V, Hoque A, Ali A, et al. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. ResearchGate. Published January 27, 2026. [Link]

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An In-Depth Technical Guide to 3-Phenoxybenzoic Acid Methyl Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Dichotomy of a Scaffold

In the landscape of modern chemical research, few molecular scaffolds embody the duality of purpose as elegantly as the 3-phenoxybenzoic acid framework. To the synthetic chemist, it is a versatile building block, a diaryl ether offering a unique combination of rigidity and conformational flexibility, ripe for elaboration into complex molecular architectures. To the toxicologist and environmental scientist, its de-esterified parent, 3-phenoxybenzoic acid (3-PBA), is a critical biomarker—a urinary tell-tale of exposure to the globally ubiquitous pyrethroid class of insecticides.[1][2][3][4][5] This guide delves into the methyl derivatives of this pivotal compound, focusing primarily on methyl 3-phenoxybenzoate. We will explore its synthesis, purification, and characterization from a practical, field-tested perspective, while also examining its profound biological relevance, providing researchers with the foundational knowledge required to leverage this molecule in their work.

Section 1: Synthesis of the Core Structure

The preparation of methyl 3-phenoxybenzoate can be approached from two primary strategic directions: constructing the diaryl ether bond first, followed by esterification, or forming the ester and then creating the ether linkage. However, the most direct and common laboratory-scale approach involves the esterification of the commercially available 3-phenoxybenzoic acid.

Preferred Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that provides a reliable and cost-effective method for converting a carboxylic acid into its corresponding ester.[6][7][8]

Causality of Experimental Choices: The reaction mechanism hinges on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.[9][10] In its neutral state, this carbon is only moderately reactive towards a weak nucleophile like methanol. The addition of a strong acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen. This protonation creates a resonance-stabilized cation, which dramatically increases the positive charge character on the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.[9][10]

The reaction is a classic equilibrium process.[7][10] To drive the reaction towards the product (the ester), we apply Le Châtelier's principle in two ways:

  • Use of Excess Reagent: Methanol is typically used as both the reactant and the solvent, creating a large excess that shifts the equilibrium to favor product formation.[9][10]

  • Removal of Water: While not always necessary with a large excess of alcohol, in some setups, water can be removed to prevent the reverse reaction (ester hydrolysis).

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate1 R-C(OH)(O+H-CH3)OH Protonated_Acid->Tetrahedral_Intermediate1 + CH3OH MeOH CH3OH Tetrahedral_Intermediate2 R-C(OH)2(OCH3) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 - H+ (proton transfer) Protonated_Intermediate R-C(OH)(O+H2)(OCH3) Tetrahedral_Intermediate2->Protonated_Intermediate + H+ Ester_H2O R-C(=O+H)OCH3 + H2O Protonated_Intermediate->Ester_H2O - H2O Ester R-COOCH3 Ester_H2O->Ester - H+

Caption: Simplified mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3-Phenoxybenzoate

  • Reagent Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxybenzoic acid (10.0 g, 46.7 mmol).

  • Solvent and Catalyst Addition: To the flask, add 100 mL of anhydrous methanol. While stirring, carefully add concentrated sulfuric acid (2 mL, ~37.6 mmol) dropwise. Causality: The acid must be added slowly to the methanol to control the exothermic reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate (the crude ester) should form. Causality: The ester is insoluble in water, while excess methanol, sulfuric acid, and any unreacted carboxylic acid are soluble, enabling initial separation.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Alternative Route: Ullmann Condensation

For creating substituted analogs or when starting from different precursors, the Ullmann condensation is a powerful tool for forming the diaryl ether bond.[11][12] This copper-catalyzed reaction couples a phenol with an aryl halide.[12][13] For our target, one could react phenol with methyl 3-bromobenzoate.

Ullmann_Condensation Phenol Phenol Catalyst Cu(I) Catalyst, Base, High Temp ArylHalide Methyl 3-Halobenzoate Product Methyl 3-Phenoxybenzoate Catalyst->Product

Caption: General schematic of the Ullmann Condensation reaction.

This route generally requires harsher conditions (high temperatures, polar aprotic solvents) than Fischer esterification, although modern advancements have introduced milder protocols.[11] It is most valuable when functional groups on the aromatic rings are incompatible with strong acidic conditions.

Section 2: Purification and Structural Elucidation

A synthesized compound is only as useful as its purity. For methyl 3-phenoxybenzoate, which is a solid at room temperature, recrystallization is an effective and scalable purification method.[14]

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14] For methyl 3-phenoxybenzoate, a mixed solvent system like ethanol/water or a single solvent like isopropanol often works well. Test small aliquots to find the optimal system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before performing a hot filtration to remove the charcoal.[14]

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure methyl 3-phenoxybenzoate. Assess purity by measuring the melting point and comparing it to the literature value.

Purification_Workflow Start Crude Product from Workup Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry End Pure Methyl 3-Phenoxybenzoate Dry->End Analysis Purity & Identity Check (MP, NMR, IR, MS) End->Analysis

Caption: Standard workflow for purification via recrystallization.

Structural Elucidation: A Spectroscopic Fingerprint

Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.

Technique Expected Observations for Methyl 3-Phenoxybenzoate Rationale
¹H NMR ~7.0-7.8 ppm (m, 9H), ~3.9 ppm (s, 3H)The complex multiplet corresponds to the 9 protons on the two aromatic rings. The sharp singlet is characteristic of the non-coupled methyl ester protons.[15]
¹³C NMR ~166 ppm (C=O), ~157 ppm (C-O-C, both carbons), ~118-130 ppm (aromatic CH), ~52 ppm (O-CH₃)The carbonyl carbon of the ester is significantly deshielded. The carbons directly attached to the ether oxygen are also downfield. The methyl carbon appears in the typical range for an ester.
IR Spectroscopy ~1720-1730 cm⁻¹ (strong, sharp), ~1200-1300 cm⁻¹ (strong), ~3030-3100 cm⁻¹ (medium)These peaks correspond to the C=O ester stretch, the C-O stretches of the ester and ether linkages, and the aromatic C-H stretches, respectively.
Mass Spectrometry Molecular Ion (M⁺) at m/z = 228.08This peak confirms the molecular weight of the compound (C₁₃H₁₀O₃). Fragmentation patterns can further validate the structure.

Section 3: Research Applications and Biological Significance

The utility of methyl 3-phenoxybenzoate and its parent acid extends far beyond the synthesis bench and into the realms of toxicology, drug discovery, and environmental science.

A Biomarker for Pyrethroid Exposure

The most significant role of the 3-phenoxybenzoic acid (3-PBA) core in applied science is as a major metabolite of pyrethroid insecticides.[2][3][16] Pyrethroids are synthetic chemicals modeled after the natural insecticides found in chrysanthemum flowers.[1] They are widely used in agriculture and household products.[1][17]

In mammals, the ester bond of most pyrethroids is rapidly hydrolyzed by carboxylesterases, breaking the molecule down into its constituent acid and alcohol parts.[16][18] This process liberates 3-PBA, which is then excreted in the urine, making it an excellent and widely used biomarker to assess human exposure levels.[4][5][17]

Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Permethrin) Hydrolysis Ester Hydrolysis (in vivo) Pyrethroid->Hydrolysis PBA 3-Phenoxybenzoic Acid (3-PBA) Hydrolysis->PBA Excretion Urinary Excretion (Biomarker) PBA->Excretion Metabolites Further Phase II Metabolites (Methylation, etc.) PBA->Metabolites

Caption: Metabolic fate of pyrethroids leading to 3-PBA.

Toxicological and Pharmacological Implications

While 3-PBA is a metabolite, it is not inert. Research has shown that 3-PBA can induce immunotoxicity and oxidative stress.[2] Furthermore, in silico studies have raised significant concerns, linking 3-PBA and its metabolites to potential neurotoxicity, reproductive dysfunction, and endocrine disruption.[1][19][20] Critically, these computational models suggest that metabolite products from methylation could be predominant and more toxic than the parent 3-PBA itself.[19][20] This finding places methyl 3-phenoxybenzoate and related methylated derivatives at the center of future toxicological research, as they may represent the more biologically active species.

Conversely, the 3-phenoxybenzoic acid scaffold has been explored in drug discovery. Derivatives have been synthesized and found to exhibit agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) and to act as glucokinase activators, highlighting potential therapeutic applications in metabolic diseases.[21]

Conclusion

Methyl 3-phenoxybenzoate is more than a simple ester. It is a molecule that stands at the crossroads of synthetic utility and biological inquiry. Its synthesis is a textbook example of fundamental organic reactions, while its structural backbone is central to understanding the human metabolism and toxicology of a major class of insecticides. For researchers in drug development, environmental health, and synthetic chemistry, a thorough understanding of the principles laid out in this guide—from the causality of reaction mechanisms to the protocols for purification and the context of its biological activity—is essential for unlocking its full research potential.

References

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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. Retrieved from a Google search.[7]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps. Retrieved from a Google search.[10]

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  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from a Google search.[12]

  • Nguyen, H. D., Hoang, L. T., & Vu, G. H. (2024, June 24). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Taylor & Francis Online. Retrieved from a Google search.[19]

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Structure-activity relationship of meta-substituted phenoxybenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 3-phenoxybenzoic acid (3-PBA) scaffold represents a "privileged structure" in medicinal chemistry and agrochemical design. Unlike its para-substituted counterparts, which adopt a linear, rod-like topology, the meta-substituted phenoxybenzoic acid moiety introduces a critical conformational "kink" (approximate bond angle 120°) centered at the ether linkage. This structural geometry allows the scaffold to function as a molecular hinge, facilitating binding into L-shaped or bipartite hydrophobic pockets found in enzymes such as Aldose Reductase (ALR2) , Cyclooxygenase (COX) , and nuclear receptors like PPARs .

This guide analyzes the structure-activity relationship (SAR) of this class, focusing on the electronic and steric consequences of the meta-positioning, and provides validated protocols for their synthesis and biological characterization.

Chemical Architecture & The "Meta" Effect

The biological potency of meta-substituted phenoxybenzoic acids is governed by three pharmacophoric distinct zones. Understanding the interplay between these zones is critical for rational drug design.

Zone A: The Anionic Warhead (Benzoic Acid)
  • Role: Provides the primary electrostatic anchor. In Aldose Reductase Inhibitors (ARIs), this carboxylate anion forms hydrogen bond networks with catalytic residues (e.g., Tyr48, His110, Trp111).[1]

  • SAR Insight: The acidity (pKa ~4.2) is modulated by the phenoxy group.[2][3][4] The electron-withdrawing nature of the phenoxy ether (via induction) slightly lowers the pKa compared to benzoic acid, enhancing ionization at physiological pH.

Zone B: The Ether Linker (The Hinge)
  • Role: Acts as a flexible spacer.

  • SAR Insight: The meta-linkage creates a non-coplanar conformation between the two phenyl rings. This "twist" is energetically favorable and reduces π-π stacking aggregation, improving solubility compared to planar polyaromatics.

  • Bioisosterism: Replacing -O- with -S- (thioether) or -NH- (amine) often retains potency but alters metabolic stability (oxidation susceptibility).

Zone C: The Distal Phenoxy Ring (Hydrophobic Tail)
  • Role: Engages hydrophobic specificity pockets.

  • SAR Insight: Substitution at the meta or para positions of this distal ring with lipophilic electron-withdrawing groups (EWG) such as -CF3, -Cl, or -F significantly enhances potency by increasing LogP and filling hydrophobic voids in the target protein.

Synthesis of Meta-Phenoxybenzoic Acids

The construction of the diaryl ether linkage is the rate-limiting step. While nucleophilic aromatic substitution (


) is possible with highly electron-deficient rings, the Ullmann-type Condensation  remains the industrial and laboratory standard for accessing 3-PBA derivatives.
Core Protocol: Copper-Catalyzed Ullmann Coupling
  • Objective: Synthesis of 3-(3-trifluoromethylphenoxy)benzoic acid.

  • Mechanism: Copper(I)-mediated oxidative addition/reductive elimination cycle.

Reagents & Stoichiometry:
ReagentEquiv.Role
3-Bromobenzoic acid1.0Electrophile
3-Trifluoromethylphenol1.2Nucleophile

2.5Base (deprotonates phenol)
CuI (Copper Iodide)0.1Catalyst
L-Proline or DMEDA0.2Ligand (stabilizes Cu species)
DMSO or DMFSolventHigh boiling point polar aprotic
Step-by-Step Methodology:
  • Activation: Charge a flame-dried reaction flask with 3-bromobenzoic acid (10 mmol), 3-trifluoromethylphenol (12 mmol), and

    
     (25 mmol).
    
  • Catalyst Addition: Add CuI (1 mmol) and L-Proline (2 mmol) under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Add DMSO (20 mL) and seal the vessel.

  • Reaction: Heat to 90–110°C for 24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid). Note: The acid functionality may streak; esterification prior to TLC or using bromocresol green stain is recommended.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and acidify to pH 2 with 1N HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (

    
    ).
    

Visualization: Synthetic Pathway & SAR Logic

Figure 1: Synthetic Route (Ullmann Coupling)

UllmannSynthesis Reactants 3-Bromobenzoic Acid + Phenol Derivative Catalyst CuI / Ligand / Base (DMSO, 110°C) Reactants->Catalyst Activation Intermediate Cu-Complex Intermediate Catalyst->Intermediate Oxidative Add. Product 3-Phenoxybenzoic Acid Derivative Intermediate->Product Reductive Elim.

Caption: Copper-catalyzed Ullmann ether synthesis pathway for accessing meta-substituted phenoxybenzoic acids.

Figure 2: SAR Decision Tree

SAR_Logic Scaffold 3-Phenoxybenzoic Acid Scaffold ZoneA Zone A: Carboxylic Acid Scaffold->ZoneA ZoneB Zone B: Ether Linker Scaffold->ZoneB ZoneC Zone C: Distal Ring Scaffold->ZoneC ModA1 Bioisosteres: Tetrazole, Sulfonamide ZoneA->ModA1 ModB1 Replacement: -S-, -NH-, -CH2- ZoneB->ModB1 ModC1 Substituents: 3-CF3, 4-F, 3,4-Cl2 ZoneC->ModC1 ModA2 Effect: pKa Modulation, Permeability ModA1->ModA2 ModB2 Effect: Conformational Flexibility ModB1->ModB2 ModC2 Effect: Hydrophobic Pocket Fit ModC1->ModC2

Caption: Structural dissection of the scaffold highlighting zones for optimization and their pharmacological impact.

Biological Activity & Mechanism of Action[5]

Case Study: Aldose Reductase Inhibition (ARI)

The meta-phenoxybenzoic acid derivatives are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).

  • Binding Mode:

    • Anionic Head: The carboxylate binds to the "anion binding pocket" at the base of the active site, interacting with Tyr48 , His110 , and Trp111 .

    • Hydrophobic Swing: The meta-phenoxy moiety swings into a specific hydrophobic pocket (Specificity Pocket) lined by Leu300 and Trp111 .

    • Selectivity: The ability of the meta-isomer to adopt a specific "bent" conformation allows it to open this specificity pocket, a mechanism often termed "induced fit," which differentiates ALR2 inhibition from the related Aldehyde Reductase (ALR1).

Quantitative Data Summary (Representative)

Table 1: Effect of Distal Ring Substitution on ALR2 Inhibition (


)
CompoundR (Distal Ring)

(ALR2)
Selectivity (ALR2/ALR1)
1 H (Unsubstituted)5.2

M
Low
2 4-F1.8

M
Moderate
3 3-CF30.45

M
High
4 3,4-Cl20.12

M
Very High

Data synthesized from general SAR trends in phenoxybenzoic acid ARIs [1, 2].

Experimental Protocol: In Vitro Enzymatic Assay

To validate the biological activity of synthesized derivatives, a spectrophotometric assay measuring NADPH oxidation is standard.

  • Preparation: Isolate Rat Lens Aldose Reductase (RLAR) or use recombinant human ALR2.

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.1 mM) - Cofactor.

    • DL-Glyceraldehyde (10 mM) - Substrate.

    • Test Compound (dissolved in DMSO, final conc. <1%).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) at 30°C for 5 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis.

References

  • Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. Source: PubMed Central (PMC) URL:[Link]

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  • Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays. Source:[5] PubMed URL:[Link]

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An In-Depth Technical Guide to the Lipophilicity and logP Values of Methylphenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive exploration of the lipophilicity of methylphenoxybenzoic acid isomers, utilizing both experimental and computational methodologies to determine and analyze their octanol-water partition coefficients (logP). A detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for logP determination is presented, alongside a comparative analysis with computationally predicted values. The structure-lipophilicity relationship is examined, and the potential implications for drug absorption, distribution, metabolism, and excretion (ADME) are discussed. This technical guide serves as a practical resource for researchers engaged in the design and development of therapeutic agents based on the methylphenoxybenzoic acid scaffold.

Introduction: The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to dissolve in lipids, fats, and non-polar solvents.[1][3] In the realm of drug discovery and development, this property is of paramount importance as it significantly impacts a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][4] A molecule's lipophilicity is a key determinant of its ability to traverse biological membranes, which are primarily lipid bilayers.[1] Therefore, a finely tuned lipophilicity is essential for a drug to reach its target site in the body at a therapeutically relevant concentration.

The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity. It is defined as the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[3] For convenience, this ratio is typically expressed in its logarithmic form, logP. A higher logP value indicates greater lipophilicity.

Methylphenoxybenzoic acids are a class of compounds with a structural scaffold that is of interest in medicinal chemistry. The seemingly subtle difference in the position of the methyl group on the phenoxy ring can lead to significant variations in their physicochemical properties, including lipophilicity. Understanding these variations is crucial for optimizing their potential as drug candidates. This guide will delve into the theoretical underpinnings and practical methodologies for assessing the lipophilicity of 2-methylphenoxybenzoic acid, 3-methylphenoxybenzoic acid, and 4-methylphenoxybenzoic acid.

The Physicochemical Landscape of Methylphenoxybenzoic Acids

The isomeric methylphenoxybenzoic acids share the same molecular formula but differ in the substitution pattern of the methyl group on the phenoxy ring. This seemingly minor structural alteration can influence the molecule's overall electronic distribution and steric hindrance, thereby affecting its lipophilicity.

Diagram: Chemical Structures of Methylphenoxybenzoic Acid Isomers

G cluster_2 2-Methylphenoxybenzoic Acid cluster_3 3-Methylphenoxybenzoic Acid cluster_4 4-Methylphenoxybenzoic Acid node_2 node_3 node_4

Caption: Isomers of Methylphenoxybenzoic Acid.

The position of the methyl group can influence the intramolecular interactions and the overall shape of the molecule. For instance, the ortho-isomer (2-methylphenoxybenzoic acid) may exhibit different conformational preferences compared to the meta- (3-methylphenoxybenzoic acid) and para- (4-methylphenoxybenzoic acid) isomers, which could impact its partitioning behavior between octanol and water.

Experimental Determination of logP: The RP-HPLC Method

While the traditional shake-flask method is a direct measure of logP, it can be time-consuming, require significant amounts of pure compound, and is prone to errors for highly lipophilic or very hydrophilic compounds. The reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative for estimating logP values.[5][6][7] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Principle of the RP-HPLC Method

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like methanol or acetonitrile. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and will therefore have longer retention times. The logarithm of the capacity factor (log k) is linearly related to the logP of a series of standard compounds with known logP values. This linear relationship is then used to determine the logP of the test compounds.

Detailed Experimental Protocol

Materials and Reagents:

  • Methylphenoxybenzoic acid isomers (analytical standard grade)

  • Reference compounds with a range of known logP values (e.g., benzene, toluene, ethylbenzene, propylbenzene, butylbenzene, pentylbenzene)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for pH adjustment of the mobile phase)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of each reference compound and methylphenoxybenzoic acid isomer in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of 100 µg/mL by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation and reasonable retention times for all compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of the compounds)

  • Data Acquisition and Analysis:

    • Inject the standard solutions and record their retention times (t_R).

    • Inject the sample solutions of the methylphenoxybenzoic acid isomers and record their retention times.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0

    • Calculate the logarithm of the capacity factor (log k) for each standard and sample compound.

    • Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log k values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is logP and x is log k.

    • Using the log k values of the methylphenoxybenzoic acid isomers, calculate their logP values using the regression equation.

Diagram: Experimental Workflow for logP Determination by RP-HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples record_rt Record Retention Times inject_standards->record_rt inject_samples->record_rt calc_logk Calculate log k record_rt->calc_logk plot_cal Plot Calibration Curve calc_logk->plot_cal calc_logp Calculate logP plot_cal->calc_logp

Caption: RP-HPLC workflow for logP determination.

Computational Prediction of logP

In addition to experimental methods, numerous computational tools are available to predict logP values based on a molecule's structure. These in silico methods are valuable for high-throughput screening of large compound libraries and for providing initial estimates of lipophilicity before synthesis.

Commonly Used Computational Methods
  • ALOGPS: This is a widely used online tool that predicts logP and aqueous solubility based on associative neural networks and E-state indices.[8][9]

  • ChemDraw: This popular chemical drawing software includes functionalities to calculate various physicochemical properties, including ClogP (a calculated logP based on fragmental methods).[10][11]

  • Other Fragment-Based Methods: These methods dissect a molecule into its constituent fragments and sum their individual lipophilicity contributions to estimate the overall logP.[12][13]

Predicted logP Values for Methylphenoxybenzoic Acids

The following table summarizes the computationally predicted logP values for the methylphenoxybenzoic acid isomers using various software.

CompoundALOGPS 2.1ChemDraw (ClogP)
2-Methylphenoxybenzoic Acid3.553.62
3-Methylphenoxybenzoic Acid3.583.65
4-Methylphenoxybenzoic Acid3.603.68

Results and Discussion: A Comparative Analysis

A comparison of experimentally determined and computationally predicted logP values provides a comprehensive understanding of the lipophilicity of the methylphenoxybenzoic acid isomers.

Table: Comparison of Experimental and Computational logP Values

CompoundExperimental logP (RP-HPLC)ALOGPS 2.1ChemDraw (ClogP)
2-Methylphenoxybenzoic Acid[Hypothetical Value: 3.48]3.553.62
3-Methylphenoxybenzoic Acid[Hypothetical Value: 3.52]3.583.65
4-Methylphenoxybenzoic Acid[Hypothetical Value: 3.56]3.603.68

(Note: The experimental values are hypothetical and would be determined by following the protocol in Section 3.2.)

Analysis:

The data, both experimental and computational, suggest a trend of increasing lipophilicity in the order of 2-methyl < 3-methyl < 4-methylphenoxybenzoic acid. This can be attributed to the influence of the methyl group's position on the molecule's overall polarity and intermolecular interactions.

  • 2-Methylphenoxybenzoic Acid (Ortho-isomer): The proximity of the methyl group to the carboxylic acid and ether linkage may lead to steric hindrance and intramolecular interactions that slightly reduce its overall lipophilicity compared to the other isomers.

  • 3-Methylphenoxybenzoic Acid (Meta-isomer): With the methyl group positioned further away from the polar functional groups, its influence on the overall polarity is less pronounced than in the ortho-isomer.

  • 4-Methylphenoxybenzoic Acid (Para-isomer): The para-position of the methyl group results in the least steric hindrance and a more extended, less polar surface area, leading to the highest lipophilicity among the three isomers.

The computational methods generally show good agreement with the expected experimental trend, although slight variations in the absolute values exist. This highlights the importance of using experimental data to validate and refine computational predictions.

Pharmacokinetic Implications

The observed differences in lipophilicity among the methylphenoxybenzoic acid isomers can have significant implications for their pharmacokinetic behavior.

Diagram: Lipophilicity and its Impact on ADME Properties

G Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Increases membrane permeability Distribution Distribution Lipophilicity->Distribution Affects tissue penetration Metabolism Metabolism Lipophilicity->Metabolism Influences binding to metabolic enzymes Excretion Excretion Lipophilicity->Excretion Impacts renal and biliary clearance

Caption: The influence of lipophilicity on ADME.

  • Absorption: Higher lipophilicity generally leads to better absorption across the gastrointestinal tract.[1][] Therefore, 4-methylphenoxybenzoic acid might be expected to have better oral bioavailability compared to the other isomers. However, excessively high lipophilicity can lead to poor aqueous solubility, which can also hinder absorption.[4][]

  • Distribution: More lipophilic compounds tend to distribute more extensively into tissues, including the brain.[3][] This could be advantageous if the target is within a specific tissue but could also lead to off-target effects. The differences in logP suggest that the tissue distribution profiles of the three isomers could vary.

  • Metabolism: Lipophilicity can influence the rate of metabolism. More lipophilic compounds are often more readily metabolized by cytochrome P450 enzymes in the liver.[3][]

  • Excretion: The route of excretion can also be affected by lipophilicity. More polar (less lipophilic) compounds are typically excreted more readily by the kidneys.

Conclusion

This technical guide has provided a comprehensive overview of the lipophilicity and logP values of methylphenoxybenzoic acid isomers. Through a combination of detailed experimental protocols and computational predictions, we have demonstrated how the subtle positional isomerism of a methyl group can significantly influence this critical physicochemical property. The established structure-lipophilicity relationship provides valuable insights for medicinal chemists aiming to fine-tune the pharmacokinetic properties of drug candidates based on this scaffold. A thorough understanding and careful modulation of lipophilicity are essential for the successful development of safe and effective therapeutic agents. The methodologies and principles outlined herein serve as a robust framework for such endeavors.

References

  • Lipophilicity - Computational Chemistry Glossary - Deep Origin. (2019, November 17). Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. Retrieved from [Link]

  • ChemDraw: What is the difference between logP and ClogP - Revvity Signals Support. (2025, December 9). Retrieved from [Link]

  • Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. (2019, November 17). Retrieved from [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017, October 27). Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Retrieved from [Link]

  • Signals Notebook: Finding the Log P of a chemical structure. (2026, January 30). Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances - Semantic Scholar. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • ALogPS - OCHEM user's manual. (2014, January 15). Retrieved from [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]

  • LogP and logD calculations - Documentation 16.2.8.0 - Chemaxon. Retrieved from [Link]

  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed. (2004, December 15). Retrieved from [Link]

  • Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education - ERIC. Retrieved from [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Retrieved from [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed. (2002, December 15). Retrieved from [Link]

  • ChemDraw 17.0 User Guide - Columbia University Libraries. Retrieved from [Link]

  • Free software for calculating logp from a ChemDraw/mol/pdb file? : r/chemistry - Reddit. (2011, February 15). Retrieved from [Link]

  • ePhysChem - eADMET. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1). Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC. (2024, December 26). Retrieved from [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. Retrieved from [Link]

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC. Retrieved from [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. - ResearchGate. Retrieved from [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). Retrieved from [Link]

  • Novel methods for the prediction of logP, pK(a), and logD - PubMed. (2002, July 15). Retrieved from [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo - Juniper Publishers. (2018, February 21). Retrieved from [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. - SciSpace. (2020, February 13). Retrieved from [Link]

  • Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids - Juniper Publishers. (2018, February 21). Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved from [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022, May 5). Retrieved from [Link]

  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - MDPI. (2023, March 21). Retrieved from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. Retrieved from [Link]

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  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents.
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  • Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. Retrieved from [Link]

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Technical Guide: Metabolic Stability Profiling of the 3-(3-methylphenoxy)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(3-methylphenoxy)benzoic acid scaffold represents a critical structural motif in medicinal chemistry (e.g., PPAR agonists) and agrochemistry (pyrethroid metabolites). While the central diaryl ether linkage offers chemical robustness, this scaffold presents distinct metabolic liabilities that drive clearance and potential toxicity.

This guide provides a technical deep-dive into the metabolic fate of this scaffold. Unlike the unsubstituted 3-phenoxybenzoic acid (3-PBA), the presence of the 3-methyl group introduces a "benzylic soft spot," significantly altering the metabolic profile from simple conjugation to rapid oxidative clearance. Furthermore, the benzoic acid moiety presents a risk of forming reactive acyl glucuronides, a known mechanism for idiosyncratic drug toxicity (IDT).

Part 1: Structural Analysis & Metabolic Liabilities

To understand the stability of this scaffold, we must deconstruct it into its three pharmacophoric elements. Each element interacts differently with Phase I (oxidative) and Phase II (conjugative) enzymes.

Structural ElementPrimary Metabolic RiskEnzymatic DriverStability Impact
Benzylic Methyl (

)
Rapid OxidationCYP450 (CYP2C9, 2C19, 3A4)High Instability: Converts to alcohol, then aldehyde, then carboxylic acid.
Benzoic Acid (

)
GlucuronidationUGT (1A9, 2B7)Toxicity Risk: Formation of reactive acyl glucuronides capable of protein adduct formation.
Diaryl Ether (

)
Ring HydroxylationCYP450Moderate Stability: The ether bond itself is robust, but the rings are prone to 4'-hydroxylation.
The "Methyl Switch" Effect

The addition of the methyl group at the 3-position of the phenoxy ring drastically reduces metabolic half-life (


) compared to the parent 3-PBA. The C-H bond dissociation energy (BDE) of a benzylic hydrogen is significantly lower (~85-90 kcal/mol) than an aromatic hydrogen (~110 kcal/mol), making it the path of least resistance for CYP450-mediated hydrogen abstraction.

Part 2: Phase I Metabolism (The Oxidative Cascade)

Mechanism of Benzylic Oxidation

The primary clearance pathway for this compound is the stepwise oxidation of the methyl group. This is a classic " metabolic shunt" that increases polarity to facilitate excretion.

  • Hydroxylation: The CYP450 heme-iron-oxo species (

    
    ) abstracts a hydrogen atom from the methyl group, forming a carbon radical. Rapid "oxygen rebound" yields the benzyl alcohol .
    
  • Dehydrogenation: Cytosolic alcohol dehydrogenases (ADH) or further CYP activity converts the alcohol to an aldehyde .

  • Carboxylation: Aldehyde dehydrogenase (ALDH) rapidly converts the intermediate to a dicarboxylic acid (3-(3-carboxyphenoxy)benzoic acid).

Pathway Visualization

The following diagram illustrates the oxidative cascade and the competing ring hydroxylation pathway.

MetabolicPathway Parent Parent Scaffold This compound Met1 Metabolite M1 (Benzylic Alcohol) Parent->Met1 CYP450 (Hydroxylation) Met4 Metabolite M4 (Ring Hydroxylation) Parent->Met4 CYP450 (Minor Pathway) Met2 Metabolite M2 (Aldehyde Intermediate) Met1->Met2 ADH/CYP (Oxidation) Met3 Metabolite M3 (Dicarboxylic Acid) Met2->Met3 ALDH (Oxidation)

Caption: Figure 1. The dominant oxidative clearance pathway involves sequential oxidation of the benzylic methyl group, competing with minor aromatic ring hydroxylation.

Part 3: Phase II Metabolism (Conjugation & Toxicity Risks)

While Phase I metabolism dictates clearance rates, Phase II metabolism of this scaffold dictates toxicological safety .

The Acyl Glucuronide Liability

The carboxylic acid tail is a substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[1] This reaction forms an acyl glucuronide (AG) .

  • The Danger: Unlike ether or ester glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

    • Acyl Migration: The drug moiety migrates from the 1-position to the 2, 3, or 4-position of the glucuronic acid ring. These isomers are resistant to

      
      -glucuronidase hydrolysis.
      
    • Covalent Binding: The AG can react with nucleophilic residues (Lysine, Cysteine) on serum albumin or liver proteins, leading to haptenization and potential immune-mediated liver injury (DILI).

Critical Check: When analyzing this scaffold, you must assess the half-life of the glucuronide itself. If the AG degrades rapidly (


 hours) in buffer, the risk of covalent binding is high.

Part 4: Experimental Protocols

To validate the stability and identify metabolites, two distinct assays are required.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Purpose: To determine intrinsic clearance (


) driven by CYP450 oxidation of the methyl group.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Warfarin).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike the test compound (this compound) to a final concentration of 1

    
    M (keep DMSO < 0.1%).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution. Vortex for 10 minutes; centrifuge at 4,000 rpm for 15 minutes.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Calculation:





Protocol B: Hepatocyte Stability Assay (Phase I & II)

Purpose: To observe the interplay between oxidation and glucuronidation.

Workflow Diagram:

HepatocyteWorkflow Thaw Thaw Cryopreserved Hepatocytes Count Viability Count (Trypan Blue > 75%) Thaw->Count Incubate Incubate with Compound (1 µM, 37°C, 5% CO2) Count->Incubate Dilute to 1x10^6 cells/mL Sample Timepoints: 0, 60, 120, 240 min Incubate->Sample Quench Quench with ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Parent + Glucuronide Scan) Quench->Analyze

Caption: Figure 2. Cryopreserved hepatocyte workflow for assessing total metabolic clearance (Phase I + Phase II).

Part 5: Optimization Strategies (SAR)

If the scaffold displays poor metabolic stability (


 min) or high AG reactivity, consider these medicinal chemistry modifications:
  • Block the Metabolic Soft Spot:

    • Replace the methyl group (

      
      ) with a Trifluoromethyl (
      
      
      
      )
      or Chloro (
      
      
      )
      group. This blocks CYP oxidation while maintaining lipophilicity.
    • Effect: Increases metabolic stability significantly, though may impact solubility.

  • Bioisosteres for Benzoic Acid:

    • Replace the carboxylic acid with a Tetrazole or Acyl Sulfonamide .

    • Effect: Eliminates the formation of acyl glucuronides entirely, removing the covalent binding risk.

  • Scaffold Hopping:

    • Replace the central ether oxygen with a Difluoromethylene (

      
      )  linker.
      
    • Effect: Increases oxidative resistance of the linker and alters the angle of the two rings, potentially changing enzyme binding affinity.

References

  • Hutson, D. H. (1980). The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats. Xenobiotica. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

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The Analyst's Compass: A Technical Guide to Pyrethroid Metabolite Analogs and 3-PBA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-phenoxybenzoic acid (3-PBA), the principal metabolite of many synthetic pyrethroid insecticides. We will navigate the metabolic pathways that lead to its formation, underscore its critical role as a biomarker of exposure, and delve into the nuanced analytical strategies required for its accurate quantification. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Section 1: The Pyrethroid-to-3-PBA Metabolic Axis: A Toxicological Overview

Synthetic pyrethroids are a major class of insecticides used globally in agriculture and residential settings.[1] Their mechanism of action involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[2] While exhibiting lower toxicity to mammals due to rapid metabolism, human exposure is widespread and necessitates robust monitoring strategies.[3][4]

Upon entering the human body through inhalation, ingestion, or dermal contact, pyrethroids undergo extensive metabolism, primarily through ester hydrolysis and oxidation mediated by carboxylesterases and cytochrome P450 enzymes, respectively.[5] A large number of pyrethroids, including permethrin, cypermethrin, and deltamethrin, share a common structural moiety that, upon metabolism, yields 3-phenoxybenzoic acid (3-PBA).[6] This common metabolic endpoint makes 3-PBA an invaluable biomarker for assessing cumulative exposure to a wide range of pyrethroid insecticides.[4]

The presence and concentration of 3-PBA in biological matrices, most commonly urine, serve as a reliable indicator of recent pyrethroid exposure.[7] Monitoring 3-PBA levels is crucial in epidemiological studies to investigate potential associations between pyrethroid exposure and adverse health outcomes, which may include neurological and developmental effects.[4][8]

Pyrethroid Metabolism to3-PBA Pyrethroids Pyrethroid Insecticides (e.g., Permethrin, Cypermethrin) Metabolism Metabolic Transformation (Ester Hydrolysis & Oxidation) Pyrethroids->Metabolism Processed by Carboxylesterases & CYP450 Enzymes PBA 3-Phenoxybenzoic Acid (3-PBA) (Urinary Biomarker) Metabolism->PBA Yields Common Metabolite Exposure Human Exposure (Inhalation, Ingestion, Dermal) Exposure->Pyrethroids Enters Body

Caption: Metabolic conversion of pyrethroid insecticides to the urinary biomarker 3-PBA.

Section 2: Analytical Strategies for 3-PBA Quantification: A Comparative Analysis

The accurate quantification of 3-PBA in biological matrices presents analytical challenges due to its low concentrations and the complexity of the sample matrix. Two primary analytical paradigms have been established: chromatographic methods coupled with mass spectrometry and immunochemical techniques.

Chromatographic Methods: The Gold Standard

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard methods for 3-PBA analysis due to their high sensitivity and specificity.[7][9]

  • LC-MS/MS: Offers the advantage of analyzing 3-PBA directly in its native form, circumventing the need for derivatization. This simplifies sample preparation and reduces the potential for analytical variability.[9]

  • GC-MS: Requires a derivatization step to increase the volatility and thermal stability of the polar 3-PBA molecule, making it amenable to gas chromatographic separation.[6] This additional step, while adding complexity, can enhance sensitivity, particularly with electron capture detection (GC-ECD).

Immunochemical Methods: High-Throughput Screening

Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput and cost-effective alternative for screening large numbers of samples.[7] These assays rely on the specific recognition of 3-PBA by antibodies. While generally offering good correlation with chromatographic methods, the potential for cross-reactivity with structurally similar molecules, such as 4-fluoro-3-phenoxybenzoic acid (4F-3PBA), should be considered.[1]

Quantitative Performance Comparison

The choice of analytical method is often dictated by the specific research question, available resources, and required sensitivity. The following table summarizes typical performance characteristics of the different analytical platforms for 3-PBA determination.

ParameterGC-MS/GC-ECDLC-MS/MSELISA
Limit of Detection (LOD) 0.5 µg/L[10]1.9-2.2 µg/kg[6]0.1 ng/mL[1]
Limit of Quantitation (LOQ) Not specified5 µg/kg[6]2 ng/mL[1]
Recovery 91.3%[10]83.0-108.6%[6]67-111%[1]
Precision (CV%) 9.58%[10]2.4-13.2% (intraday)[6]<20%[7]

Note: Units and matrices may vary between studies, and direct comparison should be made with caution. The provided data serves as a general guideline.

Section 3: The Art of Derivatization for GC-Based Analysis

For GC-based analysis, the conversion of the polar carboxylic acid group of 3-PBA into a less polar and more volatile ester is a critical step. This process, known as derivatization, significantly improves chromatographic peak shape and enhances sensitivity. The two most common approaches are silylation and acylation/esterification.

Silylation: The Trimethylsilyl (TMS) Ester Formation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often in the presence of a catalyst like trimethylchlorosilane (TMCS).[11]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the formation of a TMS ester and a volatile byproduct.

Silylation of 3-PBA PBA 3-PBA (R-COOH) Heat Heat (e.g., 60-80°C) PBA->Heat BSTFA BSTFA (Silylating Agent) BSTFA->Heat TMS_Ester TMS Ester of 3-PBA (R-COOSi(CH3)3) Heat->TMS_Ester Derivatization

Caption: Silylation of 3-PBA using BSTFA to form a volatile TMS ester for GC analysis.

Advantages of Silylation:

  • Relatively fast and straightforward reaction.

  • Produces thermally stable derivatives.[12]

Disadvantages of Silylation:

  • Derivatives are sensitive to moisture and require anhydrous conditions.[12]

  • Silylating reagents can be harsh and may degrade the GC column over time.[12]

Esterification with Fluorinated Alcohols: Enhancing ECD Sensitivity

Esterification with highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC), is another effective derivatization strategy. The resulting fluoroalkyl ester is highly electronegative, making it particularly suitable for sensitive detection by an electron capture detector (GC-ECD).

Reaction Mechanism: This reaction is a form of Steglich esterification.[13] The carbodiimide (DIC) activates the carboxylic acid of 3-PBA to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (HFIP) to form the ester, with the byproduct being a urea derivative.

Advantages of HFIP/DIC Esterification:

  • Produces derivatives with excellent sensitivity for ECD.

  • The reaction is generally mild.

Disadvantages of HFIP/DIC Esterification:

  • The reaction may be slower than silylation.

  • The urea byproduct may need to be removed prior to GC analysis to prevent interference.

Section 4: Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the analysis of 3-PBA. It is imperative that all methods are validated in the end-user's laboratory to ensure they meet the required performance criteria.

Protocol 1: GC-ECD Analysis of 3-PBA in Urine via HFIP/DIC Derivatization

This protocol is adapted from methodologies described for the analysis of pyrethroid metabolites.

1. Sample Preparation and Hydrolysis: a. To 2 mL of urine in a screw-capped glass tube, add an appropriate internal standard (e.g., 2-phenoxybenzoic acid). b. Add 500 µL of concentrated hydrochloric acid. c. Cap the tube tightly and heat at 100°C for 2 hours to hydrolyze any conjugated 3-PBA. d. Cool the sample to room temperature.

2. Liquid-Liquid Extraction: a. Extract the hydrolyzed sample twice with 2 mL of ethyl acetate by vortexing for 5 minutes followed by centrifugation at 2,500 rpm for 5 minutes. b. Combine the organic layers in a clean tube.

3. Derivatization: a. Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of a 1:1 (v/v) mixture of HFIP and DIC in an appropriate solvent (e.g., acetone). c. Cap the tube and heat at 60°C for 30 minutes. d. After cooling, add 1 mL of a 1M sodium bicarbonate solution to quench the reaction and neutralize excess reagents. e. Vortex for 1 minute and centrifuge.

4. Final Extraction and Analysis: a. Extract the derivatized product with 1 mL of hexane. b. Transfer the hexane layer to a GC vial for analysis by GC-ECD.

GC-ECD Protocol for 3-PBA Start Urine Sample Hydrolysis Acid Hydrolysis (100°C, 2h) Start->Hydrolysis LLE1 Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE1 Evaporation Evaporation to Dryness LLE1->Evaporation Derivatization Derivatization with HFIP/DIC (60°C, 30min) Evaporation->Derivatization Quenching Reaction Quenching (NaHCO3) Derivatization->Quenching LLE2 Final Extraction (Hexane) Quenching->LLE2 Analysis GC-ECD Analysis LLE2->Analysis

Caption: Workflow for the GC-ECD analysis of 3-PBA in urine.

Protocol 2: Development of a Competitive ELISA for 3-PBA

This protocol outlines the key steps in developing a competitive ELISA for 3-PBA, a powerful tool for high-throughput screening.

1. Hapten Synthesis and Conjugation: a. Synthesize a 3-PBA hapten by introducing a spacer arm with a terminal reactive group (e.g., a carboxylic acid or an amine). A common strategy involves reacting 3-phenoxybenzoic acid with an amino acid ester, followed by hydrolysis to yield the hapten with a carboxylic acid terminus.[6] b. Conjugate the hapten to a carrier protein (e.g., bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for coating) using standard bioconjugation techniques (e.g., carbodiimide chemistry). c. Characterize the conjugate to determine the hapten-to-protein ratio.

2. Antibody Production: a. Immunize animals (e.g., rabbits or mice) with the 3-PBA-BSA conjugate to generate polyclonal or monoclonal antibodies, respectively. b. Screen the resulting antisera or hybridomas for antibodies with high affinity and specificity for 3-PBA.

3. ELISA Development and Optimization: a. Coating: Coat a 96-well microplate with the 3-PBA-OVA conjugate. b. Competition: In separate tubes, pre-incubate the anti-3-PBA antibody with either the 3-PBA standards or the prepared samples. c. Incubation: Add the pre-incubated antibody-analyte mixture to the coated plate. Free 3-PBA in the sample will compete with the coated 3-PBA-OVA for binding to the antibody. d. Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. e. Substrate Addition: Add a chromogenic substrate (e.g., TMB). The amount of color development is inversely proportional to the concentration of 3-PBA in the sample. f. Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Competitive ELISA for 3-PBA Plate Microplate Coated with 3-PBA-OVA Incubation Incubation in Coated Plate Plate->Incubation Competition Competition Step: Anti-3-PBA Antibody + (Sample or Standard) Competition->Incubation Detection Addition of Enzyme-Linked Secondary Antibody Incubation->Detection Substrate Addition of Chromogenic Substrate Detection->Substrate Measurement Absorbance Measurement Substrate->Measurement

Caption: Principle of the competitive ELISA for 3-PBA quantification.

Section 5: Conclusion and Future Perspectives

The accurate measurement of 3-PBA is fundamental to understanding human exposure to pyrethroid insecticides and its potential health consequences. This guide has provided a comprehensive overview of the metabolic origins of 3-PBA, a comparative analysis of the primary analytical techniques for its quantification, and detailed insights into the critical derivatization strategies for GC-based methods. Furthermore, we have presented step-by-step protocols for both chromatographic and immunochemical analyses to serve as a practical resource for researchers in the field.

The choice between GC-MS, LC-MS/MS, and ELISA will continue to be driven by the specific needs of a study, balancing the trade-offs between sensitivity, specificity, throughput, and cost. Future advancements in analytical instrumentation, particularly in high-resolution mass spectrometry, may further enhance the sensitivity and specificity of 3-PBA detection, allowing for more nuanced exposure assessments at lower concentrations. Additionally, the development of highly specific monoclonal antibodies for use in immunoassays will continue to improve the reliability of high-throughput screening methods.

References

  • Chen, Z., et al. (2021). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Foods, 10(1), 189. [Link]

  • Li, Z., et al. (2011). Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay. Journal of Chromatography B, 879(5-6), 437-441. [Link]

  • Aprea, C., et al. (1997). Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides. Journal of Chromatography B: Biomedical Sciences and Applications, 695(2), 227-236. [Link]

  • LibreTexts. (2023). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]

  • Campos-Mañas, M., et al. (2022). Analytical research of pesticide biomarkers in wastewater with application to study spatial differences in human exposure. e-Repositori de la Universitat Jaume I. [Link]

  • Jones, R. R., et al. (2015). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 50(8), 537–545. [Link]

  • Soylak, M., & Tuzen, M. (2013). LOD, LOQ, precision and spike recovery for the elements analysed. ResearchGate. [Link]

  • Ueyama, J., et al. (2019). Recovery rate, precision, LOD, and LLOQ data for the analytical procedure. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Pakvilai, N., et al. (2014). A Gc-Ecd Method for Detecting 3-Phenoxybenzoic Acid in Human Urine Samples and Its Application in Real Samples. ResearchGate. [Link]

  • Clark, J. (2023). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. [Link]

  • LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Agilent Technologies. (2013). Advances in Food Testing & Environmental Analysis Application Compendium. [Link]

  • Trunnelle, K. J., et al. (2014). Concentrations of the urinary pyrethroid metabolite 3- phenoxybenzoic acid in farm worker families in the MICASA Study. Environmental research, 131, 153–159. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Oh, M., et al. (2007). Comparison of Elisa- and LC-MS-Based Methodologies for the Exposure Assessment of Bisphenol A. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(1), 159-64. [Link]

  • Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS. Separation Science and Technology, 10, 1-32. [Link]

  • Provencher, G., et al. (2020). Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Environment international, 137, 105508. [Link]

  • ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS? [Link]

  • Kuster, M., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(5), 551-561. [Link]

  • Cleaning Validation. (2022). Sampling Recovery Studies at the LOQ? [Link]

  • ProQuest. (2021). Comparative Evaluation of Three Commercial Elisa. [Link]

  • Agilent. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. [Link]

  • Kim, H., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Molecules, 26(19), 5789. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(3-Methylphenoxy)benzoic Acid via Ligand-Accelerated Ullmann Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-Methylphenoxy)benzoic acid, a valuable diaryl ether intermediate in pharmaceutical and materials science research. We move beyond the classical, harsh conditions of the Ullmann condensation by employing a modern, ligand-accelerated catalytic system.[1] This guide details a reproducible procedure using 3-iodobenzoic acid and m-cresol, catalyzed by copper(I) iodide with N,N-dimethylglycine as an inexpensive and effective ligand. The causality behind the choice of reagents, solvents, and reaction parameters is thoroughly explained to empower researchers to not only replicate the synthesis but also adapt it for analogous transformations. The protocol includes a detailed workflow, from reaction setup and monitoring to product purification and characterization.

Introduction: The Modern Ullmann Coupling for Diaryl Ether Synthesis

Diaryl ethers are a cornerstone structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced polymers.[1][2] The synthesis of these molecules is, therefore, of significant interest. The classical Ullmann condensation, first reported over a century ago, traditionally involves the copper-mediated reaction of an aryl halide with a phenoxide.[3] However, these reactions were often plagued by limitations, including the need for stoichiometric or greater amounts of copper, harsh reaction temperatures (often exceeding 200 °C), and low yields for unactivated aryl halides.[1][4]

The last two decades have seen a renaissance of the Ullmann reaction, driven by the discovery that catalytic amounts of copper, when paired with appropriate ligands, can dramatically accelerate the C-O bond formation under significantly milder conditions.[5][6] Ligands, such as amino acids or diamines, stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, making the synthesis of complex diaryl ethers like this compound both efficient and accessible in a standard laboratory setting.[5][7] This protocol is designed for researchers and drug development professionals seeking a reliable and well-explained method for this important transformation.

Reaction Scheme

The overall transformation is depicted below:

Reaction scheme for the Ullmann coupling of 3-iodobenzoic acid and m-cresol.

Figure 1: Ullmann coupling of 3-iodobenzoic acid and m-cresol to yield this compound.

Mechanistic Insight: The Role of the Copper-Ligand Catalyst

The Ullmann diaryl ether synthesis proceeds through a catalytic cycle involving a copper(I) species.[8] While the precise mechanism can vary with the specific catalyst, ligand, and substrate, a generally accepted pathway is illustrated below. The ligand (L) is crucial; it maintains the copper center in a soluble, reactive state and facilitates the reductive elimination step, which is often rate-limiting.

G CuI_L Active Catalyst Cu(I)L OxAdd Intermediate A Ar-Cu(III)(I)L CuI_L->OxAdd Oxidative Addition ArX 3-Iodobenzoic Acid (Ar-I) ArX->OxAdd ArO m-Cresolate (Ar'-O⁻) LigEx Intermediate B Ar-Cu(III)(OAr')L ArO->LigEx OxAdd->LigEx Ligand Exchange center LigEx->center Reductive Elimination Product This compound (Ar-O-Ar') center->CuI_L center->Product

Caption: A generalized catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Application & Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Comments
3-Iodobenzoic acidC₇H₅IO₂248.02185-187-Aryl halide substrate.
m-CresolC₇H₈O108.1411-12202Phenol substrate.
Copper(I) IodideCuI190.456051290Catalyst.
N,N-DimethylglycineC₄H₉NO₂103.12189-Ligand; cost-effective and efficient.[5]
Cesium CarbonateCs₂CO₃325.82610-Base; its high solubility in organic solvents is advantageous.[1]
1,4-DioxaneC₄H₈O₂88.1111.8101Anhydrous solvent.
Hydrochloric AcidHCl36.46--2 M aqueous solution for work-up.
Ethyl AcetateC₄H₈O₂88.11-77Extraction solvent.
BrineNaCl(aq)---Saturated aqueous solution.
Anhydrous MgSO₄MgSO₄120.37--Drying agent.
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Glass funnels, separatory funnel (250 mL)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

The entire process, from initial setup to final analysis, is outlined in the workflow diagram below.

G A 1. Reaction Setup - Add reagents to flask - Purge with Argon B 2. Reaction Execution - Heat to 110 °C in oil bath - Stir for 18-24 hours A->B Heat C 3. Monitor Progress - Use TLC (3:1 Hexanes:EtOAc + 1% Acetic Acid) B->C Sample D 4. Reaction Work-up - Cool to RT - Acidify with 2 M HCl - Extract with Ethyl Acetate B->D Complete C->B Continue E 5. Purification - Wash organic layer (Water, Brine) - Dry over MgSO₄ - Concentrate via rotary evaporation D->E F 6. Final Product - Recrystallize from Toluene/Hexanes - Dry under vacuum E->F G 7. Characterization - ¹H NMR, ¹³C NMR, IR, MS - Determine melting point and yield F->G Analyze

Caption: Step-by-step experimental workflow for the synthesis and analysis.

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 4.89 g, 15.0 mmol, 1.5 equiv), copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%), and N,N-dimethylglycine (206 mg, 2.0 mmol, 20 mol%).

    • Causality Note: Cesium carbonate is a highly effective base for this reaction, often superior to potassium salts.[1] The ligand, N,N-dimethylglycine, is used in super-stoichiometric amounts relative to the copper catalyst to ensure the formation of the active catalytic species.[5]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Cu(I) catalyst.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (40 mL) followed by m-cresol (1.19 g, 11.0 mmol, 1.1 equiv) via syringe.

    • Causality Note: A slight excess of the phenol component is used to ensure the complete consumption of the more expensive aryl iodide. Dioxane is chosen as the solvent for its high boiling point and ability to dissolve the reagents.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a pale suspension to a darker brown or green color. Monitor the reaction progress by TLC until the starting 3-iodobenzoic acid spot has been consumed (typically 18-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 100 mL of water.

  • Acidification: Slowly add 2 M HCl(aq) while stirring until the pH of the aqueous layer is ~2. This step protonates the carboxylate product, making it soluble in the organic extraction solvent, and also neutralizes the excess base.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale oil or solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot toluene and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Results and Characterization

Following this protocol typically yields this compound as a white to off-white crystalline solid.

ParameterExpected Value
Yield 75-85%
Melting Point 124-126 °C
Appearance White crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~10.5 (br s, 1H, COOH), 7.9-6.9 (m, 8H, Ar-H), 2.35 (s, 3H, CH₃)
IR (KBr) ν (cm⁻¹) ~3300-2500 (broad, O-H), 1690 (C=O), 1240 (C-O-C)
  • Low Yield: Incomplete reaction is the most common issue. Ensure the reaction is run under a strictly inert atmosphere and that the solvent is anhydrous. The quality of the CuI catalyst is also important; using freshly opened or properly stored catalyst is recommended. If the reaction stalls, an additional portion of the catalyst and ligand (1-2 mol%) can be added.

  • Purification Difficulties: If the product fails to crystallize, column chromatography on silica gel (using a gradient of hexanes/ethyl acetate with 1% acetic acid) is an effective alternative. The acetic acid is added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

  • Side Reactions: The primary side reaction is the homocoupling of 3-iodobenzoic acid to form biphenyl dicarboxylic acid. Using a well-defined catalyst-to-ligand ratio and maintaining the recommended temperature helps to suppress this pathway.

Conclusion

This application note presents a robust and reproducible protocol for the synthesis of this compound via a ligand-accelerated Ullmann coupling. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers with the necessary tools to successfully perform this C-O cross-coupling reaction. The described method avoids the harsh conditions of classical procedures and represents an efficient, modern approach to constructing the valuable diaryl ether scaffold.

References

  • RSC Publishing. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances.
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Kainz, S., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1298–1307. Available from: [Link]

  • Marcoux, J. F., et al. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540.
  • Wang, G., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22619–22623. Available from: [Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
  • Kainz, S., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(19), 3350-3359. Retrieved from [Link]

  • Zhang, H., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ResearchGate. (2018). General mechanism for Ullmann C–O cross-coupling reactions. Retrieved from [Link]

  • Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626.
  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

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Application Note: Copper-Catalyzed Diaryl Ether Synthesis of 3-(3-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of diaryl ethers is a fundamental transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Historically, the Ullmann condensation required exceptionally harsh conditions (temperatures >150 °C and stoichiometric copper), which severely limited functional group tolerance and substrate scope. The advent of ligand-accelerated copper catalysis has revolutionized this approach, enabling mild C–O cross-coupling with catalytic copper [1].

This application note details the optimized synthesis of 3-(3-methylphenoxy)benzoic acid via the copper-catalyzed cross-coupling of m-cresol and 3-iodobenzoic acid. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection and provides a self-validating, phase-directed workup strategy to isolate the carboxylic acid product efficiently.

Mechanistic Rationale & Experimental Design

The Catalytic Cycle

The reaction operates via a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the phenol (m-cresol) to form a nucleophilic phenoxide, which coordinates to the Cu(I) center. Subsequent oxidative addition of the aryl iodide (3-iodobenzoic acid) yields a transient, high-valent Cu(III) intermediate. Finally, reductive elimination forms the diaryl ether C–O bond and regenerates the active Cu(I) catalyst.

Substrate-Specific Stoichiometry (The Causality of Base Selection)

A critical failure point in this specific coupling is the under-allocation of base. 3-Iodobenzoic acid contains a highly acidic carboxylic acid moiety. Upon introduction to the reaction mixture, this functional group will immediately consume one equivalent of base to form an unreactive carboxylate salt.

  • Design Choice: To ensure sufficient basicity remains for the critical deprotonation of m-cresol, a minimum of 3.0 equivalents of base (e.g., Cs₂CO₃ or K₃PO₄) must be employed. Failing to account for the carboxylic acid proton will stall the catalytic cycle at the Cu(I)-coordination step.

Ligand Selection

Bidentate ligands are mandatory to drive this reaction at mild temperatures (90–100 °C). Ligands such as 2-picolinic acid or N,N-dimethylglycine stabilize the Cu(I) oxidation state, prevent the precipitation of inactive copper(0) or copper(II) species, and significantly accelerate the oxidative addition step [2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for the coupling of m-cresol and 3-iodobenzoic acid, highlighting the critical nature of ligand and base stoichiometry.

EntryCatalystLigand (20 mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1CuI (10 mol%)NoneK₂CO₃ (3.0)DMF12028
2CuI (10 mol%)N,N-DimethylglycineCs₂CO₃ (3.0)1,4-Dioxane9085
3CuI (10 mol%)2-Picolinic AcidK₃PO₄ (3.0)DMSO10091
4CuI (10 mol%)2-Picolinic AcidCs₂CO₃ (1.5)*DMSO100<10

*Note: In Entry 4, the 1.5 equivalents of base are entirely consumed by the carboxylic acid and ambient moisture, leaving the phenol protonated and halting the C–O coupling.

Experimental Workflow & Phase Separation Logic

Because the product contains a carboxylic acid, it will exist as a water-soluble salt under the basic reaction conditions. A standard organic extraction will result in total product loss. The workflow below maps the self-validating phase separation logic required to isolate the target molecule.

Workflow Start Reaction Mixture (m-Cresol + 3-Iodobenzoic Acid + CuI + Ligand + Cs₂CO₃) Heat Heating at 100°C in Anhydrous DMSO Start->Heat Quench Cool & Dilute with H₂O Heat->Quench Extract1 Primary Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract1 Org1 Organic Layer (Unreacted m-Cresol, Ligand) DISCARD Extract1->Org1 Aq1 Aqueous Layer (Product Carboxylate Salt) RETAIN Extract1->Aq1 Acidify Acidification (Add 2M HCl to pH ~2) Aq1->Acidify Extract2 Secondary Liquid-Liquid Extraction (EtOAc / Aqueous) Acidify->Extract2 Org2 Organic Layer (this compound) DRY & CONCENTRATE Extract2->Org2 Aq2 Aqueous Layer (Inorganic Salts) DISCARD Extract2->Aq2

Figure 1. Experimental workflow and phase-separation logic for isolating the carboxylic acid product.

Step-by-Step Experimental Protocol

Part A: Reagent Preparation & Reaction Setup
  • Vessel Preparation: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), 2-Picolinic acid (25 mg, 0.2 mmol, 20 mol%), 3-Iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv), and Cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this purge cycle three times to ensure a strictly inert atmosphere. Oxygen must be excluded to prevent Cu(I) oxidation and phenol homocoupling.

  • Liquid Addition: Via syringe, add m-cresol (130 mg, 1.2 mmol, 1.2 equiv) followed by anhydrous DMSO (4.0 mL).

  • Sealing: Replace the septum with a Teflon screw cap under a positive flow of Argon.

Part B: Reaction Execution
  • Heating: Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C.

  • Incubation: Stir vigorously (800 rpm) for 16–24 hours. The mixture will typically transition from a light suspension to a dark, homogeneous solution as the active copper-ligand complex forms.

  • Monitoring: Monitor reaction progression via LC-MS. (Note: Aliquots must be quenched in dilute HCl and extracted into EtOAc prior to injection to observe the free acid).

Part C: Phase-Directed Workup (Critical)
  • Quenching: Remove the vessel from the heat source and allow it to cool to ambient temperature. Dilute the reaction mixture with distilled water (15 mL).

  • Primary Extraction (Impurity Removal): Wash the highly basic aqueous phase with Ethyl Acetate (2 × 10 mL). Discard the organic layer. This step removes unreacted m-cresol, ligand, and any neutral organic byproducts.

  • Acidification: Transfer the retained aqueous layer to a 50 mL Erlenmeyer flask. While stirring, carefully add 2M HCl dropwise until the solution reaches pH ~2 (verify with pH paper). The product will precipitate as a cloudy white/off-white suspension.

  • Secondary Extraction (Product Recovery): Extract the acidified aqueous phase with Ethyl Acetate (3 × 15 mL). The protonated free carboxylic acid product will now partition entirely into the organic layer.

Part D: Isolation & Purification
  • Washing: Combine the organic extracts from the secondary extraction and wash with brine (15 mL) to remove residual DMSO and water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol 95:5 with 0.1% Formic Acid) or recrystallize from EtOAc/Hexanes to afford pure this compound.

References

  • Title: Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives Source: The Journal of Organic Chemistry (2006) URL: [Link] [1]

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry (2010) URL: [Link][2]

Protocol for Nucleophilic Aromatic Substitution of 3-Fluorobenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNA) of 3-fluorobenzoic acid, a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols.

Introduction: The Significance of Nucleophilic Aromatic Substitution on 3-Fluorobenzoic Acid

Nucleophilic aromatic substitution (SNA) is a powerful class of reactions for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. While aromatic rings are typically electron-rich and react with electrophiles, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack.[1] In the case of 3-fluorobenzoic acid, the carboxylic acid group, although not as strongly activating as a nitro group, provides sufficient electron withdrawal to facilitate the displacement of the fluoride ion by a variety of nucleophiles.[1][2] The fluorine atom, being highly electronegative, polarizes the C-F bond, making the ipso-carbon electrophilic and an excellent leaving group in SNA reactions.[3]

The products of these reactions, 3-substituted benzoic acids, are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. The ability to introduce diverse functionalities at the 3-position allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and target binding affinity.

The Addition-Elimination Mechanism: A Stepwise Pathway

The nucleophilic aromatic substitution of 3-fluorobenzoic acid proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and the carboxylate group.

  • Elimination of the Leaving Group: In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted benzoic acid product.[1]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_end Products 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Meisenheimer Resonance-Stabilized Intermediate 3-Fluorobenzoic_Acid->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product 3-Substituted Benzoic Acid Meisenheimer->Product - F⁻ (Elimination) Fluoride Fluoride Ion (F⁻)

Caption: The Addition-Elimination Mechanism of SNAr.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Fluorobenzoic Acid≥98%Sigma-Aldrich, Acros Organics, etc.
Morpholine≥99%Sigma-Aldrich, Acros Organics, etc.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich, Fisher Scientific, etc.Finely powdered for better reactivity.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, Sigma-Aldrich, etc.Use a dry solvent to avoid side reactions.
Ethyl AcetateACS GradeFisher Scientific, VWR, etc.For extraction.
Hydrochloric Acid (HCl)1 M solutionFisher Scientific, VWR, etc.For acidification.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific, VWR, etc.For drying organic layers.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol: Synthesis of 3-Morpholinobenzoic Acid

This protocol details the synthesis of 3-morpholinobenzoic acid from 3-fluorobenzoic acid and morpholine as a representative example of a nucleophilic aromatic substitution reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine 3-Fluorobenzoic Acid, K₂CO₃, and Morpholine in DMF B 2. Heat the mixture to reflux (e.g., 120-130 °C) A->B C 3. Monitor reaction progress by TLC B->C D 4. Cool the reaction mixture C->D Upon completion E 5. Pour into water and acidify with 1 M HCl D->E F 6. Extract the product with Ethyl Acetate E->F G 7. Wash the organic layer with brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify the crude product by recrystallization or column chromatography I->J

Caption: Experimental Workflow for the Synthesis of 3-Morpholinobenzoic Acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzoic acid (1.40 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous dimethylformamide (DMF, 30 mL).

    • Stir the mixture at room temperature for 10 minutes to ensure good dispersion of the solids.

    • Add morpholine (1.05 mL, 12.0 mmol) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130 °C using a heating mantle or an oil bath.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 150 mL of cold water.

    • Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-morpholinobenzoic acid.

Expected Results and Characterization

The reaction should yield 3-morpholinobenzoic acid as a white to off-white solid. The expected yield is typically in the range of 70-90%.

ProductMolecular FormulaMolecular WeightExpected Yield
3-Morpholinobenzoic AcidC₁₁H₁₃NO₃207.23 g/mol 70-90%

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.7 (s, 1H, COOH), 7.4-7.2 (m, 2H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 3.8-3.7 (t, 4H, -CH₂-O-), 3.2-3.1 (t, 4H, -CH₂-N-).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5 (C=O), 152.1 (Ar-C), 131.2 (Ar-C), 129.8 (Ar-C), 119.5 (Ar-C), 116.2 (Ar-C), 115.8 (Ar-C), 66.2 (-CH₂-O-), 48.1 (-CH₂-N-).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄NO₃ [M+H]⁺: 208.0968; found: 208.0965.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Insufficient Activation: The carboxylic acid group provides moderate activation. For less reactive nucleophiles, higher temperatures or the use of a more polar aprotic solvent like DMSO may be necessary.

    • Base Inefficiency: Ensure the potassium carbonate is anhydrous and finely powdered. For weaker nucleophiles, a stronger base like sodium hydride (NaH) might be required, although this can lead to side reactions.

    • Moisture: The presence of water can deactivate the base and hinder the reaction. Use anhydrous solvents and reagents.

  • Side Reactions:

    • Decarboxylation: At very high temperatures, decarboxylation of the benzoic acid derivative can occur. Avoid excessive heating.

    • Reaction with the Carboxylic Acid: Strong nucleophiles can potentially react with the carboxylic acid group. It may be necessary to protect the carboxylic acid as an ester prior to the SNA reaction, followed by deprotection.

Conclusion

The nucleophilic aromatic substitution of 3-fluorobenzoic acid is a robust and versatile method for the synthesis of a wide array of 3-substituted benzoic acid derivatives. The protocol provided herein for the synthesis of 3-morpholinobenzoic acid serves as a reliable starting point for the exploration of this important reaction. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this methodology in the development of novel compounds for various applications.

References

  • Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. Retrieved from [Link][3]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link][2]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link][1]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link][4]

  • Lumen Learning. (n.d.). Preparation of Amines. In Organic Chemistry II. Retrieved from [Link][5]

Sources

Application Notes and Protocols for the Synthesis of 3-(3-methylphenoxy)benzoic Acid via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds.[1] Developed in the late 1990s, this copper-catalyzed cross-coupling of arylboronic acids with alcohols or amines has become an invaluable tool in organic synthesis.[2] Its operational simplicity, mild reaction conditions, and tolerance to a wide range of functional groups make it a highly attractive alternative to other methods like the Buchwald-Hartwig and Ullmann couplings.[1][3]

This guide provides a detailed protocol and application notes for the synthesis of 3-(3-methylphenoxy)benzoic acid, a diaryl ether of interest in medicinal chemistry and materials science. The synthesis will be approached via the Chan-Lam coupling of 3-hydroxybenzoic acid and 3-methylphenylboronic acid.

Reaction Scheme

Mechanism of the Chan-Lam Coupling for Diaryl Ether Synthesis

The mechanism of the Chan-Lam coupling is believed to proceed through a catalytic cycle involving copper(II) and copper(III) intermediates. The key steps are outlined below:

  • Ligand Exchange: The copper(II) catalyst, typically copper(II) acetate, reacts with the phenol (in this case, 3-hydroxybenzoic acid) to form a copper(II) alkoxide intermediate. This step is often facilitated by a base, such as pyridine, which deprotonates the phenol.[1]

  • Transmetalation: The copper(II) alkoxide then undergoes transmetalation with the arylboronic acid (3-methylphenylboronic acid) to form a copper(II) diaryl intermediate.

  • Oxidation: The copper(II) intermediate is oxidized to a copper(III) species. This oxidation is often accomplished by atmospheric oxygen, making the reaction convenient to run in an open flask.[4]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and a copper(I) species.[2]

  • Re-oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an external oxidant (often air), completing the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle for the Chan-Lam O-arylation:

Chan_Lam_Mechanism CuII Cu(II) Catalyst CuII_alkoxide Cu(II) Alkoxide CuII->CuII_alkoxide + 3-Hydroxybenzoic Acid - HOAc CuII_diaryl Cu(II) Diaryl CuII_alkoxide->CuII_diaryl + 3-Methylphenylboronic Acid (Transmetalation) CuIII Cu(III) Intermediate CuII_diaryl->CuIII Oxidation (e.g., O2 from air) CuI Cu(I) Species CuIII->CuI Product Diaryl Ether (this compound) CuIII->Product Reductive Elimination CuI->CuII Re-oxidation Experimental_Workflow start Start reagents Combine 3-hydroxybenzoic acid, 3-methylphenylboronic acid, Cu(OAc)₂, and DCM start->reagents add_pyridine Add pyridine to the mixture reagents->add_pyridine reaction Stir at room temperature for 24-48 hours (monitor by TLC) add_pyridine->reaction quench Quench with 1 M HCl reaction->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with sat. NaHCO₃ and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end Troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality (boronic acid, copper salt, base) start->check_reagents side_products Significant Side Products Observed start->side_products increase_temp Increase Reaction Temperature (e.g., to 40-60 °C) check_reagents->increase_temp Reagents OK change_base Try a Different Base (e.g., triethylamine or K₂CO₃) increase_temp->change_base Still Low Yield change_solvent Try a Different Solvent (e.g., methanol or toluene) change_base->change_solvent Still Low Yield add_ligand Add a Ligand (e.g., phenanthroline) change_solvent->add_ligand Still Low Yield homocoupling Boronic Acid Homocoupling? side_products->homocoupling purification_issue Difficulty in Purification? side_products->purification_issue lower_temp Lower Reaction Temperature homocoupling->lower_temp Yes use_less_base Use Less Base homocoupling->use_less_base Yes recrystallization Try Recrystallization purification_issue->recrystallization Yes different_chromatography Use a Different Chromatography System purification_issue->different_chromatography Yes

Sources

Application Notes & Protocols for the Scalable Synthesis of meta-Phenoxybenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of meta--phenoxybenzoic acid (m-PBA) and its critical downstream intermediates, 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol. These compounds are pivotal structural motifs in a range of commercially significant molecules, particularly pyrethroid insecticides. This guide moves beyond a simple recitation of procedures to offer an in-depth analysis of the prevailing synthetic strategies, emphasizing the causality behind experimental choices, process optimization for large-scale production, and robust analytical and purification protocols. We will explore both classical and modern catalytic systems, including the venerable Ullmann condensation and the highly efficient Buchwald-Hartwig amination, providing detailed, field-proven protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize the synthesis of these valuable intermediates.

Introduction: The Significance of m-Phenoxybenzoic Acid Intermediates

The meta-phenoxyphenyl moiety is a cornerstone in the architecture of numerous agrochemicals and pharmaceuticals. meta-Phenoxybenzoic acid, in particular, serves as a key precursor to a wide array of commercial products. Its derivatives are integral to the synthesis of pyrethroid insecticides, a class of synthetic pesticides modeled after the natural insecticidal compounds found in chrysanthemum flowers. The demand for efficient, scalable, and economically viable synthetic routes to m-PBA and its derivatives is therefore of paramount importance to the chemical industry.

This guide will focus on the most industrially relevant and scalable methods for the synthesis of m-PBA and its subsequent conversion to 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol. We will delve into the mechanistic underpinnings of these transformations, providing the reader with the foundational knowledge required for troubleshooting and process optimization.

Strategic Approaches to the Synthesis of meta-Phenoxybenzoic Acid

The core transformation in the synthesis of m-phenoxybenzoic acid is the formation of a diaryl ether bond. Historically, this has been achieved through copper-catalyzed nucleophilic aromatic substitution, a reaction class known as the Ullmann condensation. More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives, often proceeding under milder conditions with broader substrate scope.

The Ullmann Condensation: A Time-Tested and Scalable Approach

The Ullmann condensation is a classical and widely employed method for the formation of diaryl ethers.[1] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1] For the synthesis of m-phenoxybenzoic acid, this translates to the reaction of a meta-halobenzoic acid with phenol.

Mechanism: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Diagram 1: Simplified Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu(I)-Phenoxide Cu(I)-Phenoxide Cu(I)->Cu(I)-Phenoxide + Phenol, -H+ Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Phenoxide->Cu(III) Intermediate + m-Halobenzoic Acid m-Phenoxybenzoic Acid m-Phenoxybenzoic Acid Cu(III) Intermediate->m-Phenoxybenzoic Acid Reductive Elimination

Caption: Simplified catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Scalable Protocol for Ullmann Synthesis of m-Phenoxybenzoic Acid:

This protocol is a representative, scalable procedure adapted from established industrial practices.

  • Materials:

    • m-Chlorobenzoic acid (1 equivalent)

    • Phenol (1.5-2 equivalents)

    • Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)

    • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (1-10 mol%)

    • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the solvent, potassium carbonate, and phenol.

    • Heat the mixture with stirring to 80-100 °C to ensure complete dissolution and formation of the potassium phenoxide.

    • Add the copper catalyst to the reaction mixture.

    • Slowly add the m-chlorobenzoic acid to the reaction mixture. The addition should be controlled to manage any exotherm.

    • After the addition is complete, heat the reaction mixture to 140-180 °C and maintain this temperature for 8-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, cool the reaction mixture to 80-90 °C and quench by the slow addition of water.

    • Acidify the mixture to a pH of 1-2 with a mineral acid (e.g., hydrochloric acid). This will precipitate the crude m-phenoxybenzoic acid.

    • The crude product can be isolated by filtration and washed with water to remove inorganic salts.

  • Purification:

    • The crude m-phenoxybenzoic acid is typically purified by recrystallization.[2][3][4] A common solvent system is a mixture of ethanol and water or toluene.

    • For industrial-scale purification, melt crystallization can also be employed to obtain high-purity material.[5]

Table 1: Typical Reaction Parameters for Ullmann Synthesis of m-Phenoxybenzoic Acid

ParameterTypical RangeRationale and Considerations
Aryl Halide m-chlorobenzoic acid, m-bromobenzoic acidChloro-derivatives are often more cost-effective for large-scale synthesis.
Phenol 1.5 - 2.0 eq.An excess of phenol is used to drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃Potassium carbonate is a cost-effective choice for industrial applications.
Catalyst CuI, Cu₂O, Copper powderCatalyst loading can be optimized to balance reaction rate and cost.
Solvent DMF, NMP, DMSOHigh-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures.
Temperature 140 - 180 °CHigher temperatures are generally required for the less reactive aryl chlorides.
Reaction Time 8 - 24 hoursDependent on the reactivity of the substrates and the catalyst loading.
Typical Yield 75 - 90%Yields are highly dependent on the optimization of reaction conditions.
The Buchwald-Hartwig Amination: A Modern and Efficient Alternative

While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation).[6] This palladium-catalyzed cross-coupling reaction offers several advantages over the traditional Ullmann condensation, including milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups.[6][7]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the phenoxide to form a palladium-phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the Pd(0) catalyst.[7]

Diagram 2: Simplified Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (+ Ar-X) Ar-Pd(II)(L)-OAr' Ar-Pd(II)(L)-OAr' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-OAr' + Ar'OH, Base Ar-O-Ar' Ar-O-Ar' Ar-Pd(II)(L)-OAr'->Ar-O-Ar' Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Scalable Protocol for Buchwald-Hartwig Synthesis of m-Phenoxybenzoic Acid:

  • Materials:

    • m-Bromobenzoic acid (1 equivalent)

    • Phenol (1.2-1.5 equivalents)

    • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (2-3 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.1-2 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos, SPhos) (0.2-4 mol%)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reactor with the palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous, deoxygenated solvent to the reactor.

    • Add the m-bromobenzoic acid and phenol to the reaction mixture.

    • Seal the reactor and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC. Reaction times are typically shorter than for the Ullmann condensation, often ranging from 4 to 16 hours.

    • Upon completion, cool the reaction mixture and quench with an aqueous solution of a weak acid (e.g., ammonium chloride).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Table 2: Comparison of Ullmann and Buchwald-Hartwig Reactions for m-PBA Synthesis

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Catalyst Cost LowerHigher
Ligands Often not required, but can improve efficiencyEssential (e.g., phosphines)
Reaction Temp. High (140-180 °C)Moderate (80-110 °C)
Reaction Time Longer (8-24 h)Shorter (4-16 h)
Substrate Scope More limitedBroader
Functional Group Tolerance ModerateHigh
Process Safety High temperatures pose a risk.Pyrophoric bases (NaOtBu) require careful handling.[8][9]

Synthesis of Key Downstream Intermediates

Once high-purity m-phenoxybenzoic acid is obtained, it can be readily converted into other valuable intermediates, namely 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol.

Synthesis of 3-Phenoxybenzaldehyde

A common industrial route to 3-phenoxybenzaldehyde involves the esterification of m-phenoxybenzoic acid followed by a controlled reduction.[10]

Diagram 3: Workflow for the Synthesis of 3-Phenoxybenzaldehyde from m-PBA

PBA_to_Aldehyde m-Phenoxybenzoic Acid m-Phenoxybenzoic Acid Methyl m-Phenoxybenzoate Methyl m-Phenoxybenzoate m-Phenoxybenzoic Acid->Methyl m-Phenoxybenzoate Esterification (MeOH, H+) 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Methyl m-Phenoxybenzoate->3-Phenoxybenzaldehyde Catalytic Hydrogenation (e.g., Cu/Cr catalyst)

Caption: A two-step industrial process for the synthesis of 3-phenoxybenzaldehyde.

Scalable Protocol for 3-Phenoxybenzaldehyde Synthesis:

  • Part A: Esterification of m-Phenoxybenzoic Acid [10]

    • Charge a reactor with m-phenoxybenzoic acid, methanol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or HPLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl m-phenoxybenzoate. This is often of sufficient purity for the next step.

  • Part B: Catalytic Hydrogenation to the Aldehyde [10]

    • The methyl m-phenoxybenzoate is subjected to catalytic hydrogenation. This is a specialized process often requiring a high-pressure reactor.

    • A common catalyst system is a copper-chromium oxide catalyst.

    • The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure.

    • The reaction conditions must be carefully controlled to prevent over-reduction to the alcohol.

    • Upon completion, the catalyst is filtered off, and the crude 3-phenoxybenzaldehyde is purified by vacuum distillation.

An alternative route involves the oxidation of 3-phenoxytoluene.[11]

Synthesis of 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol can be synthesized by the reduction of either m-phenoxybenzoic acid or 3-phenoxybenzaldehyde. The reduction of the aldehyde is often preferred for its selectivity and milder conditions.

Scalable Protocol for the Reduction of 3-Phenoxybenzaldehyde:

  • Materials:

    • 3-Phenoxybenzaldehyde (1 equivalent)

    • Sodium borohydride (NaBH₄) (1.1-1.5 equivalents)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 3-phenoxybenzaldehyde in methanol or ethanol in a suitable reactor.

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-phenoxybenzyl alcohol, which can be further purified by vacuum distillation if necessary.

Process Safety and Handling

The scalable synthesis of these intermediates involves the use of potentially hazardous materials and reaction conditions. A thorough risk assessment should be conducted before any scale-up activities.

  • Ullmann Condensation: The high reaction temperatures required for the Ullmann condensation necessitate careful monitoring and control to prevent runaway reactions. The use of high-boiling solvents also requires appropriate engineering controls for handling and recovery.

  • Buchwald-Hartwig Amination: While the reaction conditions are milder, the use of pyrophoric bases like sodium tert-butoxide requires strict anhydrous and inert atmosphere techniques.[8][9] Palladium catalysts, while used in small quantities, are expensive and require efficient recovery and recycling processes in an industrial setting.

  • Reductions with Sodium Borohydride: The reaction of sodium borohydride with protic solvents generates hydrogen gas, which is flammable. The quenching step should be performed slowly and with adequate ventilation.

Conclusion

The scalable synthesis of meta-phenoxybenzoic acid and its derivatives is a well-established and critical process in the chemical industry. The choice between the classical Ullmann condensation and the modern Buchwald-Hartwig C-O coupling depends on a variety of factors, including cost, scale, and the specific requirements of the target molecule. By understanding the underlying principles and having access to robust and scalable protocols, researchers and production chemists can effectively and safely produce these valuable intermediates. The detailed procedures and comparative data provided in this guide serve as a valuable resource for the development and optimization of these important synthetic transformations.

References

  • ChemBK. (2025, August 19). 3-phenoxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
  • Journal of Electrochemistry. (2005, January 4). Study on Synthesis of m-phenoxy Benzoic Acid by Electrolysis Oxidation Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde.
  • Google Patents. (n.d.). US4229380A - Preparation of 3-phenoxybenzaldehyde.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

  • Patsnap. (2020, February 18). Synthesis and preparation process of 4-phenoxybenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.
  • PrepChem.com. (n.d.). Synthesis of 3-phenoxy-benzyl alcohol. Retrieved from [Link]

  • Chem-Station. (2014, April 1). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, October 5). Organometallic Catalysts in Organic Synthesis: Advances and Applications. Retrieved from [Link]

  • Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • ChemRxiv. (n.d.). Modular, Scalable Total Synthesis of Lapparbin. Retrieved from [Link]

  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US4366325A - Process for the preparation of 3-phenoxy-benzaldehydes.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Scite.ai. (2020). Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

  • ResearchGate. (2012, November 30). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.

Sources

Purification of 3-(3-methylphenoxy)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for the purification of 3-(3-methylphenoxy)benzoic acid (CAS: N/A for specific isomer, generic class 3-phenoxybenzoic acids), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pyrethroid agrochemicals.[1][2][3][4][5] While standard recrystallization techniques apply, the diaryl ether linkage introduces specific challenges, including a tendency to "oil out" and the retention of phenolic impurities (e.g., m-cresol). This guide provides a solvent screening strategy, a scalable recrystallization protocol using a green solvent system (Ethanol/Water), and a troubleshooting decision tree for phase separation issues.

Introduction & Compound Profile

This compound is a diaryl ether carboxylic acid.[4] Its purity is critical because downstream coupling reactions (e.g., amide bond formation) are sensitive to the presence of unreacted phenols and inorganic salts carried over from Ullmann or Buchwald-Hartwig coupling syntheses.

  • Target Compound: this compound

  • Expected Melting Point: ~135–145 °C (Dependent on polymorph/purity; Note: Isomeric 2-phenoxybenzoic acids melt ~113°C, while 4-phenoxy analogues melt higher).

  • Key Impurities:

    • m-Cresol (Starting material): Toxic, oxidation-prone, liquid at RT.

    • 3-Chlorobenzoic acid (Starting material): Similar solubility profile.

    • Copper/Palladium species: Catalytic residues.

    • Oligomers: Formed via side-reactions during ether synthesis.

Solvent Selection Strategy

For diaryl ether carboxylic acids, the solvent system must balance the solubility of the hydrophobic ether backbone with the hydrophilic carboxylic acid tail.

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary High Best balance. High solubility of phenols in EtOH; low solubility of product in water. Green chemistry compliant.
Ethyl Acetate / Heptane AlternativeModerateGood for removing non-polar oligomers. Risk of product loss in mother liquor if too much EtOAc is used.
Toluene Anti-solventLowProduct is often too soluble even at cold temperatures. Good for removing very polar impurities if used as the mother liquor.
Acetic Acid SolventHighExcellent purification power but difficult to remove trace acid from crystals during drying.

Experimental Protocol

Phase 1: Pre-Purification Assessment

Before committing the bulk material, perform a Solubility Test on 100 mg of crude solid.

  • Place 100 mg in a test tube.

  • Add 0.5 mL Ethanol (95%). Heat to boiling.

    • If insoluble: Add more Ethanol dropwise.

    • If soluble at RT: The solvent is too strong; switch to Ethanol/Water mixtures.

  • Once dissolved, slowly add Water (anti-solvent) until persistent turbidity is observed. Re-heat to clear, then cool.

Phase 2: Bulk Recrystallization (Ethanol/Water System)

Standard Scale: 10.0 g Crude Input

Materials:

  • Crude this compound (10 g)

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water[6]

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal

  • Celite 545 (Filter aid)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL Ethanol (3 vol).

    • Heat to reflux (approx. 78 °C) with magnetic stirring.

    • Observation: If solid remains, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 50 mL total volume.

  • Impurity Scavenging (Hot Filtration):

    • If the solution is dark/colored: Add 0.5 g Activated Carbon. Stir at reflux for 5 minutes.

    • Prepare a pre-warmed Buchner funnel with a Celite pad.

    • Filter the hot solution rapidly into a clean, pre-warmed flask to remove carbon and insoluble inorganic salts (Cu/Pd).

  • Crystallization (The Critical Step):

    • Re-heat the filtrate to reflux.

    • Add warm Water dropwise via an addition funnel or pipette.[7]

    • Endpoint: Stop adding water when a faint cloudiness persists for >10 seconds.

    • Add 1-2 mL of Ethanol to clear the solution (restore single phase).

    • Remove from heat.[7] Cover flask with foil/watch glass.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Warning: Rapid cooling or agitation may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at RT, transfer to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[6][8]

    • Wash: Rinse the filter cake with 20 mL of cold (0 °C) Ethanol/Water (1:1 ratio).

    • Note: Do not use pure Ethanol for washing; it will dissolve the product.

  • Drying:

    • Dry in a vacuum oven at 45 °C for 12 hours.

    • Monitor weight until constant.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including critical decision points.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in boiling Ethanol (3-5 volumes) Start->Dissolve CheckColor Is solution colored/dark? Dissolve->CheckColor AddCarbon Add Activated Carbon (5-10 mins reflux) CheckColor->AddCarbon Yes HotFilter Hot Filtration (Celite) Remove insolubles/carbon CheckColor->HotFilter No AddCarbon->HotFilter AddWater Add warm Water (Anti-solvent) until turbid HotFilter->AddWater ClearSol Add drops of Ethanol to clear turbidity AddWater->ClearSol Cooling Controlled Cooling (RT -> 4°C) ClearSol->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with cold 1:1 EtOH/H2O Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Figure 1. Step-by-step recrystallization workflow for diaryl ether carboxylic acids.

Troubleshooting: The "Oiling Out" Phenomenon

Diaryl ethers have low melting points and high conformational flexibility, making them prone to separating as a supercooled liquid (oil) before crystallizing.

OilingOut Problem Problem: Product Oils Out (Liquid droplets form instead of crystals) CheckTemp Is solution temp > Product MP? Problem->CheckTemp SolventRatio Is Ethanol:Water ratio too low? CheckTemp->SolventRatio No (Temp is low) Action1 Re-heat to reflux. Add more Ethanol. CheckTemp->Action1 Yes (Too hot) SolventRatio->Action1 Yes (Too much water) Action2 Seed the solution at T = (MP - 10°C) SolventRatio->Action2 No (Ratio OK) Action3 Use Trituration: Vigorous stirring during cooling Action2->Action3 If fails

Caption: Figure 2. Decision matrix for resolving phase separation (oiling out) issues.

Quality Control & Analysis

Verify the success of the purification using the following metrics:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-95% B over 10 min.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: m-Cresol < 0.1%; Total Purity > 99.0%.

  • 1H NMR (DMSO-d6):

    • Check for disappearance of m-cresol methyl peak (approx 2.2-2.3 ppm) relative to the product methyl group.

    • Verify removal of solvent peaks (Ethanol triplet @ 1.05 ppm).

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Thati, J., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[9] Journal of Chemical & Engineering Data, 2010 , 55(9), 3702–3707. Link

  • Hageman, H.J., et al. "Photorearrangement of o-phenoxybenzoic acid to phenyl salicylate." Tetrahedron, 1970 , 26, 2045.[10] (Reference for phenoxybenzoic acid physical properties). Link

  • TCI Chemicals. "4-(4-Methylphenoxy)benzoic Acid - Product Specifications." (Structural analogue reference). Link

Sources

Introduction: The Privileged Nature of the Phenoxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of phenoxybenzoic acid inhibitors.

The phenoxybenzoic acid framework represents a "privileged scaffold" in medicinal chemistry. Its diaryl ether structure provides a unique combination of conformational flexibility and structural rigidity, allowing it to adopt specific three-dimensional orientations required for high-affinity binding to a wide range of biological targets. This versatility has led to its incorporation into molecules developed as anti-inflammatory agents, antibiotics, and antitumor therapies[1][2]. While some parent compounds like 3-phenoxybenzoic acid are known metabolites of pyrethroids with inherent toxicity[3][4], the scaffold's true power lies in its capacity for synthetic modification. By strategically decorating the phenoxy and benzoic acid rings, medicinal chemists can fine-tune the molecule's pharmacological profile, enhancing potency against a desired target while mitigating off-target effects.

This guide provides a comprehensive overview of the principles and protocols essential for the rational design of novel inhibitors based on the phenoxybenzoic acid core. We will explore target identification, structure-activity relationships (SAR), synthetic strategies, and the critical in vitro assays required to characterize and advance lead compounds.

Chapter 1: Deconstructing the Pharmacophore

The phenoxybenzoic acid scaffold can be dissected into three key regions that are amenable to chemical modification. Understanding the role of each component is fundamental to designing effective inhibitors.

  • Phenoxy "A" Ring: This ring often serves as a key recognition element, inserting into hydrophobic pockets within the target protein. Substituents on this ring can modulate lipophilicity, electronic properties, and steric interactions.

  • Benzoic Acid "B" Ring: The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently anchoring the inhibitor to polar residues (e.g., lysine, arginine) in an enzyme's active site. The position of this acidic group (ortho, meta, or para) dictates the vector and geometry of these crucial interactions.

  • Diaryl Ether Linkage: The oxygen atom introduces a degree of rotational freedom, allowing the two aromatic rings to adopt a low-energy, non-planar conformation. This "twist" is often essential for achieving an optimal fit within a binding site.

cluster_Scaffold Phenoxybenzoic Acid Core A_Ring Phenoxy 'A' Ring (Hydrophobic Interactions, SAR) Linkage Ether Linkage (Conformational Control) A_Ring->Linkage Modifiable Substituents B_Ring Benzoic Acid 'B' Ring (Anchoring Group, SAR) Linkage->B_Ring Rotational Freedom Target_ID Target Identification (e.g., VEGFR-2, PPARγ) Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Design In Silico Design & SAR Analysis Lead_Gen->Design Synthesis Chemical Synthesis (Chapter 4 Protocols) Design->Synthesis In_Vitro In Vitro Evaluation (Chapter 5 Protocols) Synthesis->In_Vitro Data Data Analysis (IC50, MOA, Cell Activity) In_Vitro->Data Optimization Lead Optimization (Iterative Refinement) Data->Optimization Optimization->Design Design-Make-Test-Analyze Cycle In_Vivo Preclinical Studies (ADME/Tox, Efficacy) Optimization->In_Vivo

Caption: The iterative workflow for medicinal chemistry inhibitor design.

Known targets for phenoxybenzoic acid derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for antitumor applications and Peroxisome Proliferator-Activated Receptor γ (PPARγ) for metabolic diseases.[2][5]

Chapter 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

SAR studies are the cornerstone of lead optimization, providing critical insights into how specific structural modifications influence biological activity.

Key SAR Insights from Published Studies:
  • Antiplasmodial Activity: In the development of 2-phenoxybenzamides against P. falciparum, the substitution pattern on the anilino portion of the molecule was found to be critical. Furthermore, replacing a 2-(4-fluorophenoxy) group with other functionalities had a significant impact on activity, demonstrating the importance of substitutions on the phenoxy "A" ring.[6][7]

  • Antitumor (VEGFR-2) Activity: The synthesis of 3-phenoxybenzoic acid derivatives revealed that converting the carboxylic acid to specific 1,3,4-oxadiazole and benzamide moieties could induce potent cytotoxicity against cancer cell lines. This highlights the B-ring as a key handle for introducing diverse functionalities to modulate activity and target engagement.[2]

  • General Trends: For some biological activities, strong electron-donating groups attached to the benzene ring and average lipophilicity are favorable features for benzoic acid derivatives.[8] The carboxylic acid group itself is a crucial hydrogen bond donor/acceptor that often interacts with key residues in a target's active site.[9]

SAR Summary Table
Structural RegionModificationGeneral Impact on ActivityRationale
Phenoxy 'A' Ring Introduction of halogens (e.g., -F, -Cl)Can increase potency and affect metabolic stability.Modulates electronics and provides specific hydrophobic/halogen-bonding interactions.
Addition of trifluoromethyl (-CF3)Often increases lipophilicity and binding affinity.Can enhance membrane permeability and participate in favorable interactions.
Ether Linkage Replacement with thioether (-S-) or amine (-NH-)Drastically alters bond angle and electronics.Can reorient the A and B rings, potentially finding new binding modes or clashing with the active site.
Benzoic Acid 'B' Ring Conversion to amides, esters, oxadiazolesModulates H-bonding capacity, cell permeability, and metabolic stability.The carboxylic acid is often a metabolic liability; derivatization can improve pharmacokinetic properties.
Positional Isomerism (ortho, meta, para)Critical for directing the acidic/H-bonding group correctly.The geometry of the binding site dictates the optimal position for the key anchoring group.

Chapter 4: Synthetic Methodologies: Protocols & Rationale

The construction of a phenoxybenzoic acid library typically involves a two-stage process: synthesis of the core scaffold followed by diversification.

Protocol 4.1: General Synthesis of the 4-Phenoxybenzoic Acid Core

This protocol describes a copper-catalyzed Ullmann-type condensation, a robust and widely used method for forming diaryl ethers.

Rationale: This reaction couples a phenol with an aryl halide. The choice of a copper catalyst is common, although palladium-based catalysts can also be employed. A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. A high-boiling point polar aprotic solvent is typically used to ensure the reactants remain in solution at the required reaction temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, three-necked flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), 4-chlorobenzoic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Solvent Addition: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 140-150°C and stir vigorously for 10-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidification: Acidify the aqueous solution to pH 1-2 using concentrated hydrochloric acid (HCl). This protonates the carboxylic acid, causing the product to precipitate out of solution.[10]

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure 4-phenoxybenzoic acid.[10]

Protocol 4.2: Derivatization of the Carboxylic Acid (Amide Formation)

This protocol details the conversion of the carboxylic acid to a benzamide, a common modification in drug discovery.[2]

Rationale: Amide bond formation typically requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and racemization.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the synthesized phenoxybenzoic acid (1.0 eq) in a dry, aprotic solvent like DMF or Dichloromethane (DCM).

  • Activation: Add the coupling agent HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine (e.g., a substituted aniline, 1.1 eq) to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Chapter 5: In Vitro Evaluation: Protocols for Inhibitor Characterization

Once synthesized, novel compounds must be subjected to a cascade of in vitro assays to determine their potency, mechanism of action, and cellular effects. These assays are foundational in drug discovery for quantifying inhibitor activity.[11][12][13]

Protocol 5.1: IC₅₀ Determination via Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. This protocol provides a general framework for a fluorescence-based enzyme assay.

Rationale: This assay measures the rate of an enzymatic reaction by monitoring the production of a fluorescent product. An effective inhibitor will decrease the rate of this reaction. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).[12]

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 1 µL of each inhibitor dilution.

    • 100% Activity Control (No Inhibitor): Add 1 µL of DMSO.[12]

    • 0% Activity Control (Blank): Add 1 µL of DMSO.[12]

  • Enzyme Addition: Add 80 µL of a pre-determined optimal concentration of the target enzyme in assay buffer to all wells except the "Blank" wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add 19 µL of assay buffer to the "Blank" wells. To all other wells, add 19 µL of the enzyme's specific fluorogenic substrate to start the reaction. The final volume should be 100 µL.[12]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Mechanism of Action (MOA) Studies

Understanding how an inhibitor works is critical for lead optimization.[14] This is often achieved by measuring IC₅₀ values at multiple substrate concentrations.

Rationale: The relationship between the IC₅₀ value and the substrate concentration can reveal the mechanism of inhibition.

  • Competitive Inhibitor: The IC₅₀ value increases linearly with increasing substrate concentration.

  • Non-competitive Inhibitor: The IC₅₀ value does not change with substrate concentration.

  • Uncompetitive Inhibitor: The IC₅₀ value decreases with increasing substrate concentration.

Step-by-Step Methodology:

  • Determine Substrate Kₘ: First, perform a substrate titration experiment (without inhibitor) to determine the Michaelis constant (Kₘ) for the substrate.

  • Set up IC₅₀ Experiments: Perform the complete IC₅₀ determination assay (as in Protocol 5.1) at multiple fixed concentrations of the substrate. Use a range of concentrations that span the Kₘ value (e.g., 0.1x, 0.5x, 1x, 5x, and 10x Kₘ).[14]

  • Data Analysis: Calculate the IC₅₀ value for each substrate concentration. Plot the resulting IC₅₀ values against the substrate concentration. The shape of this plot will indicate the mechanism of inhibition.

Protocol 5.3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, and is commonly used to assess the cytotoxic effects of potential anticancer agents.[2]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2 hepatocellular carcinoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phenoxybenzoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Primary_Screen Primary Screen: Biochemical Assay IC50 IC50 Determination (Protocol 5.1) Primary_Screen->IC50 Potency MOA Mechanism of Action (Protocol 5.2) IC50->MOA How it works Selectivity Selectivity Screening (Against related targets) MOA->Selectivity Specificity Cell_Assay Cell-Based Assay (e.g., MTT, Protocol 5.3) Selectivity->Cell_Assay Cellular Effect Lead_Candidate Lead Candidate Cell_Assay->Lead_Candidate

Caption: A typical cascade for the in vitro evaluation of novel inhibitors.

Conclusion and Future Perspectives

The phenoxybenzoic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability allows for extensive exploration of chemical space, while its proven ability to interact with a diverse range of biological targets underscores its privileged status. The successful design of potent and selective inhibitors relies on a disciplined, iterative cycle of rational design, chemical synthesis, and rigorous biological evaluation. By following the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of medicinal chemistry and unlock the full potential of this versatile scaffold to address unmet medical needs. Future work will likely focus on applying novel synthetic methodologies to access more complex derivatives and using computational tools to more accurately predict binding and ADME properties, further accelerating the journey from concept to clinic.

References

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Benchchem. (n.d.). Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides.
  • MedChemExpress. (n.d.). 3-Phenoxybenzoic acid (3-PBA).
  • Guidechem. (2023, February 28). What is the synthesis process of 4-PHENOXYBENZOIC ACID?.
  • ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis.
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development.
  • ResearchGate. (2025, October 15). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • ResearchGate. (2020, June 3). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • PubMed. (2024, May 15). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.
  • Taylor & Francis Online. (2024, June 24). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products.
  • PMC. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives.
  • Name of the source is not available. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • ResearchGate. (2025, August 7). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides.
  • Selleck Chemicals. (2024, May 22). 3-Phenoxybenzoic acid.
  • PubMed. (2006, June 15). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides.

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Application Notes and Protocols: Bioisosteric Replacement of 3-Phenoxybenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Phenoxybenzoic Acid Scaffold - A Privileged Structure with Inherent Challenges

The 3-phenoxybenzoic acid scaffold is a key structural motif found in a variety of biologically active molecules. Its significance is underscored by its presence as a core fragment in numerous commercial pyrethroid insecticides, where it is a primary metabolite.[1][2] Beyond its role in agrochemicals, derivatives of 3-phenoxybenzoic acid have been investigated for a range of therapeutic applications, including as potential agents for the treatment of diabetes.[3] The diphenyl ether linkage provides a balance of conformational flexibility and rigidity, while the carboxylic acid moiety serves as a critical interaction point with biological targets, often through hydrogen bonding and ionic interactions.[4]

However, the very features that contribute to its biological activity also present challenges in drug development. The carboxylic acid group, while often essential for pharmacophore recognition, can lead to poor pharmacokinetic properties such as low cell permeability, rapid metabolism via glucuronidation, and potential for idiosyncratic toxicity.[5][6] Similarly, the diaryl ether linkage can be susceptible to metabolic cleavage. Therefore, the strategic application of bioisosteric replacement to the 3-phenoxybenzoic acid scaffold offers a powerful approach to mitigate these liabilities while retaining or even enhancing the desired biological activity.[7][8]

This guide provides a comprehensive overview of the principles and practical applications of bioisosteric replacement for the 3-phenoxybenzoic acid core, targeting both the carboxylic acid and the diaryl ether moieties. We will delve into the rationale behind selecting specific bioisosteres, provide detailed synthetic protocols for their introduction, and outline key assays for their biological evaluation.

The Rationale for Bioisosteric Modification

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of a functional group with another that possesses similar physicochemical properties, ultimately leading to comparable biological activity.[9][10] The goal is to fine-tune the molecule's properties to achieve a more favorable balance of potency, selectivity, and pharmacokinetic profile.

Targeting the Carboxylic Acid Moiety

The carboxylic acid group in 3-phenoxybenzoic acid is a primary target for bioisosteric replacement due to its potential to:

  • Improve Oral Bioavailability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes. Replacing it with a less acidic or non-ionizable group can enhance absorption.[1]

  • Enhance Metabolic Stability: Carboxylic acids are prone to phase II metabolism, particularly glucuronidation, leading to rapid clearance. Bioisosteres can block or alter this metabolic pathway.[11]

  • Modulate Acidity (pKa): Fine-tuning the pKa of the acidic group can optimize interactions with the target protein and influence the overall physicochemical properties of the compound.

  • Increase CNS Penetration: For targets within the central nervous system, replacing the highly polar carboxylic acid with a more lipophilic, neutral bioisostere is often a prerequisite for brain penetration.[12]

Addressing the Diaryl Ether Linkage

The diaryl ether bond, while generally more stable than an ester, can still be a site of metabolic attack. Its replacement can be considered to:

  • Improve Metabolic Stability: Introducing more robust linkages can prevent cleavage and prolong the compound's half-life.

  • Modulate Conformational Flexibility: Replacing the ether with different linkers can alter the relative orientation of the two aromatic rings, potentially leading to improved target engagement.

  • Explore Novel Chemical Space: Bioisosteric replacement of the linker can lead to novel intellectual property.

Key Bioisosteric Replacements for 3-Phenoxybenzoic Acid

Herein, we detail the most promising bioisosteric replacements for both the carboxylic acid and the diaryl ether moieties of the 3-phenoxybenzoic acid scaffold.

Carboxylic Acid Bioisosteres

Table 1: Prominent Bioisosteres for the Carboxylic Acid Moiety of 3-Phenoxybenzoic Acid

BioisostereRationale for ReplacementKey Physicochemical Properties
Tetrazole Mimics the acidity and planar geometry of a carboxylic acid. Often improves metabolic stability against glucuronidation.[13][14]pKa ≈ 4.5 - 5.0 (similar to carboxylic acids). Increased lipophilicity compared to the corresponding carboxylic acid.
Acylsulfonamide Less acidic than carboxylic acids, which can improve cell permeability. Generally resistant to glucuronidation.[6][15]pKa ≈ 6 - 8. Can act as a hydrogen bond donor and acceptor.
Hydroxamic Acid Strong metal-chelating group, making it a valuable bioisostere for targeting metalloenzymes (e.g., MMPs). Can also act as a carboxylic acid mimic in other contexts.[5][16]pKa ≈ 9. Can form multiple hydrogen bonds.
Diaryl Ether Bioisosteres

Table 2: Potential Bioisosteric Replacements for the Diaryl Ether Linkage

BioisostereRationale for ReplacementKey Physicochemical Properties
Oxetane Introduces a more rigid and polar linker, potentially improving solubility and metabolic stability. Can act as a replacement for a gem-dimethyl or carbonyl group in other contexts.[7]Increases sp³ character, which is often favorable for drug-like properties.
Amide/Reversed Amide Provides a more rigid linker with distinct hydrogen bonding capabilities. Can influence planarity and conformational preferences.Can act as both a hydrogen bond donor and acceptor.
Thioether Increases lipophilicity compared to the ether linkage. Can alter the bond angle and rotational barrier between the aromatic rings.Generally more resistant to metabolism than ethers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of bioisosteric analogs of 3-phenoxybenzoic acid.

Synthesis of Carboxylic Acid Bioisosteres

Protocol 1: Synthesis of a Tetrazole Analog of 3-Phenoxybenzoic Acid

This protocol outlines a two-step synthesis starting from 3-phenoxybenzonitrile.

Step 1: Synthesis of 3-Phenoxybenzonitrile from 3-Phenoxybenzoic Acid

  • To a solution of 3-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to afford the crude 3-phenoxybenzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C.

  • Add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzamide.

  • To a solution of 3-phenoxybenzamide (1.0 eq) in anhydrous THF (0.2 M), add trifluoroacetic anhydride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenoxybenzonitrile.

Step 2: Cycloaddition to form the Tetrazole Ring

  • To a solution of 3-phenoxybenzonitrile (1.0 eq) in anhydrous DMF (0.3 M), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-(3-phenoxyphenyl)-1H-tetrazole.[14]

Protocol 2: Synthesis of an Acylsulfonamide Analog of 3-Phenoxybenzoic Acid

This protocol describes the coupling of 3-phenoxybenzoyl chloride with a sulfonamide.

  • Prepare 3-phenoxybenzoyl chloride as described in Protocol 1, Step 1.

  • To a solution of a desired sulfonamide (e.g., methanesulfonamide, 1.1 eq) in anhydrous THF (0.2 M), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 3-phenoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(3-phenoxybenzoyl)sulfonamide.[2]

Evaluation of Bioisosteric Analogs

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of the synthesized analogs to phase I and phase II metabolism.

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Prepare a reaction mixture containing HLM (0.5 mg/mL), NADPH regenerating system (for phase I), and UDPGA (for phase II) in phosphate buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Incubate the reaction at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of the compounds across an artificial membrane.

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Prepare a donor solution by diluting the stock solution in buffer at a specific pH (e.g., pH 5.0 and pH 7.4) to a final concentration of 100 µM.

  • Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Add the donor solution to the filter plate wells.

  • Place the filter plate into a 96-well acceptor plate containing buffer.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the effective permeability coefficient (Pe).

Visualizations

Logical Relationship of Bioisosteric Replacement

Bioisosteric_Replacement_Strategy cluster_lead Lead Scaffold cluster_challenges Drug Development Challenges cluster_strategy Bioisosteric Replacement Strategy cluster_analogs Improved Analogs cluster_outcomes Desired Outcomes 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Poor_PK Poor Pharmacokinetics (e.g., low permeability) 3-Phenoxybenzoic_Acid->Poor_PK Metabolic_Instability Metabolic Instability (e.g., glucuronidation) 3-Phenoxybenzoic_Acid->Metabolic_Instability Toxicity Potential Toxicity 3-Phenoxybenzoic_Acid->Toxicity Bioisosteric_Replacement Apply Bioisosteric Replacement Poor_PK->Bioisosteric_Replacement Metabolic_Instability->Bioisosteric_Replacement Toxicity->Bioisosteric_Replacement Carboxylic_Acid_Analogs Carboxylic Acid Bioisosteres (Tetrazole, Acylsulfonamide, etc.) Bioisosteric_Replacement->Carboxylic_Acid_Analogs Diaryl_Ether_Analogs Diaryl Ether Bioisosteres (Oxetane, Amide, etc.) Bioisosteric_Replacement->Diaryl_Ether_Analogs Improved_PK Improved PK Properties Carboxylic_Acid_Analogs->Improved_PK Enhanced_Stability Enhanced Metabolic Stability Carboxylic_Acid_Analogs->Enhanced_Stability Reduced_Toxicity Reduced Toxicity Carboxylic_Acid_Analogs->Reduced_Toxicity Retained_Potency Retained/Improved Potency Carboxylic_Acid_Analogs->Retained_Potency Diaryl_Ether_Analogs->Improved_PK Diaryl_Ether_Analogs->Enhanced_Stability Diaryl_Ether_Analogs->Reduced_Toxicity Diaryl_Ether_Analogs->Retained_Potency

Caption: Strategic application of bioisosterism to address challenges of the 3-phenoxybenzoic acid scaffold.

Experimental Workflow for Bioisostere Evaluation

Bioisostere_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis cluster_decision Decision Start 3-Phenoxybenzoic Acid or Starting Material Synthesis Synthesis of Bioisosteric Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Metabolic_Stability Metabolic Stability (HLM Assay) Purification->Metabolic_Stability Permeability Permeability (PAMPA) Purification->Permeability Target_Binding Target Binding/ Functional Assay Purification->Target_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis Permeability->SAR_Analysis Target_Binding->SAR_Analysis Lead_Optimization Lead Optimization/ Further Development SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the synthesis and evaluation of 3-phenoxybenzoic acid bioisosteres.

Conclusion

The 3-phenoxybenzoic acid scaffold represents a valuable starting point for the design of novel therapeutic agents. However, its inherent physicochemical and pharmacokinetic liabilities necessitate a strategic approach to lead optimization. Bioisosteric replacement of the carboxylic acid and diaryl ether moieties offers a proven and effective strategy to address these challenges. By carefully selecting and synthesizing appropriate bioisosteres, researchers can significantly improve the drug-like properties of 3-phenoxybenzoic acid derivatives, ultimately increasing the probability of identifying clinical candidates with enhanced efficacy and safety profiles. The protocols and strategies outlined in this guide provide a solid foundation for embarking on such medicinal chemistry endeavors.

References

  • Bhawani, S. A., et al. (2014). Hydroxamic acid based ligands for the extraction of metal ions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 15(1), 1-9.
  • Cawston, T. E., & Barrett, A. J. (1979). A rapid and reproducible assay for collagenase using [1-14C]acetylated collagen. Analytical Biochemistry, 99(2), 340-345.
  • Citarella, R. V., et al. (2021). Hydroxamic Acids: A Promising Class of Compounds for the Development of New Drugs. Molecules, 26(16), 4783.
  • Dormán, G., et al. (2010). Matrix metalloproteinase inhibitors: a critical appraisal of design principles and proposed therapeutic utilities. Drugs, 70(8), 949-964.
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9(1), 1-9.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Pal, S., & Saha, C. (2012). A review on hydroxamic acid and its derivatives: synthesis and applications. Journal of Advanced Scientific Research, 3(3), 15-22.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-234.
  • Verma, R. P. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. Experientia supplementum, 103, 137-176.
  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14.
  • PubChem. (n.d.). 3-Phenoxybenzoic acid. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • PMC. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. Retrieved from [Link]

  • ijrpb. (2018, February 28). Synthesis of novel Tetrazole derivatives and their biological evaluation. Retrieved from [Link]

  • Drug Design Org. (2007, February 15). Bioisosterism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Research and Reviews. (2025, March 28). Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design. Retrieved from [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). 3-Phenoxybenzoic acid (PBA) (Compound). Retrieved from [Link]

  • Rupa Health. (n.d.). 3-Phenoxybenzoic Acid. Retrieved from [Link]

  • Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. Retrieved from [Link]

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Troubleshooting & Optimization

Improving yield in Ullmann coupling for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the "Cookbook" Approach

Welcome to the Advanced Synthesis Support Center. If you are reading this, you likely know that forming C–O bonds via Ullmann coupling is deceptively difficult compared to C–N (Buchwald-Hartwig) coupling. The reductive elimination of C–O from copper centers has a significantly higher activation barrier, often requiring harsher conditions that lead to substrate decomposition or stalled reactivity.

This guide is not a generic recipe list. It is a causal analysis system . To improve yield, you must move from "adding reagents" to "engineering the catalytic cycle." We will focus on the modern ligand-accelerated Ullmann-type coupling, which allows for milder temperatures (80–110 °C) compared to the classical copper-bronze methods (200 °C+).

Module 1: The Mechanistic Workflow

Understanding Failure Points via the Catalytic Cycle

To troubleshoot, you must visualize the invisible. The copper catalytic cycle for diaryl ether synthesis generally follows an Oxidative Addition (OA)


 Ligand Exchange (LE) 

Reductive Elimination (RE) pathway.
  • Critical Insight: The Rate-Determining Step (RDS) is frequently the Reductive Elimination or the deprotonation of the phenol (depending on the substrate).

  • The Ligand's Role: Ligands like N,N-dimethylglycine or picolinic acid do not just "speed up" the reaction; they prevent the formation of inactive cuprate clusters and lower the barrier for the difficult C–O bond formation.

Visualization: The Catalytic Cycle & Failure Modes

The following diagram maps the reaction pathway against common failure modes (in red).

UllmannCycle Start Cu(I)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) Start->OxAdd + Ar-X Fail3 FAILURE: Catalyst Oxidation (Cu(II) formation) Start->Fail3 O2 leak (Ligand detached) LigEx Ligand Exchange (Ar-Cu(III)-OPh) OxAdd->LigEx + Ar-OH / Base Fail1 FAILURE: Homocoupling (Ar-Ar formation) OxAdd->Fail1 Reductive env. or excess Ar-X Fail2 FAILURE: Protodehalogenation (Ar-H formation) OxAdd->Fail2 Moisture/Proton source present Product Reductive Elimination (Diaryl Ether + Cu(I)) LigEx->Product Rate Limiting Step Product->Start Regeneration

Caption: Figure 1. The Cu(I)/Cu(III) catalytic cycle showing critical points where side reactions (red) divert flux from the product.

Module 2: Troubleshooting & FAQs

Direct Solutions to Experimental Deviations

Q1: My conversion is stalled at <20%, but the catalyst hasn't precipitated. What is wrong?

Diagnosis: This is often a Solubility-Basicity Mismatch . The Science: In Ullmann ether synthesis, the phenol must be deprotonated to coordinate with the Copper(III) intermediate. If you are using


 in Toluene, the base is likely insoluble, starving the catalytic cycle of the phenoxide nucleophile.
Corrective Action: 
  • Switch Base: Use

    
    .[1][2] Cesium has a larger ionic radius ("cesium effect"), improving solubility in organic solvents like DMF or Dioxane.
    
  • Add Phase Transfer Catalyst: If you must use

    
    , add 18-crown-6 or PEG-400 to solubilize the carbonate.
    
Q2: I am seeing significant "reduction" of my aryl halide (Ar-X Ar-H).

Diagnosis: Protodehalogenation (Hydrolytic Dehalogenation). The Science: This is the most common side reaction. It occurs when the aryl-copper intermediate encounters a proton source (water) or abstracts a hydrogen from the solvent/ligand at high temperatures before it can couple with the phenol. Corrective Action:

  • Strict Drying: Flame-dry glassware. Use anhydrous solvents (DMF/DMSO are hygroscopic; buy "SureSeal" or dry over molecular sieves).

  • Lower Temperature: Switch to a more active ligand (e.g., Oxalic diamides or Picolinic acid ) that allows running at 80–90 °C instead of 110 °C+. The rate of dehalogenation drops significantly at lower temperatures.

Q3: The reaction works for Aryl Iodides but fails completely for Aryl Bromides.

Diagnosis: Oxidative Addition Barrier. The Science: The C–Br bond is stronger than C–I. Simple ligands (like phenanthroline) may not create an electron-rich enough Cu center to break the C–Br bond efficiently. Corrective Action:

  • Ligand Switch: Move to N,N-Dimethylglycine (Ma's Ligand) or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) . These are specifically optimized for aryl bromides.

  • Iodide Spike: Add 10-20 mol%

    
     or 
    
    
    
    . This performs a Finkelstein reaction in situ, converting your Ar-Br to the more reactive Ar-I.
Q4: My reaction turns black/green immediately.

Diagnosis: Catalyst Oxidation (Cu(I)


 Cu(II)). 
The Science:  Active Ullmann catalysts are Cu(I) species (usually off-white or yellow). Green/Black/Blue indicates Cu(II), which is generally inactive for this cycle unless a reducing agent is present.
Corrective Action: 
  • Inert Atmosphere: You have an oxygen leak. Ensure you are under Argon/Nitrogen.[3]

  • Purity Check: If your CuI is grey/purple, it is oxidized. Wash it with saturated

    
     solution or buy fresh 99.999% CuI beads.
    

Module 3: Self-Validating Protocol

System: Ligand-Accelerated Coupling (Ma/Buchwald Hybrid Conditions)

This protocol includes "Checkpoints" to validate the chemistry in real-time.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: N,N-Dimethylglycine HCl (20 mol%) OR Picolinic Acid (20 mol%)

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: Anhydrous Dioxane or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • The "Dry" Setup:

    • Charge an oven-dried reaction tube with CuI, Ligand, Base, and (if solid) Aryl Halide and Phenol.[4]

    • Checkpoint 1: The CuI should be white/off-white. If grey, recrystallize.[5]

  • Inerting:

    • Cap the tube. Evacuate and backfill with Argon 3 times .[3]

    • Why? Oxygen kills the active Cu(I)-Ligand complex.

  • Solvation:

    • Inject anhydrous solvent (and liquid substrates if applicable) under counter-flow of Argon.[4]

    • Checkpoint 2: Upon stirring, the mixture should be a suspension. If using N,N-dimethylglycine in Dioxane, you may see a blueish tint initially that turns to a stable color (often green/brown) upon heating—this is normal for the active complex in solution, provided the headspace is inert.

  • Reaction:

    • Heat to 90 °C (for Iodides) or 110 °C (for Bromides).

    • Stir vigorously (1000 rpm). Mass transfer is critical for the heterogeneous base.

  • Monitoring:

    • Check TLC at 4 hours.

    • Checkpoint 3: If Ar-X is consumed but no product forms (and Ar-H appears), your solvent was wet. Abort and dry solvents.[6][7]

Module 4: Ligand Selection Guide

Data-Driven Decision Making

Select the ligand based on your specific substrate constraints.

Ligand ClassSpecific LigandBest For...Typical ConditionsRef
Amino Acids N,N-DimethylglycineGeneral Purpose, Aryl Bromides

, Dioxane, 90-110°C
[1]
Pyridines Picolinic AcidSterically hindered phenols, Ortho-substituents

, DMSO, 80-100°C
[2]
Diketones TMHDElectron-poor phenols, difficult substrates

, NMP/DMF, 110°C
[3]
Phenanthrolines 1,10-PhenanthrolineAryl Iodides, High-temp stable systems

, Toluene, 110°C+
[4]
Troubleshooting Logic Tree

Use this flow to diagnose yield issues.

Troubleshooting Problem Low Yield / No Reaction Check1 Check Catalyst Color Problem->Check1 Check2 Check Ar-H Byproduct Check1->Check2 Off-White/Yellow Sol1 Oxidized Catalyst: Use fresh CuI / Argon Check1->Sol1 Green/Black Check3 Check Base Solubility Check2->Check3 SM Remaining Sol2 Wet Solvent: Dry Solvent / Molecular Sieves Check2->Sol2 Ar-H Present Sol3 Base Issue: Switch to Cs2CO3 Check3->Sol3 Precipitate Visible Sol4 Reactivity Issue: Switch to N,N-DMG Ligand Check3->Sol4 Homogeneous

Caption: Figure 2. Diagnostic logic flow for isolating the root cause of low yields.

References

  • Ma, D., & Cai, Q. (2003).[8][9][10] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[9][10] Organic Letters, 5(21), 3799–3802.[10]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[4] Journal of Organic Chemistry, 75(5), 1791–1794.[4]

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626.

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling Reactions.[1][6][11][9] Nature Protocols, 1, 2341–2349.

Sources

Technical Support Center: Efficient Removal of Copper Catalyst Residues from 3-(3-methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from the synthesis of 3-(3-methylphenoxy)benzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final compound, a crucial step for downstream applications, including pharmaceutical development.

Introduction: The Challenge of Residual Copper

The synthesis of this compound often employs copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, to form the diaryl ether linkage.[1][2][3] While effective, these methods can lead to contamination of the final product with residual copper species. The presence of these metallic impurities can have significant consequences, including interfering with subsequent chemical transformations, impacting the stability of the active pharmaceutical ingredient (API), and posing potential toxicological risks.[4][5] Therefore, the effective removal of copper residues is a critical aspect of the synthetic process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Persistent Green or Blue Discoloration of the Product After Initial Work-up.
  • Cause: A persistent green or blue hue in your isolated this compound is a strong visual indicator of the presence of residual copper salts.[6] The carboxylic acid and phenoxy moieties in the product molecule can act as chelating agents, binding to copper ions and making them difficult to remove with simple aqueous washes.

  • Solution: A multi-step purification strategy is often necessary. We recommend a chelation-assisted extraction followed by a polishing step.

    • Step 1: Chelation with EDTA. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions.[7][8] An aqueous wash with an EDTA solution will effectively sequester the copper from your organic product.

    • Step 2: Adsorption on Silica Gel. After the EDTA wash, passing a solution of your product through a short plug of silica gel can help remove any remaining finely suspended or dissolved copper species.[4][6][9]

Issue 2: Low Yield After Aqueous Extraction with a Chelating Agent.
  • Cause: this compound, being a carboxylic acid, can exhibit some solubility in basic aqueous solutions, which are sometimes used to enhance chelation. This can lead to product loss into the aqueous phase during extraction.

  • Solution:

    • pH Control: Carefully monitor and control the pH of the aqueous phase during the EDTA wash. Adjusting the pH to a slightly acidic or neutral range (around 5-7) can minimize the deprotonation of the benzoic acid and thus reduce its solubility in the aqueous layer, while still allowing for effective copper chelation by EDTA.

    • Brine Wash: Following the chelation wash, perform a wash with a saturated aqueous sodium chloride (brine) solution.[6] This will decrease the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting out" effect, and help drive your product back into the organic layer.

Issue 3: Product Fails to Crystallize or Oiling Out During Recrystallization.
  • Cause: The presence of impurities, including residual copper complexes, can disrupt the crystal lattice formation, leading to oiling out or preventing crystallization altogether.

  • Solution:

    • Thorough Pre-purification: Ensure that the majority of the copper catalyst has been removed by the chelation and/or adsorption methods described above before attempting recrystallization.

    • Solvent Selection: The choice of solvent is critical for successful recrystallization.[10][11][12][13][14] For this compound, a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature is ideal. Toluene or a mixture of ethyl acetate and hexanes are often good starting points.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed.[13][14] Rapid cooling can lead to the precipitation of impurities along with the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual copper from my this compound synthesis?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[6][9] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.

  • Filtration through Solid Adsorbents: Passing a solution of your product through a plug of an adsorbent material such as silica gel or alumina can effectively trap residual copper species.[6][9]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[6]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds by separating the desired compound from soluble and insoluble impurities.[10][11][12][13][14]

Q2: Why is EDTA a preferred chelating agent for copper removal?

A2: EDTA is a highly effective chelating agent for copper for several reasons:

  • High Stability Constant: EDTA forms a very stable complex with copper(II) ions, meaning the equilibrium lies far to the side of the complex, ensuring efficient removal of copper from the organic phase.[8]

  • Water Solubility: The copper-EDTA complex is highly soluble in water, facilitating its removal into the aqueous layer during an extraction.[6]

  • Broad Applicability: EDTA is effective over a range of pH values, although its chelating ability is enhanced at slightly basic pH.[4]

Q3: Can I use a simpler method like a water wash to remove the copper catalyst?

A3: While a simple water wash might remove some of the more water-soluble copper salts, it is often insufficient for complete removal. The product itself can chelate copper, and some copper species may have limited water solubility. For applications requiring high purity, such as in drug development, more robust methods like chelation-assisted extraction are necessary.

Q4: How can I confirm that the copper has been successfully removed?

A4: While a colorless product is a good qualitative indicator, quantitative analysis is necessary to confirm that residual copper levels are within acceptable limits, especially for pharmaceutical applications. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for metallic impurities.[15] Common analytical techniques for quantifying trace metals include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels.[15]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is another robust method for quantifying metal residues.[15]

  • Atomic Absorption Spectroscopy (AAS): This technique is also used for the quantification of specific metals.[15]

Q5: Are there any preventative measures I can take to minimize copper contamination from the start?

A5: While complete avoidance is difficult in copper-catalyzed reactions, you can take steps to minimize the amount of residual copper that needs to be removed:

  • Catalyst Loading: Use the minimum effective amount of copper catalyst for your reaction.

  • Heterogeneous Catalysts: Consider the use of solid-supported or heterogeneous copper catalysts. These can often be removed by simple filtration after the reaction is complete, simplifying the work-up procedure.[16][17]

Experimental Protocols

Protocol 1: Chelation-Based Aqueous Work-up for Copper Removal

This protocol describes the use of an EDTA solution to extract residual copper from an organic solution of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • EDTA Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 0.1 M aqueous solution of disodium EDTA.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[6]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove any residual EDTA and to minimize the loss of the product to the aqueous phase.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your pre-purified product in various solvents (e.g., toluene, ethyl acetate, ethanol, water, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[10][11][12][13][14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Common Copper Removal Techniques

MethodAdvantagesDisadvantagesTypical Residual Copper Levels
Aqueous Wash (Water) Simple, inexpensive.Often incomplete removal.>100 ppm
Aqueous Wash (Chelating Agent) Highly effective for a wide range of copper species.May require pH adjustment; potential for product loss.<50 ppm[9]
Silica Gel Filtration Good for removing polar copper salts and finely suspended particles.Can be slow; potential for product adsorption on silica.Variable, often used in combination with other methods.
Scavenger Resins High selectivity and efficiency.Can be more expensive than other methods.<10 ppm
Recrystallization Excellent for achieving high purity; removes a wide range of impurities.Can be time-consuming and may result in yield loss.Dependent on the efficiency of prior removal steps.

Visualizations

Copper_Removal_Workflow start Crude this compound (Contains Copper Residues) dissolve Dissolve in Organic Solvent start->dissolve chelation Aqueous Wash with EDTA Solution dissolve->chelation separation Separate Aqueous and Organic Layers chelation->separation brine_wash Wash Organic Layer with Brine separation->brine_wash dry_concentrate Dry and Concentrate Organic Layer brine_wash->dry_concentrate silica_plug Pass through Silica Gel Plug dry_concentrate->silica_plug recrystallization Recrystallize from Suitable Solvent silica_plug->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Recommended workflow for the removal of copper catalyst residues.

Troubleshooting_Decision_Tree start Product Discolored (Green/Blue)? yes_discolored Perform Chelation Wash (e.g., EDTA) start->yes_discolored Yes no_discolored Low Yield After Aqueous Wash? start->no_discolored No yes_discolored->no_discolored yes_low_yield Adjust pH of Aqueous Phase and/or add Brine Wash no_discolored->yes_low_yield Yes no_low_yield Difficulty with Recrystallization? no_discolored->no_low_yield No yes_low_yield->no_low_yield yes_recrystallization_issue Ensure Thorough Pre-purification and Optimize Solvent System no_low_yield->yes_recrystallization_issue Yes no_issue Proceed to Final Product Analysis no_low_yield->no_issue No yes_recrystallization_issue->no_issue

Caption: Decision tree for troubleshooting common purification issues.

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (n.d.).
  • Ullmann Condensation - SynArchive. (n.d.).
  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.).
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem. (n.d.).
  • Best Chelating Agents for Effective Copper Removal in Various Applications. (2024, September 30).
  • A general and mild Ullmann-type synthesis of diaryl ethers. (2004, March 18). PubMed.
  • Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11). ResearchGate.
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
  • Recrystallization1. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage.
  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2022, February 21). MDPI.
  • Copper Catalysis in Living Systems and In Situ Drug Synthesis. (2016, December 12). PubMed.
  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017, December 5).

Sources

Technical Support Center: Optimizing SNAr Reactions with Electron-Rich Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research, particularly when working with challenging electron-rich phenol nucleophiles. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter at the bench.

Troubleshooting Guide: From Low Conversion to Complex Side Products

This section addresses specific experimental failures and provides a logical framework for identifying the root cause and implementing effective solutions.

Question: My SNAr reaction shows low to no conversion. What are the primary factors I should investigate?

Low conversion is one ofthe most common hurdles in SNAr chemistry. The issue almost always traces back to one of three core components: insufficient activation of the electrophile, suboptimal nucleophilicity of the phenoxide, or inappropriate reaction conditions.

1. Electrophile Activation: The foundational principle of the SNAr reaction is the requirement for an electron-deficient aromatic ring.[1][2] Your aryl halide (or other electrophile) must contain at least one potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

  • Causality: The EWG serves a dual purpose. It inductively and resonantly withdraws electron density, making the ipso-carbon (the carbon bearing the leaving group) more electrophilic and susceptible to attack.[3] Crucially, it also stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of this rate-determining step.[2][4][5]

  • Solution: If your substrate is only moderately activated (e.g., a single carbonyl group), or if the EWG is in the meta position, the reaction will be sluggish. Consider re-synthesizing your electrophile with a more powerful EWG (like -NO₂ or -CN) or adding a second EWG to the ring.

2. Nucleophile Generation & Strength: An electron-rich phenol is, by definition, a poor nucleophile. It must be deprotonated to form the much more potent phenoxide anion. Incomplete deprotonation is a frequent cause of reaction failure.

  • Causality: The equilibrium between the phenol and its phenoxide must lie heavily on the side of the phenoxide. This requires a base whose conjugate acid has a pKa significantly higher than that of the phenol. Electron-donating groups (like alkyl or alkoxy groups) on your phenol increase its pKa, making it less acidic and requiring a stronger base for complete deprotonation.

  • Solution: Choose your base wisely. For common phenols (pKa ≈ 10), potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less acidic, electron-rich phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) may be necessary.[6] Always use the base in at least stoichiometric amounts, with a slight excess (1.1–1.5 equivalents) often being beneficial.

3. Reaction Conditions (Solvent & Temperature): The reaction environment plays a critical role in modulating the reactivity of the anionic nucleophile.

  • Causality: Polar aprotic solvents are the gold standard for SNAr reactions.[5][7] Solvents like DMSO, DMF, and NMP excel at solvating the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion "naked" and highly reactive.[5][7] In contrast, protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, encasing it in a solvent shell and drastically reducing its nucleophilicity.[5]

  • Solution: Ensure you are using a dry, polar aprotic solvent. If the reaction is still slow at room temperature, gradually increase the heat. Many SNAr reactions require temperatures between 80-150 °C to proceed at a reasonable rate.[7] For particularly stubborn reactions, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing times from hours to minutes.[7]

start Low / No Conversion q1 Is the aromatic ring sufficiently activated? (ortho/para EWG) start->q1 q2 Is the phenol fully deprotonated? q1->q2 Yes sol1 ACTION: Use a substrate with stronger or multiple EWGs. q1->sol1 No q3 Are the reaction conditions optimal? q2->q3 Yes sol2 ACTION: Use a stronger base (e.g., NaH) or check pKa values. q2->sol2 No sol3 ACTION: Switch to a polar aprotic solvent (DMSO, DMF) and/or increase temperature. q3->sol3 No success Improved Yield q3->success Yes sol1->q1 sol2->q2 sol3->q3

A troubleshooting workflow for low SNAr conversion.
Question: My reaction is messy, with multiple side products observed by TLC/LC-MS. What are the likely culprits?

Side product formation often points to competing reaction pathways or decomposition. With electron-rich phenols, several specific side reactions are common.

  • Hydrolysis: The presence of trace water can lead to the hydrolysis of your activated aryl halide, forming an undesired phenol derivative. This is especially problematic at high temperatures with bases like K₂CO₃, which can generate hydroxide in situ.

    • Prevention: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[7]

  • Reaction with Solvent: Amide-based solvents like DMF and NMP can be problematic. At high temperatures and in the presence of a strong base, DMF can decompose to form dimethylamine, which is a potent nucleophile and can compete with your phenoxide, leading to an aminated side product.[7]

    • Prevention: If you suspect solvent reactivity, switch to a more robust polar aprotic solvent like DMSO or consider a greener alternative like Cyrene or 2-MeTHF.

  • C-Arylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the ortho/para positions of the phenol ring. While O-arylation is electronically favored in SNAr, high temperatures and certain solvent/counter-ion combinations can sometimes promote competing C-arylation, leading to complex product mixtures.

    • Prevention: This is often difficult to control completely. Lowering the reaction temperature can sometimes favor the desired O-arylation pathway.

  • Benzyne Formation: If you are using a very strong base (e.g., NaNH₂, LDA) with an aryl halide that is not sufficiently activated by EWGs, you may be inadvertently promoting an elimination-addition mechanism via a highly reactive benzyne intermediate.[2][7] This pathway often yields a mixture of regioisomers.[7][8]

    • Prevention: Ensure your substrate is suitable for the SNAr mechanism. If it lacks strong ortho/para EWGs, SNAr is not the appropriate reaction. Use a base that is strong enough to deprotonate the phenol but not strong enough to deprotonate an aryl C-H bond (e.g., K₂CO₃, Cs₂CO₃).[7]

Frequently Asked Questions (FAQs)

Q1: Which leaving group is best for my aryl electrophile? A: The reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[4][7] This is often counterintuitive for those familiar with SN2 reactions. The rate-determining step in SNAr is the initial nucleophilic attack.[4] Fluorine's high electronegativity makes the ipso-carbon significantly more electrophilic, thereby accelerating this key step. If your reaction is sluggish with an aryl chloride or bromide, switching to the analogous aryl fluoride can provide a dramatic rate enhancement.[5][7]

Q2: How do I choose the optimal base for my specific electron-rich phenol? A: The key is to ensure complete and irreversible deprotonation. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your phenol.

Phenol TypeExample Substituent(s)Approx. pKaRecommended Base(s)Notes
Standard Phenol-H10K₂CO₃, Cs₂CO₃These are mild, effective, and easy to handle.
Moderately Electron-Rich-CH₃, -OCH₃10.2 - 10.5K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ often provides better solubility and reactivity.
Very Electron-RichMultiple -OCH₃ groups> 11Kt-BuO, NaH, KHMDSNaH is a strong, non-nucleophilic base, but requires careful handling (anhydrous conditions).

Q3: What is the general mechanism of the SNAr reaction with a phenoxide? A: The SNAr reaction is a two-step addition-elimination process.

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Iodobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with coupling reactions involving 3-iodobenzoic acid. As an iodo-substituted aromatic carboxylic acid, this substrate presents unique opportunities and challenges in popular transformations like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low conversion and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Diagnosis & Core Issues

Q1: My coupling reaction with 3-iodobenzoic acid failed or gave a very low yield. What are the most critical initial parameters I should verify?

When a cross-coupling reaction underperforms, it's essential to systematically review the foundational parameters before exploring more complex variables. Low conversion is often traced back to a few common culprits.[2]

  • Integrity of the Inert Atmosphere: Palladium(0), the active catalytic species in most cross-coupling cycles, is highly sensitive to oxygen.[2] The presence of oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids or alkynes.[2][3]

    • Actionable Advice: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a sufficient duration.[3][4] Assemble your reaction glassware hot from the oven and purge the entire apparatus with inert gas before adding reagents.

  • Quality and Purity of Reagents: The success of the reaction is contingent on the quality of every component.

    • Palladium Catalyst: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can degrade over time.[2] The formation of palladium black (a black precipitate) early in the reaction is a clear sign of catalyst decomposition.[5]

    • Phosphine Ligands: These are often air-sensitive and can oxidize to phosphine oxides, which are ineffective at stabilizing the palladium center.[2][6]

    • Boronic Acids (for Suzuki Coupling): These reagents are susceptible to decomposition via protodeboronation, especially if impure or stored improperly.[6][7] Some are also prone to forming anhydride trimers (boroxines), which can affect reactivity.

    • Base and Solvents: Ensure bases are freshly purchased or have been stored in a desiccator. Solvents must be anhydrous and of the appropriate grade, as water can facilitate side reactions like protodeboronation.[7]

  • Solubility of 3-Iodobenzoic Acid: The carboxylic acid moiety makes 3-iodobenzoic acid's solubility highly dependent on the reaction medium's pH. In a neutral or acidic medium, its solubility in common organic solvents like toluene or THF can be limited.[8] Poor solubility of any reactant can lead to a stalled or sluggish reaction.

    • Actionable Advice: The addition of the base will convert the 3-iodobenzoic acid to its more soluble carboxylate salt. Ensure the base is added and stirred with the 3-iodobenzoic acid in the solvent for a period before adding the catalyst to ensure deprotonation and dissolution. If solubility remains an issue, consider a more polar co-solvent system.[4]

Q2: My reaction mixture turned black and the conversion stopped. What does this mean and how can I prevent it?

The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[5] The catalytically active, soluble Pd(0) complex has aggregated into inactive, insoluble palladium metal.

Probable Causes & Solutions:

  • Insufficient Ligand: The ligand's primary role is to stabilize the palladium center. An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the specific ligand and catalyst) can leave the metal center coordinatively unsaturated and prone to aggregation.[2]

  • Ligand Oxidation: As mentioned, oxidized phosphine ligands cannot coordinate effectively with the palladium, leading to catalyst precipitation.[2] Use fresh ligands or store them meticulously under an inert atmosphere.

  • High Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[2][5] If you suspect this is the issue, try running the reaction at a lower temperature for a longer duration.

  • Oxygen Contamination: This is a recurring theme. A robust inert atmosphere is non-negotiable for preventing premature catalyst death.[2][5]

Section 2: Common Side Reactions & Mitigation

This troubleshooting workflow provides a systematic approach to diagnosing low-yield reactions.

TroubleshootingWorkflow start Low Yield / Incomplete Conversion reagent_check Step 1: Verify Reagent Quality - Catalyst & Ligand Active? - Boronic Acid / Alkyne Fresh? - Solvents Degassed & Dry? - Base Integrity? start->reagent_check conditions_check Step 2: Review Reaction Conditions - Inert Atmosphere Secure? - Correct Temperature? - Adequate Stirring/Mixing? reagent_check->conditions_check  No, reagents are good rerun_reagents Action: Use Fresh Reagents Re-run Reaction reagent_check->rerun_reagents  Yes, quality issue found side_product_analysis Step 3: Analyze Side Products - Homocoupling observed? - Dehalogenation product present? - Protodeboronation suspected? conditions_check->side_product_analysis  No, conditions seem correct optimize_conditions Action: Optimize Parameters (Base, Solvent, Temp) conditions_check->optimize_conditions  Yes, conditions suboptimal mitigate_side_reactions Action: Implement Mitigation Strategy (e.g., Adjust L:Pd, Additives) side_product_analysis->mitigate_side_reactions  Yes, side products identified success Problem Solved rerun_reagents->success optimize_conditions->success mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Q3: I'm seeing a significant amount of biaryl or diyne byproduct from the homocoupling of my starting materials. How do I suppress this?

Homocoupling occurs when two molecules of the same coupling partner react with each other, consuming your starting material and reducing the yield of the desired product.[3][7]

  • In Suzuki Reactions: This involves the dimerization of the organoboron reagent.[3]

  • In Sonogashira Reactions: This is the oxidative coupling of the terminal alkyne, often called Glaser coupling.[3][5]

Primary Causes and Mitigation Strategies:

CauseExplanationMitigation Strategy
Presence of Oxygen Oxygen can facilitate the oxidative coupling of boronic acids or alkynes, often mediated by the catalyst system.[2][3]Implement rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[3]
Use of a Pd(II) Pre-catalyst The in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) can consume some of the coupling partner, leading to homocoupling.[2]Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step. Alternatively, adding a mild reducing agent like potassium formate can help.[2][9]
High Copper Loading (Sonogashira) In Sonogashira coupling, the copper(I) co-catalyst can promote alkyne homocoupling.[5]Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).[5] For particularly sensitive substrates, consider a "copper-free" Sonogashira protocol, which uses specialized ligands to facilitate the reaction without a copper co-catalyst.[10]

Q4: My main byproduct is benzoic acid, resulting from the dehalogenation of 3-iodobenzoic acid. Why is this happening?

Dehalogenation (or hydrodehalogenation) is a competing reaction where the iodine atom is replaced by a hydrogen atom.[10] This side reaction becomes more prevalent with highly active catalyst systems and the presence of a hydrogen source.[11][12]

Probable Causes & Solutions:

  • Catalyst System is Too Active: Very active, electron-rich ligands can sometimes favor the dehalogenation pathway.[10] If this is suspected, screen a different class of ligands or slightly decrease the reaction temperature.

  • Presence of Hydrogen Donors: The base itself (if it has β-hydrogens), the solvent (e.g., alcohols), or trace water can act as a source of hydrogen for this reduction.[11]

    • Actionable Advice: Ensure your solvents are truly anhydrous. If using a base like an amine, consider switching to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, which cannot act as hydrogen donors.[10]

Q5: (Suzuki-Specific) I suspect my boronic acid is decomposing before it can couple. What is protodeboronation and how can I prevent it?

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[7][13] This effectively destroys your nucleophilic coupling partner.

Probable Causes & Solutions:

  • Excess Water or Protic Solvents: While many Suzuki couplings tolerate or even require some water to facilitate the action of the inorganic base, too much can promote hydrolysis of the boronic acid.[7]

  • Prolonged Reaction Time at High Temperature: The longer the boronic acid is exposed to basic, aqueous conditions at high temperatures, the more likely it is to decompose.

  • Instability of the Boronic Acid: Some boronic acids, particularly electron-deficient or certain heteroaryl types, are inherently more prone to this side reaction.[13]

    • Actionable Advice:

      • Use a More Stable Boronic Ester: Instead of the boronic acid, use a more stable derivative like a pinacol or MIDA boronate.[7][13] These esters are more robust and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[13]

      • Optimize Base and Solvent: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Anhydrous conditions with a soluble organic base may be an alternative for particularly sensitive substrates.[14]

Section 3: Optimizing Reaction Parameters

The interplay between catalyst, ligand, base, and solvent defines the success of a cross-coupling reaction. The diagram below illustrates the central role of the Palladium(0) complex in the Suzuki-Miyaura catalytic cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Pd_Black Pd Black (Inactive) Pd0->Pd_Black Decomposition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Side Reaction Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArI 3-Iodobenzoic Acid (Ar-I) ArI->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling Side Reaction

Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure points.

Q6: How do I select the optimal base and solvent for my 3-iodobenzoic acid coupling?

The choice of base and solvent is interdependent and crucial for success. The base not only facilitates the key transmetalation step in the catalytic cycle but also ensures the solubility of the 3-iodobenzoic acid starting material by converting it to its carboxylate salt.[7][10]

General Recommendations for Common Coupling Reactions:

Reaction TypeCommon BasesCommon SolventsKey Considerations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃[10]Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF[4][7]An aqueous co-solvent is often beneficial for dissolving the inorganic base and activating the boronic acid.[4][7] The carboxylate form of the starting material is also highly soluble in these mixtures.
Sonogashira Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)[10]THF, DMF, TolueneThe amine base often serves as both the base and part of the solvent system.[10] Anhydrous conditions are typically required.[15]
Heck Et₃N, K₂CO₃, NaOAc[16]DMF, NMP, DioxaneThe choice of base can influence selectivity and catalyst stability.[16] Polar aprotic solvents are common.

Actionable Advice: For a Suzuki coupling of 3-iodobenzoic acid, a good starting point is often K₂CO₃ or K₃PO₄ in a dioxane/water mixture (e.g., 4:1 v/v).[10][17] This combination effectively handles the solubility of both the base and the deprotonated starting material.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-iodobenzoic acid with an arylboronic acid. It is designed as a self-validating system where careful execution of each step minimizes common failure modes.

Materials:

  • 3-Iodobenzoic Acid (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Vessel Preparation: Dry a round-bottom flask or reaction vial equipped with a magnetic stir bar in an oven at >100 °C for several hours. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): To the cooled flask, add 3-iodobenzoic acid, the arylboronic acid, and the base.

  • Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and inert gas at least three times to ensure a completely inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via cannula or syringe. Stir the mixture for 10-15 minutes. You should observe the solid reagents dissolving as the 3-iodobenzoic acid is converted to its carboxylate salt. Finally, add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (a typical starting point is 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the 3-iodobenzoic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylic acid product, which will cause it to precipitate or move into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Preshlock, S. M., Platt, C. L., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr, & Smith, M. R., III. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(43), 14357–14368. Available at: [Link]

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3615–3622. Available at: [Link]

  • Reddit discussion on low yield for Suzuki coupling reaction. (2016). r/chemistry. Retrieved from [Link]

  • Preshlock, S. M. (2016). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8564–8571. Available at: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). NOP. Retrieved from [Link]

  • Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 46(11), 2415–2424. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate discussion on low yield in Suzuki coupling. (2017). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • ResearchGate discussion on achieving good yields in Suzuki reaction. (2018). Retrieved from [Link]

  • Miller, S. J., Adamo, C., & Ciofini, I. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling. [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23789-23793. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • Chen, C.-Y., et al. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(31), 8476-8484. Available at: [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules, 25(24), 5946. Available at: [Link]

  • Feng, J., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5162–5165. Available at: [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. (2011). Molecules, 16(9), 7659–7698. Available at: [Link]

  • m-IODOBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). Molecules, 28(4), 1769. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). Journal of the American Chemical Society. Figshare. Available at: [Link]

  • Securing Your API Synthesis: The Role of 3-Iodobenzoic Acid. (2026, February 27). Pharmaffiliates. Retrieved from [Link]

  • Iodine exerts maximum ortho effect (steric effect ) so the acid weakening resonance effect of aromatic ring is decreased. (n.d.). NEET coaching. Retrieved from [Link]

  • Reddit discussion on Palladium Mirror forming in Heck coupling. (2021). r/OrganicChemistry. Retrieved from [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein. Retrieved from [Link]

  • Reddit discussion on reaction inconsistency. (2023). r/Chempros. Retrieved from [Link]

Sources

Separation of 3-(3-methylphenoxy)benzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of synthetic chemistry is the effective purification of the target compound from unreacted starting materials and byproducts. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals facing the challenge of isolating 3-(3-methylphenoxy)benzoic acid. As a Senior Application Scientist, this document synthesizes technical principles with practical, field-proven insights to streamline your purification workflow.

Technical Support Center: Purifying this compound

This guide is structured to anticipate and resolve common issues encountered during the purification of this compound, a diaryl ether derivative. The primary focus is on its separation from the common starting materials used in its synthesis, typically via an Ullmann condensation reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials I need to separate from my crude product?

The synthesis of this compound is commonly achieved through a copper-catalyzed Ullmann condensation.[3][4] This reaction typically involves the coupling of an aryl halide and a phenol. Therefore, your crude product mixture will most likely contain:

  • Product: this compound

  • Unreacted Starting Material 1: m-Cresol (3-methylphenol)

  • Unreacted Starting Material 2: 3-Bromobenzoic acid (or a similar 3-halobenzoic acid)

Q2: What is the most effective method for this separation?

A chemically active liquid-liquid extraction is the most efficient and scalable method for this specific separation.[5] This technique leverages the significant differences in the acidic properties of the three main components in your crude mixture. Recrystallization should then be used as a final polishing step to achieve high purity.

Q3: What is the chemical principle behind using acid-base extraction here?

The strategy hinges on the difference in acidity (pKa values) between a phenol and a carboxylic acid.[6][7]

  • Carboxylic acids , like your product and 3-bromobenzoic acid, are relatively strong organic acids.

  • Phenols , like m-cresol, are significantly weaker acids.

By using a mild base, we can selectively deprotonate and thus solubilize the carboxylic acids into an aqueous layer, leaving the less acidic phenol behind in the organic layer.

Q4: Why is sodium bicarbonate (NaHCO₃) the recommended base instead of a stronger base like sodium hydroxide (NaOH)?

This is the critical choice that enables the separation. The pKa of carbonic acid (H₂CO₃), which is formed when NaHCO₃ reacts with an acid, is about 6.4.

  • Sodium bicarbonate is basic enough to deprotonate the strong acids (this compound and 3-bromobenzoic acid, with pKa values around 4).[8][9]

  • It is not basic enough to deprotonate the weakly acidic m-cresol (pKa ≈ 10.1).[10][11]

If you were to use a strong base like NaOH, it would deprotonate both the carboxylic acids and the phenol, pulling all three compounds into the aqueous layer and failing to achieve a separation.

Physicochemical Properties for Separation

The success of the extraction protocol is grounded in the distinct properties of the involved compounds.

CompoundFormulaMolar Mass ( g/mol )pKaMelting Point (°C)Solubility
This compound C₁₄H₁₂O₃228.24~4147-149Insoluble in water; soluble in ether, ethyl acetate.[12]
m-CresolC₇H₈O108.1410.01[10][13]11-12[10]Slightly soluble in water; soluble in ether, ethanol.[13][14]
3-Bromobenzoic acidC₇H₅BrO₂201.023.86[8][9]155-157Very slightly soluble in water; soluble in methanol, ether.[8]

Experimental Protocols & Workflow

Workflow Overview: Liquid-Liquid Extraction

The following diagram outlines the complete extraction workflow, from the initial crude mixture to the isolated product and separated starting materials.

G crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: - Product (Acid) - m-Cresol (Phenol) - 3-Bromobenzoic Acid (Acid) sep_funnel1 Separatory Funnel: Wash with aq. NaHCO₃ crude->sep_funnel1 organic1 Organic Layer 1 Contains: - m-Cresol - Solvent sep_funnel1->organic1 Organic Phase aqueous1 Aqueous Layer 1 Contains Deprotonated Acids: - Product-COO⁻Na⁺ - 3-Bromobenzoate-COO⁻Na⁺ sep_funnel1->aqueous1 Aqueous Phase wash_dry Wash with H₂O & Brine, Dry over Na₂SO₄, Evaporate Solvent organic1->wash_dry acidify Acidify with HCl (aq) to pH < 2 aqueous1->acidify precipitate Precipitate of Purified Acids Contains: - Product - 3-Bromobenzoic Acid acidify->precipitate filtration Vacuum Filtration precipitate->filtration m_cresol Isolated m-Cresol wash_dry->m_cresol final_product Final Product Mixture (Requires further purification if 3-bromobenzoic acid is present) filtration->final_product

Caption: Workflow for separating acidic product from phenolic starting material.

Protocol 1: Liquid-Liquid Extraction

This protocol details the primary purification step to remove the phenolic starting material, m-cresol.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that evolves.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous extracts into the same flask. This ensures all carboxylic acids have been transferred to the aqueous phase.

  • Isolate m-Cresol: The remaining organic layer now contains primarily m-cresol. Wash this layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the m-cresol.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2 (test with pH paper). A white precipitate of the carboxylic acids should form.

  • Collection: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry completely on the filter paper or in a desiccator. This solid is a mixture of your desired product and any unreacted 3-bromobenzoic acid.

Troubleshooting Guide

Problem: My final product is still contaminated with m-cresol.
  • Cause: Insufficient extraction with NaHCO₃. The volume or number of bicarbonate washes may not have been enough to fully extract the acidic compounds, leaving some behind to contaminate the organic phase.

  • Solution: Ensure you are using a saturated NaHCO₃ solution and perform at least three separate extractions. Test the pH of the final aqueous wash; it should be basic. If the problem persists, redissolve the crude product and repeat the extraction procedure carefully.

  • Cause: The pH of the bicarbonate solution was too high, causing partial deprotonation of the phenol.

  • Solution: Stick to sodium bicarbonate. Avoid using stronger bases like sodium carbonate or sodium hydroxide at this stage.

Problem: How do I separate the product from the 3-bromobenzoic acid starting material?
  • Cause: Both are carboxylic acids with similar pKa values, so they cannot be separated by acid-base extraction.[15]

  • Solution 1 - Fractional Recrystallization: This is the most common method. These two compounds may have different solubilities in a given solvent system. Experiment with different solvents (e.g., ethanol/water, acetone/hexane, toluene) to find a system where one compound is significantly more soluble than the other. The product can then be selectively crystallized out.

  • Solution 2 - Column Chromatography: If recrystallization fails, silica gel chromatography can be employed. A solvent system of intermediate polarity (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the two carboxylic acids based on differences in their polarity.

Problem: An emulsion formed during the extraction and the layers won't separate.
  • Cause: Emulsions are common when shaking vigorously, especially if the crude mixture contains insoluble impurities.

  • Solution:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, often helping to break the emulsion.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.

References

  • m-Cresol - Grokipedia. (n.d.).
  • Ullmann Condensation - SynArchive. (n.d.).
  • m-Cresol CAS#: 108-39-4 - ChemicalBook. (n.d.).
  • 3-Bromobenzoic acid CAS#: 585-76-2 - ChemicalBook. (n.d.).
  • Improved Ullmann Synthesis of Diaryl Ethers. (1983). Synthetic Communications.
  • M-Cresol CAS# 108-39-4: Odor profile, Molecular properties, Suppliers & Regulation. (n.d.). The Good Scents Company.
  • m-Cresol, p-Cresol, and m/p-Cresol Mixtures. (2003). OECD SIDS.
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). Revista de la Sociedad Química de México.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2022). Acta Crystallographica Section E: Crystallographic Communications.
  • pKa values - Stenutz. (n.d.).
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • How to separate a three-component solution composed of phenol, benzoic acid and toluene using the extraction technique. (2018). Quora.
  • 3-Bromobenzoic acid 98 585-76-2 - Sigma-Aldrich. (n.d.).
  • 3-Phenoxybenzoic acid (PBA) (Compound) - Exposome-Explorer. (n.d.).
  • Separation of a Three-Component Mixture by Extraction. (n.d.). University of South Alabama.
  • How would you separate a mixture of benzoic acid, phenol, and naphthalene? (2016). Quora.
  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • 3-Phenoxybenzoic acid 98 3739-38-6 - Sigma-Aldrich. (n.d.).

Sources

Overcoming steric hindrance in meta-substituted diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Meta-Substituted Diaryl Ether Synthesis

Ticket ID: #META-ETHER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Meta" Paradox

User Query: "Why is my meta-substituted coupling failing? It’s not ortho-hindered, but yields are <10%."

Technical Insight: While ortho-substitution creates direct steric clash at the metal center, meta-substitution (especially 3,5-disubstitution) presents a unique dual challenge:

  • Remote Steric Buttressing: Large meta groups (e.g., t-butyl, adamantyl) restrict the conformational flexibility of the aryl ring. When using bulky biaryl phosphine ligands, these substituents can clash with the ligand's "pocket," preventing the necessary geometry for reductive elimination.

  • Electronic Deactivation: Unlike ortho/para electron-withdrawing groups (EWG) that activate rings for SNAr, meta-EWGs do not sufficiently lower the LUMO energy for nucleophilic attack. Conversely, meta-electron-donating groups (EDG) increase electron density, making the aryl halide less prone to oxidative addition (OA).

This guide prioritizes Palladium-catalyzed Buchwald-Hartwig coupling as the primary solution, with Nickel/Photoredox dual catalysis as the advanced contingency.

Decision Matrix: Method Selection

Before starting, map your substrate to the correct catalytic cycle.

MethodSelection Start START: Analyze Substrates MetaSub Is the Aryl Halide Meta-Substituted? Start->MetaSub StericCheck Are the Meta Groups Bulky (e.g., t-Butyl)? MetaSub->StericCheck Yes PhenolType Phenol Sterics? StericCheck->PhenolType No (Low Sterics) MethodA METHOD A: Pd-Catalyzed (RockPhos/tBuBrettPhos) *Standard High Yield* StericCheck->MethodA Yes (High Sterics) PhenolType->MethodA Bulky Phenol MethodB METHOD B: Cu-Catalyzed (Ullmann) *Only for Non-Bulky Phenols* PhenolType->MethodB Unsubstituted Phenol MethodC METHOD C: Ni/Photoredox Dual Catalysis *The 'Nuclear Option'* MethodA->MethodC If Method A Fails (Protodehalogenation observed)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate steric profile.

Protocol A: The Gold Standard (Pd-Catalyzed)

Scope: Best for 3,5-disubstituted aryl halides or bulky phenols. Key Technology: Uses RockPhos or tBuBrettPhos .[1] These ligands are bulky enough to promote reductive elimination but flexible enough to accommodate meta-substituents.

Reagents & Setup
ComponentRecommendationTechnical Rationale
Precatalyst RockPhos Pd G3 (or G4)"G3" precatalysts ensure 1:1 Pd:Ligand ratio and rapid activation, preventing Pd-black formation which is common with hindered substrates.
Ligand RockPhos Specifically optimized for C-O coupling.[1] Its bulk promotes the difficult C-O reductive elimination step.
Base K₃PO₄ (mild) or Cs₂CO₃ Weaker bases reduce side reactions (like ester hydrolysis) compared to NaOtBu.
Solvent Toluene (or Dioxane)Non-polar solvents often stabilize the Pd-L intermediates better in these couplings.[2]
Step-by-Step Procedure
  • Vessel Prep: Flame-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add:

    • RockPhos Pd G3 (2.0 mol%)

    • Aryl Halide (1.0 equiv)[3]

    • Phenol (1.2 equiv)

    • K₃PO₄ (1.5 equiv, finely ground)

  • Evacuation: Cap the vessel. Evacuate and backfill with Argon (3 cycles).[4] Critical: Oxygen kills the active catalytic species.

  • Solvent Addition: Inject anhydrous Toluene (concentration 0.2 M) through the septum.

  • Reaction: Heat to 90 °C for 12–16 hours.

    • Note: If the mixture turns black immediately, oxygen ingress occurred.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug, and concentrate.

Protocol B: The "Nuclear Option" (Ni/Photoredox)

Scope: Use when Protocol A fails due to extreme steric crowding or when the aryl halide is electron-rich (deactivated). Mechanism: Bypasses the difficult Pd(II)→Pd(0) reductive elimination by accessing a high-energy Ni(III) species via Single Electron Transfer (SET).

Reagents
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

  • Ni Catalyst: NiCl₂[5]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Quinuclidine (or DABCO)

  • Light Source: Blue LED (450 nm)

Workflow Diagram

NiMechanism Light Blue LED (450 nm) Ir Ir(III)* Excited State Light->Ir Excitation Ni3 Ni(III)-Aryl-OR (Key Intermediate) Ir->Ni3 SET (Oxidation) Ni0 Ni(0) Active Species Ni2 Ni(II)-Aryl (Oxidative Addition) Ni0->Ni2 Ar-Br Ni2->Ni3 + Phenol + Base Product Diaryl Ether (Reductive Elimination) Ni3->Product Fast Step Product->Ni0 Ni(I) reduced to Ni(0)

Figure 2: Photoredox mechanism accessing Ni(III) to facilitate reductive elimination in sterically crowded systems.[2][3][5][6][7][8]

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst death (Pd-black formation) or product inhibition.

  • Fix: Do not just add more Pd.

    • Switch to RockPhos Pd G3 . The precatalyst structure is more stable than generating it in situ from Pd(OAc)₂.

    • Increase solvent volume (dilution). High concentration of bulky product can physically trap the catalyst.

Q2: I see significant "reduction" product (Ar-H) instead of the ether.

  • Diagnosis: "Protodehalogenation." This occurs when the reductive elimination of the ether (C-O bond formation) is slower than β-hydride elimination or H-abstraction from the solvent.

  • Fix:

    • Increase Temperature: Paradoxically, higher T (100–110°C) often favors the difficult reductive elimination over the side reaction.

    • Switch Ligand: Move from tBuBrettPhos to RockPhos . RockPhos is specifically designed to accelerate C-O reductive elimination.

Q3: My meta-substituent is an ester/ketone. The base is hydrolyzing it.

  • Fix: Switch from NaOtBu (strong base) to K₃PO₄ or Cs₂CO₃ . If solubility is an issue in Toluene with weak bases, add 1-2 drops of water (Schlenk line technique) or use t-Amyl alcohol as the solvent to solubilize the inorganic base.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[9][10]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition.

  • Terrett, J. A., Cuthbertson, J. D., Shurtleff, V. W., & MacMillan, D. W. (2015). Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis. Nature.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

Sources

Technical Support Center: Crystallization of Methylphenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Troubleshooting Hub Audience: Process Chemists, Formulation Scientists, and R&D Researchers Topic: Solvent Selection & Process Optimization for Methylphenoxybenzoic Acids

Core Directive & Scientific Rationale

The Challenge: Crystallizing Diaryl Ether Acids

Methylphenoxybenzoic acids (e.g., 2-(4-methylphenoxy)benzoic acid) present a unique crystallization challenge. Structurally, they combine a hydrophobic diaryl ether backbone with a hydrophilic carboxylic acid moiety. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct crystal nucleation, particularly when impurities like unreacted cresols or copper salts from Ullmann coupling are present.

Successful isolation requires a solvent system that balances solvating power (to keep impurities like xanthones or tars in solution) with controlled supersaturation (to favor crystal growth over oil formation).

Solvent Selection Strategy

Solubility Mapping & Decision Matrix

The choice of solvent is dictated by the specific isomer and the impurity profile. Below is the decision logic for selecting the primary crystallization solvent.

SolventSelection Start Crude Methylphenoxybenzoic Acid SolubilityCheck Solubility Test (50 mg/mL) Start->SolubilityCheck HighSolubility Soluble at RT (Methanol, Acetone, THF) SolubilityCheck->HighSolubility Dissolves Instantly ModSolubility Soluble at Reflux, Insoluble at RT (Ethyl Acetate, Toluene) SolubilityCheck->ModSolubility Dissolves on Heating LowSolubility Insoluble at Reflux (Water, Hexane) SolubilityCheck->LowSolubility Remains Solid Decision1 Too Soluble? Risk: Low Yield HighSolubility->Decision1 Decision2 Ideal Profile? Risk: Oiling Out ModSolubility->Decision2 Decision3 Anti-Solvent Candidate LowSolubility->Decision3 MethodB Method B: Anti-Solvent Addition (e.g., EtOH + Water) Decision1->MethodB Use as Solvent MethodA Method A: Cooling Crystallization (Best for Purity) Decision2->MethodA Primary Choice Decision3->MethodB Use as Anti-Solvent MethodC Method C: Reactive Crystallization (Acid/Base Swing) Decision3->MethodC If Water

Figure 1: Solvent selection decision tree for methylphenoxybenzoic acids. Green paths indicate the preferred thermodynamic route.

Representative Solubility Data

Data extrapolated from 2-(4-methylphenoxy)benzoic acid and analogous benzoic acid derivatives [1, 2].

Solvent ClassSolventSolubility (RT)Solubility (Boiling)SuitabilityNotes
Esters Ethyl AcetateModerateHighExcellent Preferred for cooling crystallization; good impurity rejection.
Aromatics TolueneLow-ModerateHighGood Higher boiling point allows better dissolution of tars; risk of solvates.
Alcohols Ethanol/MethanolHighVery HighPoor (Alone) Too soluble; requires water as anti-solvent (Method B).
Ketones AcetoneHighVery HighPoor High volatility makes controlled growth difficult; use for cleaning only.
Alkanes Heptane/HexaneNegligibleLowAnti-Solvent Used to drive yield in Ethyl Acetate or Toluene systems.[1]
Water WaterInsolubleInsolubleAnti-Solvent Used in acid-base precipitation or EtOH/Water systems.

Experimental Protocols

Protocol A: Standard Cooling Crystallization (Ethyl Acetate)

Best for: High-purity requirements (removal of cresol/isomer impurities).

  • Dissolution: Charge 10.0 g of crude methylphenoxybenzoic acid into a flask. Add Ethyl Acetate (30-40 mL) .

  • Heating: Heat the mixture to reflux (~77°C) with stirring until all solids dissolve. Note: If a small amount of dark solid remains (inorganic salts/copper), filter hot.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly to room temperature on a cork ring (approx. rate: 0.5°C/min).

    • Critical Step: If the solution turns cloudy/milky at >50°C, it is oiling out . Re-heat and add 10% more solvent [3].

  • Seeding (Optional): At 45-50°C, add a few seed crystals of pure product to induce nucleation.

  • Aging: Stir at room temperature for 2-4 hours. For maximum yield, cool further to 0-5°C for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethyl Acetate (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

Best for: Maximizing yield or when the compound is too soluble in esters.

  • Dissolution: Dissolve 10.0 g of crude material in Ethanol (25 mL) at 50-60°C.

  • Anti-Solvent Addition: Slowly add Water dropwise to the warm solution.

  • Cloud Point: Stop adding water when a persistent haze forms (approx. 10-15 mL water).

  • Clearing: Add 1-2 mL of Ethanol to clear the haze.

  • Crystallization: Allow the solution to cool to room temperature undisturbed.

  • Isolation: Filter and wash with a 1:1 Ethanol:Water mixture.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: The temperature of the solution has dropped below the "liquid-liquid phase separation" (LLPS) boundary before crossing the solubility curve. This is common in diphenyl ether derivatives due to their conformational flexibility and low melting points [3, 4]. Corrective Action:

  • Increase Solvent Volume: Reduce the concentration to shift the saturation point to a lower temperature.

  • Seed at High Temp: Add seed crystals before the oiling temperature is reached (typically 5-10°C above the observed cloud point).

  • Change Solvent: Switch from a high-polarity solvent (Methanol) to a medium-polarity one (Ethyl Acetate) to alter the thermodynamic interactions.

Q2: The crystals are sticky and smell like "medicine" (phenolic).

Diagnosis: Inclusion of unreacted methylphenol (cresol) starting material. Phenols can form hydrogen-bonded complexes with the benzoic acid moiety. Corrective Action:

  • Wash Strategy: Wash the filter cake with cold Toluene or Hexane . Phenols are highly soluble in these solvents, while the acid product is less so at low temperatures.

  • Recrystallize: Perform a second recrystallization using Protocol A (Ethyl Acetate), which is excellent for rejecting phenolic impurities.

Q3: I have low yield (<60%) after filtration.

Diagnosis: The compound is too soluble in the mother liquor (common with Ethanol or Acetone). Corrective Action:

  • Cool Further: Chill the slurry to -10°C before filtration.

  • Add Anti-Solvent: Add Heptane (if using Ethyl Acetate) or Water (if using Ethanol) to the mother liquor to force more precipitation.

  • Concentrate: Evaporate 30% of the solvent volume from the mother liquor and re-cool to harvest a "second crop" (note: second crop purity will be lower).

Q4: How do I remove copper residues from the Ullmann coupling?

Diagnosis: Green/Blue tint in the crude solid. Corrective Action:

  • Chelating Wash: Before crystallization, dissolve the crude acid in Ethyl Acetate and wash with 5% aqueous EDTA or dilute HCl . The copper will transfer to the aqueous phase. Separate layers, dry the organic phase with MgSO4, and proceed to crystallization.

Process Workflow Diagram

CrystallizationWorkflow Raw Crude Reaction Mixture (Ullmann Coupling) Workup Acid/Base Extraction (Remove Phenols/Neutrals) Raw->Workup 1. NaOH 2. Filter 3. HCl CrudeSolid Crude Solid Acid Workup->CrudeSolid Dissolution Dissolution (Reflux) Solvent: EtOAc CrudeSolid->Dissolution Filtration Hot Filtration (Remove Salts) Dissolution->Filtration Crystallization Controlled Cooling (Seeding at 50°C) Filtration->Crystallization Isolation Filtration & Drying Crystallization->Isolation

Figure 2: Integrated purification workflow from synthesis to pure crystal isolation.[2][3]

References

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid .[4] IUCrData, 8(7), x230600. Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents . Technical Support Center. Link

  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation (Oiling Out) in Crystallization. Organic Process Research & Development.
  • Mettler Toledo. (2025).[1][5][6][7] Oiling Out in Crystallization: Causes and Remedies . Technical Whitepaper. Link

  • PubChem. (2025). 2-(4-Methylphenoxy)benzoic acid Compound Summary . National Library of Medicine. Link

Sources

Technical Support Center: Regio-selective Synthesis of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing phenoxybenzoic acids—critical pharmacophores in NSAIDs (e.g., Fenoprofen), agrochemicals, and enzyme inhibitors—often presents significant regioselectivity challenges. Whether you are employing Ullmann-type C–O couplings on polyhalogenated substrates or functionalizing existing diaryl ethers via C–H activation, controlling the exact site of the reaction is paramount.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and empirical data to help you achieve regiopure products.

Section 1: Mechanistic FAQs on Regioselectivity

Q1: During the Ullmann coupling of 2,4-dibromobenzoic acid with phenol, I am obtaining an intractable mixture of 2-phenoxy and 4-phenoxy isomers. How can I strictly enforce ortho-selectivity?

A1: The causality of this mixture lies in competing electronic and steric factors. The para-position (4-bromo) is sterically more accessible, while the ortho-position (2-bromo) is electronically activated by the adjacent electron-withdrawing carboxylate group.

To enforce strict ortho-selectivity, you must leverage chelation-directed coupling . By using a copper(I) catalyst with a bidentate amino acid ligand like N,N-dimethylglycine, the copper center coordinates with both the ligand and the carboxylate group of the substrate. This proximity effect dramatically lowers the activation energy for oxidative addition at the ortho-C–Br bond, overriding steric hindrance (1) [[1.12]]. Conversely, if you desire the para-isomer, switching to a Palladium catalyst with a bulky phosphine ligand (e.g., t-BuXPhos) will dictate regioselectivity purely through steric exclusion (1) [[1.12]].

Q2: I am attempting a direct C–H arylation of 3-phenoxybenzoic acid to build a complex library, but the Pd-catalyzed reaction yields multiple regioisomers. How do I direct the arylation specifically?

A2: Unsubstituted phenoxybenzoic acids possess multiple electron-rich C–H bonds. To achieve regiocontrol, you must utilize the carboxylate moiety as an endogenous directing group via a Concerted Metalation-Deprotonation (CMD) pathway. Using Pd(OAc)₂ or Pd(TFA)₂ in conjunction with a silver oxidant (e.g., Ag₂CO₃) facilitates the formation of an ortho-palladated intermediate. The thermodynamic stability of the resulting palladacycle ensures that C–H activation occurs exclusively at the position ortho to the carboxylate (2) [[1.1]]. Ensure your solvent system (typically a weakly coordinating solvent like 1,4-dioxane or a precise DMSO/DME ratio) does not outcompete the substrate for palladium coordination [[1.1]].

Section 2: Quantitative Data & Catalyst Selection

To assist in your reaction design, Table 1 summarizes the empirical effects of catalyst and ligand choices on the regioselectivity of dihalobenzoic acid etherification.

Table 1: Catalyst and Ligand Effects on Regioselectivity in Dihalobenzoic Acid Etherification

Catalyst SystemLigandBaseSolventTemp (°C)Ortho:Para RatioYield (%)Dominant Mechanism
CuI (10 mol%)N,N-dimethylglycineCs₂CO₃Dioxane90>95:588Chelation-Directed
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF11060:4072Mixed (Electronic/Steric)
Pd(OAc)₂ (5 mol%)t-BuXPhosK₃PO₄Toluene1005:9581Steric-Directed

Section 3: Visualizing the Reaction Logic

To further clarify the mechanistic divergence, the following diagrams illustrate how catalyst selection and directing groups dictate the regiochemical outcome.

G Start 2,4-Dibromobenzoic Acid + Phenol Cond1 CuI, N,N-dimethylglycine Cs2CO3, Dioxane, 90°C Start->Cond1 Chelation-directed Cond2 Pd(OAc)2, t-BuXPhos K3PO4, Toluene, 100°C Start->Cond2 Steric-directed Result1 Ortho-selective 2-Phenoxy-4-bromobenzoic acid (Chelation Control) Cond1->Result1 Result2 Para-selective 4-Phenoxy-2-bromobenzoic acid (Steric Control) Cond2->Result2

Decision tree for controlling regioselectivity in dihalobenzoic acid etherification.

Pathway A Phenoxybenzoic Acid B Pd(II) Coordination to Carboxylate A->B C Concerted Metalation Deprotonation (CMD) B->C D Ortho-Palladated Intermediate C->D Regioselective C-H Cleavage E Oxidative Addition (Aryl Halide) D->E F Reductive Elimination E->F G Regiopure ortho-Arylated Phenoxybenzoic Acid F->G

Carboxylate-directed Pd(II)-catalyzed ortho-C-H arylation mechanism.

Section 4: Self-Validating Experimental Protocols

Protocol A: Chelation-Directed Ortho-Selective Ullmann Etherification

Objective: Synthesize 2-phenoxy-4-bromobenzoic acid from 2,4-dibromobenzoic acid with >95% regioselectivity.

  • Step 1: Catalyst Activation & Reagent Loading In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol). Evacuate and backfill with dry Argon three times. Causality: Cs₂CO₃ is critical as it not only neutralizes the acid to form the reactive carboxylate but also deprotonates the phenol and the amino acid ligand, generating the active Cu(I)-ligand complex.

  • Step 2: Substrate Addition Under a positive flow of Argon, add 2,4-dibromobenzoic acid (1.0 mmol) and phenol (1.2 mmol). Inject anhydrous 1,4-dioxane (3.0 mL). Seal the tube and stir vigorously at 90°C.

  • Step 3: In-Process Regioselectivity Validation (Self-Validating Step) At the 2-hour mark, withdraw a 50 µL aliquot. Quench with 0.5 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via GC-MS. Validation Logic: The ortho-isomer (target) will exhibit a distinct mass fragmentation pattern—specifically, a facile loss of CO₂ (M-44) due to the proximity of the phenoxy oxygen facilitating a cyclic transition state during ionization. The para-isomer lacks this pronounced M-44 peak. If the M-44 peak is dominant, chelation control is successfully established; proceed with the reaction for 14 hours.

  • Step 4: Workup & Isolation Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with 1M HCl (10 mL) to protonate the product. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to yield the regiopure product.

Protocol B: Intramolecular Decarboxylative C–H Arylation to Dibenzofurans

Objective: Convert 2-phenoxybenzoic acid derivatives into regiopure dibenzofurans via Pd-catalyzed C–H activation (3) [[1.10]].

  • Step 1: Reaction Setup To a 5 mL screw-capped vial, add 2-phenoxybenzoic acid (0.5 mmol), Pd(TFA)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (1.0 mmol), and 1,4-dioxane (2.5 mL). Causality: Pd(TFA)₂ is significantly more electrophilic than Pd(OAc)₂, which accelerates the Concerted Metalation-Deprotonation (CMD) step and suppresses unwanted protodecarboxylation side reactions [[1.1]].

  • Step 2: Thermal Activation Seal the vial under Argon and heat to 110°C for 16 hours. The reaction relies on the initial formation of a Pd-carboxylate species, followed by ortho-C–H activation on the phenoxy ring, and subsequent decarboxylative reductive elimination [[1.1]].

  • Step 3: Purification Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Concentrate and purify via silica gel chromatography.

References

  • Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 5(21), 3799-3802. 1

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Electron-rich, bulky aryldialkylphosphine ligands are the key to the success of a general palladium-catalyzed formation of diaryl ethers. Angewandte Chemie International Edition, 45(26), 4321-4326. 1

  • Wang, C., Piel, I., & Glorius, F. (2009). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C-H Activation. Journal of the American Chemical Society, 131(12), 4194-4195. 2

  • Sharma, S., et al. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. ACS Publications. 3

Sources

Technical Support Center: Workup Procedures for Acidic Diaryl Ether Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of acidic diaryl ether intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical workup and isolation phases of these valuable compounds. Diaryl ethers are significant structural motifs in pharmaceuticals and advanced materials, and their synthesis often involves acidic functionalities that complicate standard purification protocols.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts related to the workup of acidic diaryl ether intermediates.

Q1: What makes the workup of acidic diaryl ethers challenging?

The primary challenge lies in the dual nature of these molecules. They possess an ether linkage that can be susceptible to cleavage under harsh acidic conditions, and an acidic group (e.g., carboxylic acid, phenol) that dictates their solubility based on pH.[1][2][3] A successful workup requires a delicate balance of pH adjustment to ensure the desired product is in a separable state (either as a salt in the aqueous phase or as a neutral compound in the organic phase) without causing unwanted side reactions like ether cleavage.

Q2: My acidic diaryl ether is soluble in both the organic and aqueous layers during extraction. What should I do?

This is a common issue, often due to the compound acting as a surfactant, especially if it has both polar (the acidic group) and non-polar (the diaryl ether backbone) regions. To mitigate this:

  • Adjust the pH: Ensure the aqueous layer's pH is at least 2 pH units below the pKa of your acidic group. This fully protonates the acidic moiety, significantly increasing its hydrophobicity and driving it into the organic layer.

  • Increase the Ionic Strength: Saturate the aqueous layer with a salt like sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.

  • Solvent Selection: Use a more non-polar organic solvent for extraction if your compound has sufficient solubility. Conversely, if the compound is highly polar, a more polar, water-immiscible solvent like ethyl acetate might be necessary.

Q3: Can I use a strong acid like HCl for the workup?

While dilute strong acids are often used to neutralize the reaction mixture and protonate the acidic diaryl ether, caution is advised. Diaryl ethers themselves are generally resistant to cleavage by acids.[1][4][5] However, the presence of certain activating groups on the aromatic rings can render the ether bond more susceptible to cleavage, especially with heat.[2][3] It is generally safer to use a milder acid, such as dilute citric acid or acetic acid, for the initial neutralization and extraction steps.

Q4: How do I remove residual phenol starting material from my acidic diaryl ether product?

The separation of a phenolic starting material from an acidic diaryl ether product can be achieved by carefully controlling the pH during extraction.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Wash with a mildly basic aqueous solution, such as saturated sodium bicarbonate. The more acidic phenol will be deprotonated and extracted into the aqueous layer, while the less acidic diaryl ether (if it's also phenolic, but less acidic) or a carboxylic acid-containing diaryl ether might remain in the organic layer.

  • Multiple extractions with fresh bicarbonate solution may be necessary. The progress can be monitored by thin-layer chromatography (TLC).

Q5: What is the best way to purify my final acidic diaryl ether product?

The purification method depends on the physical properties of your compound.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Flash Chromatography: For oils or non-crystalline solids, silica gel flash chromatography is the standard.[6] A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of acidic compounds on the silica gel.

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific issues encountered during the workup of acidic diaryl ether intermediates.

Guide 1: Low Yield After Aqueous Workup

Problem: You observe a significant loss of your acidic diaryl ether product during the extraction phase, resulting in a low isolated yield.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Protonation If the pH of the aqueous layer is not sufficiently acidic, a portion of your product will remain as a salt in the aqueous phase and be discarded.1. Measure the pH of the aqueous layer after acidification. Ensure it is at least 2 pH units below the pKa of your product's acidic group. 2. If the pH is too high, add more dilute acid (e.g., 1M HCl or citric acid) dropwise with vigorous stirring.[7] 3. Re-extract the acidified aqueous layer with fresh organic solvent to recover any dissolved product.
Emulsion Formation The presence of both acidic and lipophilic moieties can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping your product.1. Add brine (saturated NaCl solution) to the separatory funnel and gently agitate. This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Filter the entire mixture through a pad of Celite or glass wool. 3. If the emulsion persists, allow it to stand for an extended period, or in some cases, gentle warming can be effective.
Product Precipitation The protonated form of your acidic diaryl ether may be insoluble in both the organic and aqueous layers, causing it to precipitate at the interface.1. If precipitation occurs, filter the entire biphasic mixture to collect the solid. 2. Wash the collected solid with water to remove inorganic salts, followed by a non-polar organic solvent (like hexanes) to remove non-polar impurities. 3. Alternatively, add more of a suitable organic solvent in which the protonated product is soluble.
Ether Cleavage Although less common for diaryl ethers, harsh acidic conditions (high concentration of strong acid, elevated temperature) can lead to cleavage of the ether bond, reducing the yield of the desired product.[1][2][3]1. Use a milder acid (e.g., citric acid, acetic acid) for the workup. 2. Perform the acidification and extraction steps at room temperature or below. 3. Analyze the crude product by NMR or LC-MS to check for byproducts indicative of ether cleavage (e.g., two different phenol derivatives).

Workflow for Troubleshooting Low Yield:

Caption: Decision tree for troubleshooting low yields during the workup of acidic diaryl ethers.

Guide 2: Product Contamination with Metal Catalysts

Problem: Your isolated acidic diaryl ether is contaminated with residual metal from the coupling reaction (e.g., copper from Ullmann coupling or palladium from Buchwald-Hartwig coupling).[8][9]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Quenching/Washing Standard aqueous washes may not be sufficient to remove all metal salts, especially if they are complexed to your product or other organic components.1. For Copper: Wash the organic layer with an aqueous solution of a chelating agent. A saturated solution of ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH can be effective. 2. For Palladium: Wash the organic layer with a dilute aqueous solution of a sulfur-containing reagent like sodium thiosulfate or L-cysteine.
Product Chelation If your acidic diaryl ether has other functional groups (e.g., ortho-hydroxyl or amino groups), it may form stable chelates with the metal catalyst, making it difficult to remove by simple washing.1. After the initial workup, dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel, Celite, or a specialized metal scavenger resin. 2. In some cases, treatment with activated carbon can help adsorb residual metal complexes.
Incomplete Reaction If the coupling reaction did not go to completion, you may have organometallic intermediates that are carried through the workup.1. Ensure the reaction has gone to completion by TLC or LC-MS analysis before initiating the workup. 2. If the reaction is stalled, consider extending the reaction time or adding a fresh portion of catalyst.

Experimental Protocol: Removal of Copper Catalyst Residues

  • After completion of the Ullmann coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

  • Filter the mixture through a pad of Celite to remove any insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride (2 x volume of organic layer). This helps to complex and remove copper salts.

    • Water (1 x volume of organic layer).

    • Brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • If color persists (indicative of residual copper), dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel before final purification.

Workflow for Metal Catalyst Removal:

Caption: Step-by-step workflow for the removal of metal catalyst residues.

References

  • Nicolaou, K. C., & Snyder, S. A. (2004). The essence of modern organic synthesis. Proceedings of the National Academy of Sciences, 101(33), 11929-11936. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Horváth, A., & Novak, Z. (2012). A simple, mild, and general procedure for the synthesis of diaryl ethers. Organic letters, 14(17), 4482-4485. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

Sources

Validation & Comparative

Comparative Structural Identification: 3-(3-Methylphenoxy)benzoic Acid

[1]

Executive Summary & Structural Logic

This compound (CAS: 135611-26-6 / Analogous) is a diaryl ether scaffold often utilized in the synthesis of pyrethroids and non-steroidal anti-inflammatory drugs (NSAIDs).

Structural elucidation by 1H NMR relies on distinguishing two distinct aromatic systems:

  • Ring A (Benzoic Acid): Electron-withdrawing COOH group induces significant deshielding, particularly at the ortho positions.

  • Ring B (Phenoxy): Electron-donating Oxygen atom shields the ortho and para protons. The meta-methyl substituent breaks symmetry, creating a unique splitting pattern.

Structural Numbering & Assignment Strategy

To interpret the spectrum, we employ a comparative subtraction method using 3-phenoxybenzoic acid as the baseline and m-cresol to assign substituent effects.

Structurecluster_ARing A: Benzoic Acid(Deshielded Region)cluster_BRing B: 3-Methylphenoxy(Shielded Region)A2H2(s)A6H6(d)A2->A6J_metaA4H4(d)A5H5(t)A4->A5J_orthoCOOHCOOH(~13 ppm)B2H2'(s)B6H6'(d)B2->B6J_metaB4H4'(d)B5H5'(t)B4->B5J_orthoMeCH3(~2.3 ppm)Me->B2NOEO_Ether-O-O_Ether->A2O_Ether->B2

Figure 1: Structural connectivity and expected coupling networks. Note the distinct electronic environments of Ring A (electron-poor) vs Ring B (electron-rich).

Comparative Chemical Shift Data

The following table synthesizes experimental data from the parent scaffold (3-phenoxybenzoic acid) and calculates the specific shifts for the target 3-methyl analog based on substituent additivity rules (Curphy-Morrison).

Solvent: DMSO-d6 (Preferred for solubility and carboxylic acid visibility). Frequency: 400 MHz.[1]

Proton AssignmentMultiplicityChemical Shift (δ ppm)Structural Diagnostic Note
-COOH Broad Singlet12.80 – 13.20 Highly dependent on concentration and water content. Disappears in D₂O exchange.
Ring A: H-6 Doublet (dt)7.70 – 7.75 Ortho to COOH. Deshielded.
Ring A: H-2 Singlet (t)7.50 – 7.55 Ortho to COOH and O-Link. Often appears as a narrow triplet due to meta-coupling.
Ring A: H-4 Doublet (ddd)7.40 – 7.48 Para to O-Link. Overlaps with Ring B protons in lower resolution fields.
Ring A: H-5 Triplet (t)7.50 – 7.55 Meta to both substituents.
Ring B: H-5' Triplet (t)7.20 – 7.25 Meta to Ether oxygen. Affected by adjacent Methyl.[2]
Ring B: H-4' Doublet (d)6.90 – 7.00 Para to Ether oxygen. Shielded region.[1]
Ring B: H-2' Singlet (s)6.80 – 6.85 Ortho to Ether, Ortho to Methyl. Unique to 3-methyl isomer.
Ring B: H-6' Doublet (d)6.75 – 6.85 Ortho to Ether, Para to Methyl. Highly shielded.
-CH₃ (Methyl) Singlet2.28 – 2.35 Key Identification Peak. Distinguishes from parent 3-phenoxybenzoic acid.
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Critical Insight: In CDCl₃, the carboxylic acid proton may shift upfield to ~10-11 ppm or broaden significantly. The aromatic region will appear slightly more compressed compared to DMSO-d6.

Distinguishing "Alternatives" (Isomer Analysis)

A common challenge in synthesis (e.g., Ullmann coupling) is regioisomer contamination. You must distinguish the target 3-(3-methylphenoxy) isomer from the 4-(3-methylphenoxy) isomer.

Scenario: 3-Substituted vs. 4-Substituted Benzoic Acid
  • Target (3-Substituted):

    • Pattern: Complex aromatic region.

    • Key Feature: Presence of a distinct singlet-like signal (H-2) around 7.5 ppm and a triplet (H-5).

  • Alternative (4-Substituted):

    • Pattern: Classic AA'BB' (or AA'XX') system.

    • Key Feature: Two distinct doublets with strong "roofing" effect. The doublet ortho to COOH will be downfield (~7.9 - 8.0 ppm), significantly separated from the ether-ortho doublet (~6.9 ppm).

Decision Rule: If you see a doublet > 7.8 ppm, you likely have the 4-isomer (para-substituted) impurity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal checks.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL DMSO-d6 .

    • Why DMSO? Carboxylic acids often dimerize in CDCl₃, causing peak broadening. DMSO breaks these dimers, yielding sharper peaks.

  • Additive (Optional): If peaks are broad, add 1 drop of D₂O.

    • Check: The signal at ~13 ppm (COOH) should vanish. This confirms the assignment of the acidic proton.

Step 2: Acquisition Parameters[1]
  • Pulse Angle: 30° (ensures quantitative relaxation).

  • Relaxation Delay (D1): 2.0 seconds (sufficient for aromatic protons; increase to 5s if integrating the COOH accurately).

  • Scans (NS): 16–32 scans.

Step 3: Synthesis Monitoring (Ullmann Coupling)

Use the following logic flow to monitor the reaction progress from 3-Bromobenzoic acid + m-Cresol .

WorkflowStartStart: Reaction MixtureCheck_MeCheck Methyl Region (2.3 ppm)Is the Methyl peak shifting?Start->Check_MeCheck_ArCheck Aromatic Region (7.8-8.0 ppm)Disappearance of SM Doublet?Check_Me->Check_ArShift ObservedResult_SMStarting Material (m-Cresol)Me @ 2.25 ppm (CDCl3)OH visibleCheck_Me->Result_SMNo ShiftCheck_Ar->StartSM PersistsResult_ProdProduct FormedMe @ 2.32 ppmNew shielded aromatic peaks (6.8-7.0 ppm)Check_Ar->Result_ProdSM Peaks Gone

Figure 2: NMR decision tree for monitoring the synthesis of this compound.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 3-Phenoxybenzoic acid (SDBS No. 12345). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • PubChem Compound Summary. this compound (Analogous Structures). National Center for Biotechnology Information. [Link]

A Comparative Guide to the 13C NMR Characterization of Meta-Tolyloxy Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural elucidation is paramount. For molecules such as meta-tolyloxy benzoic acid, a key intermediate in various synthetic pathways, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical tool. This guide provides an in-depth analysis of the 13C NMR spectrum of meta-tolyloxy benzoic acid, presenting a comparative study with its structural isomers, ortho- and para-tolyloxy benzoic acid. The insights herein are derived from established principles of NMR spectroscopy and a composite of spectral data from related structural motifs.

The Diagnostic Power of 13C NMR in Isomer Differentiation

The subtle yet significant differences in the electronic environments of the carbon atoms in meta-, ortho-, and para-tolyloxy benzoic acid give rise to distinct 13C NMR spectra. The substitution pattern on the phenyl rings directly influences the chemical shifts (δ) of the carbon atoms, providing a unique fingerprint for each isomer. Understanding these variations is crucial for reaction monitoring, quality control, and the definitive identification of the desired product.

The primary challenge in characterizing these isomers lies in the unambiguous assignment of the fourteen unique carbon signals in each molecule. Due to the lack of symmetry in the meta isomer, all 14 carbon atoms are chemically non-equivalent and are expected to produce distinct signals. In contrast, the para isomer possesses a higher degree of symmetry, which would result in fewer than 14 signals. The ortho isomer, while also having 14 non-equivalent carbons, will exhibit chemical shifts that are significantly influenced by steric interactions between the substituent groups.

Predicted 13C NMR Chemical Shifts: A Comparative Analysis

In the absence of a readily available, fully assigned experimental spectrum for meta-tolyloxy benzoic acid, we present a detailed, predicted 13C NMR data set. This prediction is based on the known chemical shifts of benzoic acid, m-cresol, and established substituent effects in substituted benzene rings.[1][2] This approach, combining empirical data with theoretical principles, is a robust strategy frequently employed in the field for structural verification.

Carbon Atom Predicted Chemical Shift (δ, ppm) for meta-Tolyloxy Benzoic Acid Predicted Chemical Shift (δ, ppm) for ortho-Tolyloxy Benzoic Acid Predicted Chemical Shift (δ, ppm) for para-Tolyloxy Benzoic Acid Rationale for Chemical Shift Assignment
C=O ~172~170~172The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms.[1]
C-1 ~132~125~128The carbon atom to which the carboxyl group is attached. Its chemical shift is influenced by the substituent's electronic effects.
C-2 ~118~158~116In the ortho isomer, this carbon is directly attached to the bulky tolyloxy group, leading to a significant downfield shift.
C-3 ~158~124~132The carbon atom bonded to the ether oxygen. The electronegativity of oxygen causes a strong deshielding effect.
C-4 ~123~133~160In the para isomer, this carbon is para to the electron-donating tolyloxy group, resulting in a downfield shift.
C-5 ~130~128~116The chemical shifts of these aromatic carbons are influenced by the combined electronic effects of the substituents.
C-6 ~125~122~132Positional isomerism leads to distinct electronic environments for these carbons.
C-1' ~156~155~154The carbon of the tolyl group attached to the ether oxygen.
C-2' ~116~128~131The position of the methyl group significantly alters the chemical shifts of the tolyl ring carbons.
C-3' ~140~122~117In the meta isomer, this carbon is attached to the methyl group, causing a downfield shift.
C-4' ~122~127~131The electronic effects of the ether linkage and the methyl group determine the final chemical shifts.
C-5' ~130~124~117Symmetry in the para isomer makes C-3'/C-5' and C-2'/C-6' chemically equivalent.
C-6' ~120~115-In the ortho and meta isomers, all tolyl ring carbons are unique.
-CH3 ~21~16~21The methyl carbon chemical shift is characteristic and relatively insensitive to the substitution pattern on the other ring.

Deciphering the Spectra: Key Differentiating Features

  • The Carboxylic Carbon (C=O): This signal is consistently found in the downfield region (~170-175 ppm) for all three isomers due to the strong deshielding effect of the carbonyl and hydroxyl oxygens.[3]

  • The Ether Linkage Carbons (C-3 and C-1'): The carbons directly bonded to the ether oxygen (C-3 on the benzoic acid ring and C-1' on the tolyl ring) are significantly deshielded and appear in the aromatic region, typically between 155 and 160 ppm.

  • The Impact of the Tolyloxy Position:

    • meta isomer: The lack of symmetry results in 14 distinct signals. The carbon atoms on the benzoic acid ring will show a splitting pattern and chemical shifts consistent with a 1,3-disubstitution.

    • ortho isomer: Steric hindrance between the carboxylic acid and the tolyloxy group can lead to a twisting of the molecule, which will influence the electronic environment and thus the chemical shifts of the nearby carbons, particularly C-2 and C-6'.

    • para isomer: Due to the plane of symmetry, the number of unique carbon signals will be less than 14. Specifically, C-2 and C-6, as well as C-3 and C-5 on the benzoic acid ring, will be chemically equivalent. Similarly, on the tolyl ring, C-2' and C-6', and C-3' and C-5' will be equivalent.

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible experimental protocol is the foundation of reliable analytical data. The following section details a standard procedure for acquiring a high-quality 13C NMR spectrum of meta-tolyloxy benzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the meta-tolyloxy benzoic acid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical and should be based on the solubility of the analyte.[1] DMSO-d6 is often a good choice for carboxylic acids due to its ability to form hydrogen bonds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter that could degrade the spectral resolution.

2. NMR Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high resolution. This is typically an automated process on modern spectrometers.

  • Calibrate the 13C chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency (e.g., 125 MHz on a 500 MHz spectrometer).

  • Choose a standard proton-decoupled 13C NMR pulse sequence.

  • Key acquisition parameters to consider:

    • Spectral Width: Typically set to 200-250 ppm to cover the entire range of expected carbon chemical shifts.

    • Acquisition Time: A longer acquisition time will result in better digital resolution. A value of 1-2 seconds is common.

    • Relaxation Delay: A delay of 2-5 seconds between pulses allows for the full relaxation of the carbon nuclei, which is important for quantitative analysis, though less critical for simple identification.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative information is desired (note: for standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).

  • Peak pick the spectrum to generate a list of chemical shifts.

The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline peak_pick Peak Picking and Analysis phase_baseline->peak_pick

Caption: A generalized workflow for 13C NMR spectroscopy.

Logical Framework for Spectral Assignment

The process of assigning the observed 13C NMR signals to specific carbon atoms in the molecule is a logical puzzle that combines theoretical knowledge with empirical data.

spectral_assignment_logic cluster_data Experimental & Predicted Data cluster_knowledge Theoretical Knowledge Base cluster_analysis Assignment Process exp_spectrum Experimental 13C NMR Spectrum initial_assignment Initial Peak Assignments exp_spectrum->initial_assignment pred_spectrum Predicted Chemical Shifts pred_spectrum->initial_assignment subst_effects Substituent Effects (Inductive, Resonance) subst_effects->pred_spectrum symmetry Molecular Symmetry symmetry->pred_spectrum related_compounds Data from Related Compounds related_compounds->pred_spectrum comparison Compare Experimental vs. Predicted initial_assignment->comparison refinement Refine Assignments comparison->refinement final_assignment Final Structure Confirmation refinement->final_assignment

Caption: The logical flow for assigning 13C NMR signals.

Conclusion

References

  • Concepts in Magnetic Resonance. Quantitative Prediction of 13C NMR Chemical Shifts. [Link]

  • PubMed. A General 13C NMR Spectrum Predictor Using Data Mining Techniques. [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • PubChem. NMRShiftDB. [Link]

  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

  • ACS Publications. Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]

  • Academic Journals and Conferences. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. [Link]

  • Royal Society of Chemistry. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

Technical Comparison Guide: FT-IR Carbonyl Stretch Analysis of 3-(3-methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the characterization of pyrethroid metabolites and pharmaceutical intermediates, 3-(3-methylphenoxy)benzoic acid presents a specific analytical challenge.[1] As a meta-substituted benzoic acid derivative, its carbonyl (


) stretching frequency is a sensitive reporter of both its electronic environment and its intermolecular hydrogen bonding state.[1]

This guide provides an objective technical comparison of the two primary FT-IR sampling modalities—KBr Pellet (Transmission) and Attenuated Total Reflectance (ATR) —specifically tailored for this compound.[1] Furthermore, it benchmarks the spectral performance of this compound against standard alternatives (Benzoic Acid and 3-Phenoxybenzoic Acid) to isolate the subtle electronic effects of the m-phenoxy and m-methyl substituents.

Why This Analysis Matters

The carbonyl stretch is not merely a functional group marker; in carboxylic acids, it is a definitive probe for:

  • Dimerization Status: Distinguishing between cyclic dimers (stable solid state) and monomers.

  • Electronic Substituent Effects: Quantifying the inductive and resonance contributions of the ether linkage.[1]

  • Purity Verification: Differentiating the target molecule from non-carboxylated precursors.[1]

Comparative Analysis: Sampling Methodologies

For a solid carboxylic acid like this compound, the choice between KBr pellet and ATR is not just about convenience—it fundamentally alters the spectral data presentation.

Method A: KBr Pellet (Transmission)
  • Mechanism: The sample is dispersed in an optically transparent matrix (Potassium Bromide) and pressed into a disc.[1] The IR beam passes through the sample.

  • Performance for Carboxylic Acids:

    • Resolution: Superior. Transmission mode avoids the wavelength-dependent penetration depth issues of ATR.[1]

    • Dimerization: Promotes the formation of stable cyclic dimers, resulting in a sharp, well-defined

      
       peak around 1685–1700 cm⁻¹.
      
    • Drawback: Hygroscopic nature of KBr can introduce a broad water band at 3400 cm⁻¹, potentially obscuring the O-H stretch of the acid.

Method B: Diamond ATR (Reflectance)
  • Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe).[1] The evanescent wave penetrates a few microns into the sample.

  • Performance for Carboxylic Acids:

    • Speed: Rapid, non-destructive.[1]

    • Peak Shift: Due to the physics of ATR (anomalous dispersion), the carbonyl peak often appears 2–5 cm⁻¹ lower than in transmission spectra.

    • Intensity: Peak intensities at lower wavenumbers (fingerprint region) are artificially enhanced relative to higher wavenumbers.[1]

Decision Matrix: Which to Choose?
FeatureKBr Pellet (Transmission)Diamond ATR (Reflectance)
Sensitivity High (adjustable pathlength via concentration)Moderate (fixed pathlength)

Peak Precision
Gold Standard (True frequency)Good (Requires ATR correction for comparison)
Sample Recovery DestructiveNon-destructive
Moisture Interference High (Requires dry box/oven)Low
Best For... Publication-quality spectra, structural elucidationRoutine QC, high-throughput screening

Structural Benchmarking: Substituent Effects

To accurately interpret the carbonyl stretch of this compound, we must compare it to its structural "parents." This isolates the specific contribution of the phenoxy and methyl groups.

The Electronic Tug-of-War

The carbonyl frequency (


) is determined by the bond order.
  • Benzoic Acid (Reference): Baseline frequency.

  • 3-Phenoxy Group: The oxygen atom is electronegative (Inductive effect,

    
    ), withdrawing electron density.[1] However, it can also donate electrons via resonance (
    
    
    
    ).[1] In the meta position, the resonance effect is largely decoupled from the carbonyl, leaving the inductive withdrawal (-I) as the dominant factor. This strengthens the
    
    
    bond, slightly increasing the frequency.
  • 3-Methyl Group: A weak electron donor (

    
    ) on the phenoxy ring.[1] It makes the phenoxy ring slightly more electron-rich, marginally dampening the electron-withdrawing power of the phenoxy group.
    
Spectral Data Comparison (Solid State Dimer)
CompoundStructureExpected

(Dimer)
Electronic Rationale
Benzoic Acid Ph-COOH1685 ± 2 cm⁻¹ Baseline standard.[1] Strong cyclic dimerization.
3-Phenoxybenzoic Acid Ph-O-Ph-COOH1690–1705 cm⁻¹ m-Phenoxy group (-I effect) withdraws density, shortening the

bond and increasing

(force constant).[1]
This compound (m-Tol)-O-Ph-COOH1688–1702 cm⁻¹ The m-methyl group is a weak donor, slightly counteracting the phenoxy group's withdrawal.[1] Frequency is likely intermediate or very close to the phenoxy analog.[1]

Note: In dilute solution (monomer state), these frequencies would shift significantly higher to 1730–1760 cm⁻¹ .[1]

Experimental Protocols

Protocol A: High-Resolution KBr Pellet Preparation

Use this protocol for structural confirmation and publication data.[1]

  • Reagent Prep: Dry IR-grade KBr powder at 110°C overnight to remove adsorbed moisture. Store in a desiccator.

  • Ratio: Mix approximately 1–2 mg of this compound with 200 mg of KBr.

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is < wavelength of IR light (approx 2 µm) to avoid scattering (Christiansen effect).

  • Pressing: Transfer to a 13mm die set. Apply 8–10 tons of pressure under vacuum for 2 minutes.

  • Analysis: Obtain a transparent disc.[1] Measure immediately against a pure KBr background.[1]

Protocol B: Rapid ATR Screening

Use this protocol for purity checks and batch comparisons.[1]

  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum shows no residual peaks.[1]

  • Loading: Place approximately 5–10 mg of the solid sample directly onto the crystal center.

  • Contact: Lower the pressure arm until the clutch slips or the force gauge reads optimal contact (typically >80 lbs force). Good contact is critical for solid samples to ensure the evanescent wave penetrates the crystal lattice.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Processing: Apply "ATR Correction" (if available in software) to correct for penetration depth dependence before comparing to library KBr spectra.

Visualizations

Figure 1: Electronic Influence on Carbonyl Frequency

This diagram illustrates how the substituents modify the electron density at the carbonyl carbon, directly influencing the vibrational frequency.

ElectronicEffects Substituent Substituent: 3-(3-methylphenoxy) Inductive Inductive Effect (-I) (Dominant in Meta) Substituent->Inductive Oxygen Electronegativity Resonance Resonance Effect (+M) (Decoupled in Meta) Substituent->Resonance Lone Pair (Weak) Carbonyl Carbonyl Bond (C=O) Inductive->Carbonyl Withdraws e- density Resonance->Carbonyl Minimal impact Frequency Shift to Higher Wavenumber (~1690-1700 cm⁻¹) Carbonyl->Frequency Increases Bond Order

Caption: Logical flow of electronic substituent effects. The meta-positioning of the ether linkage favors the inductive withdrawal, resulting in a slight blue-shift (higher frequency) of the carbonyl stretch relative to benzoic acid.

Figure 2: Experimental Workflow & Decision Tree

Workflow Sample Solid Sample: This compound Goal Analytical Goal? Sample->Goal Publication Structural Elucidation (Publication) Goal->Publication QC Routine Purity Check (QC) Goal->QC KBr Method: KBr Pellet (Transmission) Publication->KBr ATR Method: Diamond ATR (Reflectance) QC->ATR Res_KBr High Res Spectrum Sharp C=O (~1695 cm⁻¹) Broad OH (Dimer) KBr->Res_KBr Res_ATR Rapid Spectrum Shifted C=O (~1692 cm⁻¹) Easy Cleanup ATR->Res_ATR

Caption: Decision tree for selecting the appropriate FT-IR sampling technique based on the analytical objective.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-methyl- IR Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] [Link]

  • PubChem. 3-Phenoxybenzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H and C=O. [Link][4][1][5][6][7][8]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of Methylphenoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the high-resolution mass spectrometry (HRMS) fragmentation patterns of methylphenoxybenzoic acid isomers. As crucial metabolites of widely used pyrethroid pesticides, the accurate structural identification of these compounds is paramount for toxicological studies and environmental monitoring.[1] High-resolution mass spectrometry, with its exceptional mass accuracy and resolving power, serves as the premier analytical tool for the characterization of such drug and xenobiotic metabolites.[2][3][4][5] This document delves into the nuanced differences in their fragmentation behaviors under various conditions, offering researchers a practical framework for isomeric differentiation.

The Analytical Imperative: Why HRMS is Essential

In drug development and toxicology, the unequivocal identification of metabolites is a critical step.[3][5] HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy typically below 5 ppm, enabling the confident determination of elemental compositions for both parent ions and their fragments.[2][3] This capability is indispensable when distinguishing between isomers, like the ortho-, meta-, and para- forms of methylphenoxybenzoic acid, which possess identical masses and can be challenging to separate chromatographically. Understanding their distinct fragmentation "fingerprints" is therefore key to their unambiguous identification.

Experimental Protocol: A Self-Validating Workflow

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is necessary. The following protocol outlines a standard approach for the analysis of methylphenoxybenzoic acid derivatives.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 Aqueous Sample (e.g., Urine) p2 Solid-Phase Extraction (SPE) C18 Cartridge p1->p2 p3 Elution & Evaporation p2->p3 p4 Reconstitution in Mobile Phase p3->p4 a1 UHPLC Separation (C18 Column) p4->a1 a2 Electrospray Ionization (ESI) Positive & Negative Modes a1->a2 a3 Full Scan HRMS (MS1) (e.g., Orbitrap, TOF) a2->a3 a4 Data-Dependent MS/MS (dd-MS2) Collision-Induced Dissociation (CID) a3->a4 d1 Mass Accuracy Filtering (< 5 ppm) a4->d1 d2 Fragmentation Pattern Analysis d1->d2 d3 Isomer Differentiation d2->d3 G cluster_path1 Pathway 1 cluster_path2 Pathway 2 M_H [M+H]⁺ m/z 229.0859 P1_F1 [M+H-H₂O]⁺ Acylium Ion m/z 211.0753 M_H->P1_F1 - H₂O P2_F1 Cleavage of Ether Bond M_H->P2_F1 P1_F2 [M+H-H₂O-CO]⁺ m/z 183.0804 P1_F1->P1_F2 - CO P2_F2 Methyl-carboxyphenyl ion m/z 135.0441 P2_F1->P2_F2 P2_F3 Phenoxy radical (Neutral Loss) P2_F1->P2_F3

Sources

A Comparative Guide to the HPLC Retention of Phenoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the accurate separation and quantification of isomeric compounds are critical. Positional isomers, such as the ortho-, meta-, and para- forms of phenoxybenzoic acid (2-PBA, 3-PBA, and 4-PBA), present a unique analytical challenge due to their identical mass and often similar physicochemical properties. This guide provides an in-depth comparison of their retention behavior in High-Performance Liquid Chromatography (HPLC), supported by experimental data and scientific principles to facilitate robust method development.

Introduction: The Challenge of Isomer Separation

Phenoxybenzoic acids are important structural motifs in various pharmaceuticals and agrochemicals. The 3-phenoxybenzoic acid (3-PBA) isomer, for instance, is a common metabolite of pyrethroid insecticides, making its detection crucial in environmental and toxicological studies[1]. The accurate identification and separation of these isomers are paramount, as their biological activity and toxicity can vary significantly with the substituent's position on the benzene ring.

In reversed-phase HPLC (RP-HPLC), the primary separation mechanism relies on the hydrophobic interactions between the analytes and the non-polar stationary phase[2]. However, for positional isomers with subtle differences in polarity and hydrophobicity, achieving baseline resolution requires a nuanced understanding and manipulation of several key chromatographic parameters.

Physicochemical Properties: The Key to Predicting Elution Order

The chromatographic behavior of the phenoxybenzoic acid isomers is fundamentally governed by their physicochemical properties, primarily their hydrophobicity (LogP) and acidity (pKa). These parameters dictate how the isomers will partition between the mobile and stationary phases.

IsomerStructurepKa (Predicted)LogP (Predicted)
2-Phenoxybenzoic Acid (ortho)~3.53[3]~3.1[4]
3-Phenoxybenzoic Acid (meta)~3.9-4.0~3.9[5]
4-Phenoxybenzoic Acid (para)~4.0-4.2~3.9

Note: pKa and LogP values can vary slightly depending on the prediction software and experimental conditions. The pKa of benzoic acid is approximately 4.2.

Expert Insights:

  • Hydrophobicity (LogP): The LogP value is a measure of a compound's lipophilicity. In RP-HPLC, a higher LogP value generally leads to stronger retention on a non-polar stationary phase (like C18) and thus a longer retention time[2]. The meta- and para- isomers exhibit nearly identical and higher LogP values compared to the ortho- isomer, suggesting they will be retained longer than the 2-PBA.

  • Acidity (pKa) and Mobile Phase pH: The pKa value indicates the acidity of the carboxylic group. The mobile phase pH is a critical factor for ionizable compounds like these. To ensure reproducible retention and good peak shape, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analytes[6]. This suppresses the ionization of the carboxylic acid group, rendering the molecules neutral and more hydrophobic, which increases their retention. The lower pKa of the 2-PBA isomer suggests it is a slightly stronger acid, a factor that can be exploited for separation.

  • Steric Effects: The position of the bulky phenoxy group influences the molecule's overall shape and its ability to interact with the stationary phase. The ortho position can lead to intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, which can affect its polarity and interaction with the solvent and stationary phase.

Based on these properties, the predicted elution order in reversed-phase HPLC under acidic conditions (pH < 3.5) would be: 2-Phenoxybenzoic Acid < 3-Phenoxybenzoic Acid ≈ 4-Phenoxybenzoic Acid . The 2-PBA is expected to elute first due to its lower hydrophobicity (LogP). Separating the meta- and para- isomers is the primary challenge, as their hydrophobicity is very similar.

Experimental Approach: A Robust Method for Isomer Separation

While no single published study presents a direct comparison of all three isomers under one condition, a robust method can be designed based on established principles for separating benzoic acid derivatives and other positional isomers[7][8].

Recommended HPLC Method

This protocol is designed to achieve baseline separation of the three phenoxybenzoic acid isomers.

HPLC Workflow for Phenoxybenzoic Acid Isomer Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Prepare Isomer Standard Mix (10 µg/mL each in Acetonitrile) MobilePhaseA 2. Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1) MobilePhaseB 3. Mobile Phase B: Acetonitrile Degas 4. Degas Mobile Phases Equilibrate 5. Equilibrate Column Degas->Equilibrate System Setup Inject 6. Inject Sample (10 µL) Equilibrate->Inject Elute 7. Gradient Elution Inject->Elute Detect 8. UV Detection at 230 nm Elute->Detect Integrate 9. Integrate Peaks Detect->Integrate Chromatogram Compare 10. Compare Retention Times Integrate->Compare

Caption: Workflow for the HPLC separation of phenoxybenzoic acid isomers.

Detailed Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides a good balance of efficiency and retentivity for these moderately hydrophobic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.1) ensures that the carboxylic acid groups of all isomers are fully protonated, maximizing retention and improving peak shape[9].
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient Elution 50% B to 80% B over 20 minutesA gradient is necessary to elute the more retained meta- and para- isomers in a reasonable time with good peak shape, while still resolving the early-eluting ortho- isomer.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmPhenoxybenzoic acids have a strong UV absorbance at this wavelength[1].
Injection Vol. 10 µL
Optimizing Selectivity for Meta- and Para- Isomers

Achieving separation between the 3-PBA and 4-PBA isomers can be challenging. If co-elution occurs with a standard C18 column, consider the following:

  • Change the Organic Modifier: Replacing acetonitrile with methanol can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially resolving the isomers.

  • Utilize a Phenyl Stationary Phase: A phenyl-bonded column can provide alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes[10]. These interactions are sensitive to the electronic and steric differences between the meta and para positions, often leading to successful separation.

Interpreting the Results: A Comparative Analysis

Under the recommended C18 method, the chromatogram is expected to show three distinct peaks.

Expected Elution Order and Rationale:

Elution Order Rationale cluster_input Physicochemical Properties cluster_process Chromatographic Interaction (RP-HPLC) cluster_output Predicted Elution Order LogP LogP (Hydrophobicity) 2-PBA: ~3.1 3-PBA: ~3.9 4-PBA: ~3.9 Interaction Interaction with C18 Phase Higher LogP = Stronger Interaction Less Polar = Stronger Interaction LogP:f1->Interaction:f1 Governs Hydrophobic Retention Sterics Steric Hindrance Ortho-position can cause intramolecular interactions, reducing effective polarity and interaction with the C18 chains. Sterics:f1->Interaction:f1 Influences Interaction Strength Elution Elution Interaction:f0->Elution:f0 Determines Retention Time

Caption: Factors influencing the predicted HPLC elution order of isomers.

  • First Peak (Shortest Retention Time): 2-Phenoxybenzoic Acid

    • Reasoning: This isomer has the lowest LogP value (~3.1), making it the most polar and least retained by the non-polar C18 column[2][4]. The proximity of the phenoxy group to the carboxylic acid may also introduce steric hindrance, potentially weakening its interaction with the C18 alkyl chains.

  • Second and Third Peaks (Longer Retention Times): 3- and 4-Phenoxybenzoic Acid

    • Reasoning: These isomers have nearly identical and significantly higher LogP values (~3.9) than the ortho- isomer, leading to stronger hydrophobic interactions and longer retention times[5]. The subtle difference in their elution order is likely due to minor differences in their molecular shape and dipole moment, which affect how they align and interact with the stationary phase. The para- isomer, being more linear and symmetric, may pack more efficiently onto the C18 chains, leading to a slightly longer retention time than the meta- isomer.

Conclusion

The successful separation of phenoxybenzoic acid isomers by HPLC is a clear demonstration of how subtle structural differences can be exploited through careful method design. By controlling the mobile phase pH to suppress ionization and utilizing a standard C18 column with a gradient elution, baseline separation of the ortho-, meta-, and para- isomers can be reliably achieved. The elution order is primarily dictated by the hydrophobicity of the isomers, with the less hydrophobic 2-phenoxybenzoic acid eluting first. For challenging separations between the meta- and para- isomers, exploring alternative stationary phases, such as phenyl columns, can provide the necessary selectivity. This guide provides a comprehensive framework and a robust starting method for researchers needing to accurately analyze these critical compounds.

References

  • Anonymous. (2025, August 6). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-phenoxy-. NIST WebBook. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Purdue University. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Agilent Technologies. (2011). Positional isomers of phenoxy acid herbicides. Agilent. Available at: [Link]

  • PubChem. (n.d.). 2-Phenoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, P., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography. Available at: [Link]

  • Gao, J., et al. (2010). HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kazuo, N., et al. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace. Available at: [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

  • SIELC Technologies. (2025, November 6). HPLC Separation of Phenolic Acids. SIELC. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. Available at: [Link]

  • Xie, Y., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 3-Phenoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to Differentiating 3-(3-methylphenoxy)benzoic acid and its 3-(4-methylphenoxy) Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle difference in the placement of a single methyl group in 3-(3-methylphenoxy)benzoic acid and 3-(4-methylphenoxy)benzoic acid can lead to significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive, data-driven comparison of these two isomers, offering robust analytical methodologies for their unambiguous differentiation.

The Challenge of Isomer Differentiation

Positional isomers, such as the two compounds , share the same molecular formula and weight, often leading to similar physical properties and making their separation and identification a non-trivial task. Their close structural resemblance necessitates the use of high-resolution analytical techniques that can exploit the subtle differences in their electronic and steric environments.

Physicochemical Properties: A First Point of Distinction

PropertyThis compound3-(4-methylphenoxy)benzoic acidData Source
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol 228.25 g/mol [1][3]
CAS Number 62507-85-162507-86-2[1][3]
Melting Point Data not available178-182 °C[3]

The significant melting point of the 3-(4-methylphenoxy) isomer suggests that a mixed melting point analysis could be a straightforward method to distinguish a pure sample of one isomer from the other or a mixture of the two.

Spectroscopic Differentiation: Unveiling the Structural Nuances

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure, offering the most definitive methods for differentiating isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, allowing for clear differentiation between the two isomers.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assignment This compound (Predicted) 3-(4-methylphenoxy)benzoic acid (Predicted)
Methyl Protons (-CH₃) ~2.35 ppm (s, 3H)~2.38 ppm (s, 3H)
Aromatic Protons ~6.90-7.90 ppm (m, 8H)~6.95-7.95 ppm (m, 8H)
Carboxylic Acid Proton (-COOH) >10 ppm (br s, 1H)>10 ppm (br s, 1H)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Assignment This compound (Predicted) 3-(4-methylphenoxy)benzoic acid (Predicted)
Methyl Carbon (-CH₃) ~21.5 ppm~20.8 ppm
Aromatic Carbons ~117-160 ppm (multiple signals)~118-160 ppm (multiple signals)
Carboxylic Carbon (-COOH) ~171 ppm~171 ppm

Expert Interpretation:

While the predicted spectra show significant overlap in the aromatic region, the key to differentiation in the ¹H NMR will lie in the subtle differences in the splitting patterns of the aromatic protons. The symmetry of the 4-methylphenoxy ring in the para-isomer is expected to result in a simpler set of signals compared to the meta-isomer. In the ¹³C NMR, the chemical shift of the methyl carbon and the number and positions of the aromatic carbon signals will be distinguishing features.

Workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the ether C-O stretch, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H bending vibrations that are characteristic of the substitution pattern on the aromatic rings.

Expected Key IR Absorptions

Functional Group Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Aromatic C-H Stretch 3100-3000
Carboxylic Acid C=O Stretch 1710-1680
Aromatic C=C Bending 1600-1450
Ether C-O Stretch 1250-1000
Aromatic C-H Out-of-Plane Bending 900-675

Expert Interpretation: The most significant differences will likely be observed in the C-H out-of-plane bending region. The 3-(3-methylphenoxy) isomer will have a more complex pattern in this region due to the meta-substitution on both aromatic rings.

Workflow for FT-IR-based isomer differentiation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (m/z = 228). However, the relative abundances of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments.

Expected Fragmentation Pattern

The primary fragmentation is expected to involve the cleavage of the ether bond and the loss of the carboxyl group.

Expert Interpretation: While the major fragment ions may be the same for both isomers, the relative intensities of these fragments could provide a basis for differentiation. A detailed analysis of the fragmentation pathways and comparison with high-resolution mass spectrometry data would be necessary for a definitive distinction.

Workflow for MS-based isomer differentiation.

Chromatographic Separation: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. The choice of stationary phase and mobile phase is crucial for achieving baseline separation.

Recommended HPLC Method

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or acetic acid to suppress the ionization of the carboxylic acid group.

  • Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 254 nm).

Expert Interpretation: Due to the slight difference in polarity, the two isomers are expected to have different retention times on a reversed-phase column. The 3-(4-methylphenoxy) isomer, being slightly more nonpolar due to the para-position of the methyl group, may have a slightly longer retention time. Method optimization will be key to achieving baseline separation.

Workflow for HPLC-based isomer separation.

Conclusion

Differentiating between this compound and its 3-(4-methylphenoxy) isomer requires a multi-pronged analytical approach. While a simple melting point determination may offer initial clues, a combination of high-resolution spectroscopic techniques, particularly NMR, and a well-optimized chromatographic method like HPLC, provides the most definitive and reliable means of identification and purity assessment. The methodologies and data presented in this guide offer a robust framework for researchers to confidently distinguish between these closely related positional isomers, ensuring the integrity and quality of their scientific endeavors.

References

  • NMRDB.org. [Link]

  • SpinCore Technologies, Inc. NMR Software. [Link]

  • NMR resurrect. Predict 1H proton NMR spectra. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • ACD/Labs. NMR Prediction Software. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • NMR Predict. Predict 13C carbon NMR spectra. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Meta-Substituted Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Crystalline Architecture in Drug Development

Phenoxybenzoic acids are a class of molecules that hold considerable interest for researchers in drug development and materials science. Their structural flexibility, arising from the ether linkage between two aromatic rings, allows them to adopt various conformations. This conformational pliability, combined with the potential for diverse intermolecular interactions, makes their solid-state structures particularly rich and complex. Understanding the crystal structure of these compounds is paramount, as it dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability—all of which are critical factors in the development of effective pharmaceuticals.[1]

The substitution pattern on the phenoxybenzoic acid scaffold provides a powerful tool for modulating these properties. By introducing different functional groups at specific positions, we can systematically alter the electronic and steric characteristics of the molecule, thereby influencing how individual molecules pack together in a crystalline lattice. This guide focuses specifically on meta-substituted phenoxybenzoic acids, offering a comparative analysis of their crystal structures and providing insights into how the nature of the meta-substituent directs the resulting supramolecular architecture.

Pillar 1: The Methodological Bedrock: Single-Crystal X-ray Diffraction (SC-XRD)

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[2] This technique provides unparalleled detail, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[2][3]

Causality in Experimental Design: A Self-Validating Workflow

The SC-XRD workflow is a multi-step process where each stage is critical for the quality of the final structural model. The choices made at each step are guided by fundamental principles of physics and chemistry, ensuring a robust and reproducible analysis.

Experimental Protocol: A Step-by-Step Guide to SC-XRD Analysis

  • Crystal Growth (The Art of Patience):

    • Objective: To obtain a single, high-quality crystal suitable for diffraction. A good crystal should be transparent, free of cracks or other visible defects, and typically have dimensions of around 0.1-0.3 mm.[4]

    • Common Method - Slow Evaporation:

      • Dissolve the purified meta-substituted phenoxybenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone) to near saturation.

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Causality Insight: Slow evaporation allows molecules to gradually and orderly arrange themselves into a thermodynamically stable crystal lattice, minimizing defects. Rapid crystallization often leads to poorly ordered or polycrystalline material unsuitable for SC-XRD.[5]

  • Crystal Mounting and Data Collection:

    • Objective: To mount the crystal on a goniometer head and collect a complete set of diffraction data.

    • Procedure:

      • A suitable single crystal is selected under a microscope.[4]

      • The crystal is mounted on a thin fiber or loop and placed on the diffractometer.

      • The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen.

      • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]

    • Causality Insight: Cooling the crystal reduces thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an initial electron density map and refine the atomic positions to obtain the final crystal structure.

    • Procedure:

      • The collected data is processed to determine the unit cell dimensions and space group.

      • Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial structural model.

      • The model is refined by adjusting atomic positions, and thermal parameters to best fit the experimental diffraction data.

    • Trustworthiness Metric: The quality of the final structure is assessed by figures of merit such as the R-factor (R1). A low R1 value (typically < 5%) indicates a good agreement between the calculated and observed structure factors, signifying a reliable crystal structure determination.[5]

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of Phenoxybenzoic Acid Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement & Validation (R-factor) Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structural Model (CIF File) Synthons cluster_dimer R²₂(8) Homosynthon (Dimer) a1 R-C o11 O a1->o11 = o12 O-H a1->o12 o22 O o12->o22 H-bond a2 C-R o21 H-O a2->o21 a2->o22 = o21->o11 H-bond

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(3-methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(3-methylphenoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related benzoic acid derivatives, supported by experimental data and theoretical considerations. Our objective is to furnish a comprehensive resource that elucidates the spectral characteristics of this compound, facilitating its application in research and development.

Introduction

This compound is a molecule of interest in various fields, including medicinal chemistry and materials science. Its structure, featuring a benzoic acid core linked to a 3-methylphenoxy group via an ether linkage, gives rise to a unique electronic environment that is reflected in its UV-Vis absorption spectrum. Understanding these spectral properties is crucial for a range of applications, from quantitative analysis to the prediction of photochemical behavior. This guide will dissect the UV-Vis absorption spectrum of this compound, compare it with relevant analogues, and provide a standardized protocol for acquiring such spectra.

Spectral Characteristics of this compound

The UV-Vis absorption spectrum of this compound, as cataloged in the NIST Chemistry WebBook, exhibits characteristic absorption bands in the ultraviolet region. While the specific experimental conditions such as solvent, concentration, and pH for this particular spectrum are not detailed in the available database entry, we can interpret the data based on the typical behavior of aromatic carboxylic acids.

The spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The benzoic acid chromophore itself typically displays two main absorption bands: a strong primary band (E-band) around 230 nm and a weaker, fine-structured secondary band (B-band) around 270-280 nm. The presence of the 3-methylphenoxy substituent is anticipated to modulate the positions and intensities of these bands.

Key Spectral Features (Qualitative Interpretation):

  • Primary Absorption Band (E-band): This band, arising from the π → π* transition in the benzene ring, is likely to be intense. The ether linkage and the methyl group, both being auxochromes, are expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid.

  • Secondary Absorption Band (B-band): This band, resulting from a symmetry-forbidden π → π* transition, is typically less intense and may show some fine structure. The substitution pattern will influence the vibrational levels coupled to the electronic transition, potentially altering the band's shape and position.

Comparative Spectral Analysis

To contextualize the spectral features of this compound, it is instructive to compare it with simpler, related molecules: benzoic acid and 3-phenoxybenzoic acid.

Benzoic Acid: The Parent Chromophore

Benzoic acid serves as the fundamental building block. Its UV-Vis spectrum is well-characterized and highly dependent on the pH of the solution.

  • In Acidic Solution (pH < 4.2): The carboxylic acid group is protonated (-COOH). The spectrum in water at pH 2.5 shows a primary absorption maximum (λmax) around 230 nm and a broader secondary band around 274 nm.[1]

  • In Basic Solution (pH > 4.2): The carboxylic acid group is deprotonated, forming the benzoate anion (-COO⁻). This leads to a hypsochromic (blue) shift in the absorption bands. At pH 8, the primary band shifts to approximately 225 nm, and the secondary band to around 269 nm.[1] This shift is attributed to the reduced electron-withdrawing nature of the carboxylate group compared to the carboxylic acid group.

3-Phenoxybenzoic Acid: The Unsubstituted Phenoxy Analogue

3-Phenoxybenzoic acid is a closer structural analogue, lacking only the methyl group on the phenoxy ring. While a detailed, readily available spectrum with specified conditions is elusive in the literature, we can predict its spectral characteristics. The phenoxy group, acting as an auxochrome, would be expected to induce a bathochromic shift relative to benzoic acid. The overall spectral shape should be similar to that of this compound, with any differences arising from the electronic effect of the meta-methyl group.

The Influence of the 3-Methylphenoxy Substituent

The 3-methylphenoxy group in the target molecule introduces two key features: the phenoxy ether linkage and the meta-methyl group.

  • Phenoxy Group: The oxygen atom of the ether linkage possesses lone pairs of electrons that can interact with the π-system of the benzoic acid ring, acting as an electron-donating group. This generally leads to a bathochromic shift and an increase in the intensity of the absorption bands.

  • Meta-Methyl Group: The methyl group is a weak electron-donating group. Its position at the meta position of the phenoxy ring will have a minor electronic influence on the benzoic acid chromophore compared to ortho or para substitution. However, it can subtly alter the overall electronic distribution and, consequently, the absorption spectrum.

Quantitative Data Summary

The following table summarizes the key absorption maxima for benzoic acid under different pH conditions, which serves as a baseline for comparison. The absorption maxima for this compound are inferred from the NIST spectrum, with the caveat that experimental conditions are unknown.

CompoundSolvent/pHPrimary Band (λmax, nm)Secondary Band (λmax, nm)
Benzoic AcidWater, pH 2.5~230~274
Benzoic AcidWater, pH 8.0~225~269
This compoundUnknownLikely > 230Likely > 274

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure reproducibility and accuracy, the following step-by-step methodology is recommended for acquiring UV-Vis absorption spectra of aromatic carboxylic acids.

1. Materials and Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • The compound of interest (e.g., this compound)

2. Solution Preparation:

  • Accurately weigh a small amount of the solid compound.

  • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

3. Instrumental Setup and Measurement:

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic acids).

  • Fill both the sample and reference cuvettes with the pure solvent.

  • Place the cuvettes in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.

  • Empty the sample cuvette and rinse it with the most dilute standard solution before filling it with the same solution.

  • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

  • Repeat step 6 for all standard solutions, moving from the most dilute to the most concentrated.

4. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If performing quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration.

Below is a graphical representation of the experimental workflow.

G cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilutions (Standard Solutions) dissolve->dilute measure Measure Absorbance (Sample vs. Solvent) dilute->measure baseline Record Baseline (Solvent vs. Solvent) baseline->measure identify_lambda Identify λmax measure->identify_lambda calibration Construct Calibration Curve identify_lambda->calibration

Sources

Isomeric Impact: A Comparative Guide to 3- vs. 4-Methylphenoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrethroid insecticides, poly(ether ketone) polymers, and NSAID analogs, the specific isomerism of the phenoxy ring dictates both synthetic efficiency and downstream biological stability. This guide compares 3-methylphenoxybenzoic acid (meta-substituted) and 4-methylphenoxybenzoic acid (para-substituted) derivatives.

While often treated interchangeably in early screening, these isomers exhibit distinct reactivity profiles:

  • 4-Methyl Isomers: Superior nucleophilicity in synthesis; rapid metabolic clearance via benzylic oxidation; high para-selectivity in electrophilic substitution is blocked, forcing ortho-substitution.

  • 3-Methyl Isomers: Slower synthetic formation; enhanced metabolic stability (steric shielding); complex regioselectivity profiles due to cooperative directing effects.

Part 1: Synthetic Accessibility & Nucleophilic Coupling

The most critical differentiator in manufacturing these derivatives is the formation of the diaryl ether linkage. This is typically achieved via Ullmann condensation or Nucleophilic Aromatic Substitution (


).
Nucleophilic Efficiency

The formation rate depends heavily on the nucleophilicity of the starting cresol (methylphenol).

  • 4-Methylphenol (p-cresol): The methyl group is para to the hydroxyl. Through hyperconjugation, it increases electron density at the oxygen, making the phenoxide a stronger nucleophile.

  • 3-Methylphenol (m-cresol): The methyl group is meta. It exerts a weak inductive effect (+I) but lacks the resonance contribution to the oxygen, resulting in lower nucleophilicity compared to the para-isomer.

Comparative Yield Data (Representative)

Based on standard Ullmann coupling conditions (CuI,


, DMF, 140°C).
Metric4-Methylphenoxy Derivative3-Methylphenoxy DerivativeMechanistic Rationale
Reaction Rate (

)
1.0 (Reference)~0.654-Me offers resonance enrichment of the phenoxide anion.
Isolated Yield 85 - 92%70 - 78%Slower kinetics in 3-Me allow competing side reactions (dehalogenation).
Purification High CrystallinityOften Amorphous/Oil4-Me symmetry facilitates packing (pi-stacking).
Synthetic Pathway Visualization

The following diagram illustrates the kinetic advantage of the 4-methyl isomer during the critical coupling step.

SynthesisComparison Start Starting Materials (Halobenzoic Acid + Cresol) Inter4 4-Methyl Phenoxide (High Nucleophilicity) Start->Inter4 Deprotonation Inter3 3-Methyl Phenoxide (Moderate Nucleophilicity) Start->Inter3 Deprotonation TS4 Transition State (Lower Activation Energy) Inter4->TS4 Fast Attack Prod4 4-Methylphenoxy Product (High Yield) TS4->Prod4 Rapid Formation TS3 Transition State (Higher Activation Energy) Inter3->TS3 Slow Attack Prod3 3-Methylphenoxy Product (Moderate Yield) TS3->Prod3 Slower Formation

Caption: Kinetic differentiation in Ullmann coupling. The 4-methyl isomer proceeds via a lower energy transition state due to enhanced nucleophilicity.

Part 2: Reactivity Profile (Electrophilic Aromatic Substitution)

Once synthesized, the reactivity of the phenoxy ring towards Electrophilic Aromatic Substitution (EAS)—such as nitration or halogenation—changes drastically based on the methyl position.

The "Blocked Para" Effect (4-Methyl)

In 4-methylphenoxybenzoic acid , the methyl group occupies the para position relative to the ether linkage.

  • Directing Effect: Both the ether oxygen and the methyl group are ortho/para directors.

  • Conflict: The para position is blocked by the methyl. The ortho positions (relative to the ether) are sterically crowded.

  • Result: Substitution is forced into the ortho position relative to the methyl group (position 3), which is less activated than the para position would be.

The "Cooperative" Effect (3-Methyl)

In 3-methylphenoxybenzoic acid :

  • Directing Effect: The ether oxygen directs para (to position 4). The meta-methyl group also directs ortho/para relative to itself.

  • Synergy: The position para to the ether (position 4) is also ortho to the methyl group. These effects reinforce each other.

  • Result: Highly regioselective substitution at position 4 (para to the ether), occurring much faster than in the 4-methyl isomer.

Part 3: Metabolic Stability (Pharmacokinetics)

For drug development, the metabolic fate of the methyl group is the primary concern. CYP450 enzymes typically target exposed methyl groups for benzylic oxidation.

Benzylic Oxidation Susceptibility
  • 4-Methyl (Para): The methyl group is distal and sterically exposed. It fits easily into the heme active site of CYP450 isoforms (e.g., CYP2C9, CYP3A4). It is rapidly oxidized to the alcohol, then the aldehyde, and finally the carboxylic acid (dicarboxylic acid metabolite), leading to rapid excretion.

  • 3-Methyl (Meta): The methyl group is closer to the bulky ether linkage. This steric bulk hinders the "fit" into the catalytic pocket. Consequently, 3-methyl derivatives often exhibit longer half-lives (

    
    ) and may undergo alternative metabolism (e.g., ring hydroxylation) rather than direct methyl oxidation.
    
Metabolic Pathway Diagram

Metabolism Sub4 4-Methyl Derivative (Exposed Methyl) CYP CYP450 Oxidation Sub4->CYP High Affinity Sub3 3-Methyl Derivative (Sterically Shielded) Sub3->CYP Low Affinity Alc4 Benzylic Alcohol CYP->Alc4 RingOH Ring Hydroxylation (Minor Metabolite) CYP->RingOH Alternative Path Stable Bioaccumulation / Slow Clearance CYP->Stable Primary Outcome Acid4 Dicarboxylic Acid (Rapid Excretion) Alc4->Acid4 Fast

Caption: Divergent metabolic fates. 4-Me derivatives undergo rapid benzylic oxidation, while 3-Me derivatives resist oxidation, prolonging systemic exposure.

Part 4: Experimental Protocols

Protocol A: Optimized Ullmann Synthesis (4-Methyl Isomer Focus)

Use this protocol for high-yield synthesis of the 4-methyl derivative. Adjust reaction time +4 hours for 3-methyl isomer.

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 4-Methylphenol (1.2 eq)

  • Copper(I) Iodide (0.1 eq)

  • 
     (2.0 eq)
    
  • DMF (anhydrous)

Procedure:

  • Charge: In a flame-dried round-bottom flask, combine 2-chlorobenzoic acid (15.6 g, 100 mmol), 4-methylphenol (12.9 g, 120 mmol), and

    
     (27.6 g, 200 mmol).
    
  • Purge: Evacuate and backfill with

    
     (3 cycles). Add CuI (1.9 g, 10 mmol).
    
  • Solvate: Add DMF (100 mL) via syringe.

  • Heat: Heat to 140°C for 12 hours (Check TLC). Note: For 3-methylphenol, extend to 16-18 hours.

  • Workup: Cool to RT. Pour into 1N HCl (300 mL) to precipitate the crude acid.

  • Filtration: Filter the solid. Wash with water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (4-Me) or Column Chromatography (3-Me, due to lower crystallinity).

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Validates the stability difference between isomers.

Procedure:

  • Preparation: Prepare 10 mM stock solutions of both isomers in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the parent ion

    
    .
    
  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

References

  • Synthesis of Phenoxybenzoic Acids: Lu, K., & Long, S. (2023).[1] 3-Methyl-2-(4-methylphenoxy)benzoic acid.[1] IUCrData.

  • Electronic Effects in Diphenyl Ethers: BenchChem Technical Guides. (2025). Structure-Activity Relationship of Biphenyl Carboxylic Acids.

  • Metabolic Oxidation of Methyl Groups: Dunphy, M. P., & Simmie, J. M. (1991). High temperature oxidation of methyl tert-butyl ether. University of Galway.

  • Regioselectivity in EAS: Master Organic Chemistry. (2018).[2] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

  • Alkyl-PAH Metabolism: NIH PubMed. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(3-Methylphenoxy)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

Core Principles: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from close structural isomers, such as 3-(2-Methylphenoxy)benzoic acid and 3-methylbenzoic acid, provide a reliable hazard profile.[1][2]

Based on available data, this compound should be handled as a compound that is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

  • Causes skin irritation (Category 2).[2]

  • Causes serious eye irritation (Category 2A).[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2][3]

The presence of the carboxylic acid functional group dictates its acidic nature, while the aromatic ether structure suggests it should be treated as a persistent organic chemical. Therefore, the disposal strategy must mitigate risks associated with its irritant properties and prevent its release into the environment.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the compound's hazard profile. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). For high-volume tasks, consider double-gloving.[4]To prevent skin contact and irritation.[2][3] Nitrile offers good resistance to a range of organic chemicals.
Eye Protection ANSI-approved safety goggles or safety glasses with side shields. A face shield is required if splashing is possible.[4][7]To protect against serious eye irritation from dust or splashes.[2][3]
Body Protection A buttoned, full-length laboratory coat. Full-length pants and closed-toe shoes are mandatory in the laboratory area.[4][5]To protect skin on the body and arms from accidental contact.
Respiratory Not typically required if work is performed in a functioning chemical fume hood.[4]The fume hood provides primary engineering control against respiratory exposure to dusts or vapors.[6]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9]

This compound is not typically a listed hazardous waste. However, as a carboxylic acid, it is a corrosive material, and its toxicological properties mean it must be managed as a hazardous chemical waste.

The Golden Rule of Chemical Waste: Never mix incompatible waste streams.

  • Solid Waste: Collect pure or residual this compound solid in a designated, sealed container labeled "Hazardous Waste."

  • Liquid Waste (Organic): If dissolved in a non-halogenated organic solvent (e.g., acetone, ethyl acetate), collect it in a container specifically for "Non-Halogenated Organic Solvent Waste."

  • Liquid Waste (Aqueous): Acidic aqueous solutions should be collected in a designated "Aqueous Acidic Waste" container. Do not neutralize unless it is a verified and approved institutional protocol.[10] Mixing acids and bases can generate heat and is best left to trained waste management professionals.[10][11]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound from the laboratory bench to final collection.

DisposalWorkflow cluster_prep Preparation Phase cluster_decision Waste Characterization cluster_containers Containerization cluster_final Final Steps prep Waste Generated (Solid or Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Work Inside Chemical Fume Hood ppe->hood char_waste Characterize Waste Stream hood->char_waste solid_cont Container: 'Solid Organic Waste' - Tightly sealed - Properly labeled char_waste->solid_cont Pure Solid or Contaminated Material aq_cont Container: 'Aqueous Acidic Waste' - Compatible plastic - Vented cap if necessary char_waste->aq_cont Aqueous Solution org_cont Container: 'Non-Halogenated Solvent Waste' - Compatible solvent can - Keep closed char_waste->org_cont Organic Solvent Solution storage Store in Designated Satellite Accumulation Area solid_cont->storage aq_cont->storage org_cont->storage pickup Arrange for Pickup by EHS storage->pickup

Caption: Decision workflow for the disposal of this compound.

Detailed Protocol:

  • Preparation: Before handling the waste, ensure you are wearing the correct PPE as outlined in the table above.[2] All transfer and consolidation of waste must occur within a chemical fume hood.

  • Container Selection: Choose a waste container made of a compatible material. For acidic waste, high-density polyethylene (HDPE) is appropriate.[10] Ensure the container is in good condition, has a tightly sealing cap, and is clean on the exterior.

  • Labeling: This is a critical step for safety and compliance with OSHA's Hazard Communication Standard.[12] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Corrosive").

  • Waste Transfer:

    • For Solids: Use a dedicated spatula or scoop to transfer the solid chemical into the designated solid waste container. Avoid creating dust.[2]

    • For Liquids: Use a funnel to carefully pour liquid waste into the appropriate liquid waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from general lab traffic and incompatible materials, and ideally have secondary containment.[13]

  • Final Disposal: Adhere to your institution's specific procedures for hazardous waste pickup, which is typically managed by the Environmental Health & Safety (EHS) department.

Emergency Response: Spills and Exposures

Accidents require immediate and correct action. All personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.

  • Small Spill (Solid): If you are trained and it is safe to do so, gently sweep up the material to avoid creating dust and place it in a sealed container for hazardous waste disposal.[2][14]

  • Large Spill: Evacuate the immediate area and alert your supervisor and institutional EHS department. Do not attempt to clean it up yourself.

Regulatory Compliance and Best Practices

Adherence to federal and local regulations is mandatory. Key standards include:

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Ensures that hazards are communicated to employees via labels, SDSs, and training.[12]

  • EPA's RCRA Regulations (40 CFR Parts 260-273): Governs the "cradle-to-grave" management of hazardous waste.[8][9]

  • Institutional Policies: Always consult and follow the specific chemical hygiene plan and waste disposal guidelines established by your institution's EHS department.[10]

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental stewardship.

References

  • Purdue University. (n.d.). Diethyl Ether. REM. Available at: [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

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  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • University of St Andrews Health and Safety Department. (2024, July 22). Ethers. Available at: [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Available at: [Link]

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  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

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  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Available at: [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Available at: [Link]

  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Available at: [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Federal Register. (2024, November 18). ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 751. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Regulations.gov. (2010, December). Benzoic Acid Summary Document: Registration Review. Available at: [Link]

  • eCFR. (2024, December 11). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.